molecular formula C8H7IN2 B1604358 6-Iodo-4-methyl-1h-indazole CAS No. 885521-18-6

6-Iodo-4-methyl-1h-indazole

Cat. No.: B1604358
CAS No.: 885521-18-6
M. Wt: 258.06 g/mol
InChI Key: UODWOXFUIAWITE-UHFFFAOYSA-N
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Description

6-Iodo-4-methyl-1h-indazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7IN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODWOXFUIAWITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646474
Record name 6-Iodo-4-methyl-1H-indazole
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Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

885521-18-6
Record name 6-Iodo-4-methyl-1H-indazole
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URL https://commonchemistry.cas.org/detail?cas_rn=885521-18-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-4-methyl-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of robust and logical synthetic strategies for obtaining 6-Iodo-4-methyl-1H-indazole, a key building block in the synthesis of advanced pharmaceutical agents, most notably the tyrosine kinase inhibitor Axitinib. While a single, dedicated synthetic process for this specific molecule is not extensively documented in peer-reviewed literature, this paper constructs viable, multi-step pathways based on well-established and validated chemical transformations of the indazole core. We will dissect two primary retrosynthetic approaches: the first proceeding through a 6-aminoindazole intermediate via a Sandmeyer reaction, and the second utilizing a copper-catalyzed halogen exchange from a 6-bromoindazole precursor. This document is intended for researchers, medicinal chemists, and process development professionals, offering not just protocols but the underlying chemical principles, comparative analysis of the routes, and practical, field-proven insights to guide laboratory execution.

Introduction: The Strategic Importance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic indole and phenol bioisosteres while offering unique hydrogen bonding capabilities. The specific derivative, this compound, has emerged as a critical intermediate of significant industrial importance. Its primary value lies in its role as a precursor for the synthesis of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor (VEGF) receptors, approved for the treatment of advanced renal cell carcinoma.[1]

The iodo-substituent at the 6-position serves as a versatile synthetic handle for introducing complex side chains via cross-coupling reactions, while the methyl group at the 4-position is integral to the final drug's binding affinity and pharmacokinetic profile. A reliable and scalable synthesis of this intermediate is therefore a crucial prerequisite for the manufacturing of this life-saving therapeutic. This guide will elucidate logical and efficient pathways to achieve this synthetic goal.

Retrosynthetic Analysis and Proposed Pathways

A direct, single-step synthesis of this compound from simple starting materials is not practical. A more strategic approach involves the initial construction of the core 4-methyl-1H-indazole scaffold, followed by regioselective functionalization at the C-6 position. Two primary strategies for the introduction of the iodine atom are proposed, based on classical and modern organometallic transformations.

retrosynthesis target This compound route_a_precursor 6-Amino-4-methyl-1H-indazole target->route_a_precursor Sandmeyer Reaction route_b_precursor 6-Bromo-4-methyl-1H-indazole target->route_b_precursor Halogen Exchange (Cu-cat.) nitro_intermediate 6-Nitro-4-methyl-1H-indazole route_a_precursor->nitro_intermediate Reduction core_scaffold 4-Methyl-1H-indazole route_b_precursor->core_scaffold Regioselective Bromination nitro_intermediate->core_scaffold Regioselective Nitration starting_material Substituted Toluene Derivative (e.g., 2-Bromo-3-methylaniline) core_scaffold->starting_material Indazole Formation (Cyclization)

Figure 1: Retrosynthetic analysis for this compound.

This analysis reveals two convergent pathways (Route A and Route B) originating from a common intermediate, 4-methyl-1H-indazole . The choice between these routes will depend on factors such as reagent availability, scalability, and safety considerations, which will be discussed in detail.

Synthesis of the Core Intermediate: 4-Methyl-1H-indazole

The synthesis of the indazole ring system is a well-trodden path in organic chemistry.[2][3] A robust method for preparing substituted indazoles involves the cyclization of ortho-substituted aryl aldehydes or ketones with hydrazine. A plausible route to 4-methyl-1H-indazole begins with a suitable 2,3-disubstituted toluene derivative, such as 2-bromo-3-methylaniline, which can be converted to the indazole through formylation and cyclization.[4]

Protocol 1: Synthesis of 4-Methyl-1H-indazole

This protocol is adapted from a patented procedure for a structurally similar compound, 4-bromo-5-methyl-1H-indazole, and logically modified for the target scaffold.[4]

  • Step 3.1: Formylation of a Precursor (Conceptual) : A suitable starting material like 2-amino-3-methylbenzaldehyde would be ideal. If unavailable, a multi-step synthesis from a simpler toluene derivative (e.g., via ortho-lithiation/formylation) is required.

  • Step 3.2: Cyclization with Hydrazine :

    • To a solution of the ortho-amino-aldehyde precursor in a suitable solvent (e.g., ethanol, tetrahydrofuran), add hydrazine hydrate (1.0-1.5 equivalents).[4]

    • Heat the reaction mixture to reflux for 2-16 hours, monitoring the consumption of the starting material by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 4-methyl-1H-indazole.

Route A: Iodination via the Sandmeyer Reaction

This classical route is highly reliable and proceeds through a stable, isolable amino intermediate. It involves three key transformations from the 4-methyl-1H-indazole core: nitration, reduction, and diazotization/iodination.

Step A1: Regioselective Nitration

Causality: The nitration of 4-methyl-1H-indazole is expected to be regioselective. The pyrazole portion of the indazole ring is electron-withdrawing, deactivating the 7-position. The methyl group at C-4 is an ortho-, para-director. The most electronically favorable and sterically accessible position for electrophilic aromatic substitution is the C-6 position.

Protocol 2: Synthesis of 4-Methyl-6-nitro-1H-indazole

  • Cool concentrated sulfuric acid in a flask to 0-5 °C using an ice bath.

  • Slowly add 4-methyl-1H-indazole (1.0 equiv.) in portions, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the indazole solution, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-methyl-6-nitro-1H-indazole. Further purification can be achieved by recrystallization.

Step A2: Reduction of the Nitro Group

Causality: The reduction of an aromatic nitro group to an amine is a standard transformation. Common methods include catalytic hydrogenation (H₂/Pd-C) or metal/acid reductions (e.g., SnCl₂, Fe/HCl). The choice of Fe in ammonium chloride is often preferred for its milder conditions and easier workup compared to stronger acids.

Protocol 3: Synthesis of 6-Amino-4-methyl-1H-indazole

  • Create a suspension of 4-methyl-6-nitro-1H-indazole (1.0 equiv.) and iron powder (3.0-5.0 equiv.) in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting residue can be partitioned between ethyl acetate and water, and the aqueous layer extracted. The combined organic layers are dried and concentrated to give 6-amino-4-methyl-1H-indazole.

Step A3: The Sandmeyer Iodination

Causality: The Sandmeyer reaction is a powerful method for converting an aromatic amine into a halide.[5][6] The process involves the in-situ formation of a diazonium salt (Ar-N₂⁺) from the amine using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium group is an excellent leaving group (N₂) and is readily displaced by a nucleophile, in this case, iodide (I⁻) from potassium iodide.[1][7]

Sandmeyer_Mechanism amine Ar-NH₂ (6-Amino-4-methyl-1H-indazole) diazonium Ar-N₂⁺ (Diazonium Salt) amine->diazonium Diazotization (0-5 °C) aryl_radical Ar∙ diazonium->aryl_radical Electron Transfer (often spontaneous for I⁻) radical_cation [Ar-N₂]∙ product Ar-I (Final Product) aryl_radical->product Radical Combination + I∙ n2 N₂ gas aryl_radical->n2 Loss of N₂ reagents NaNO₂ + 2HCl ki KI (I⁻) ki->diazonium

Figure 2: Simplified mechanism of the Sandmeyer iodination reaction.

Protocol 4: Synthesis of this compound

  • Prepare a suspension of 6-amino-4-methyl-1H-indazole (1.0 equiv.) in water and concentrated hydrochloric acid (approx. 4-5 equiv.) in a flask and cool to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.2 equiv.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the indazole suspension, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes at this temperature after the addition is complete.

  • In a separate flask, dissolve potassium iodide (1.2 equiv.) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution at room temperature. Vigorous nitrogen evolution will be observed.

  • Stir the mixture at room temperature for 30 minutes, then heat to 40-50 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.[1]

  • Cool the mixture to 0 °C and adjust the pH to >10 with a 3N sodium hydroxide solution to precipitate the product.

  • Filter the crude product, wash with a 10% sodium thiosulfate solution to remove excess iodine, then with water.

  • The crude solid can be purified by recrystallization from a suitable solvent like acetonitrile or by column chromatography to yield pure this compound.[1]

Route B: Iodination via Halogen Exchange

This alternative route avoids the potentially hazardous diazonium salt intermediate and may involve fewer steps if a regioselective bromination is efficient.

Step B1: Regioselective Bromination

Causality: Similar to nitration, electrophilic bromination of 4-methyl-1H-indazole is expected to occur preferentially at the C-6 position. Common brominating agents like N-Bromosuccinimide (NBS) in a polar solvent are effective for this transformation. A commercially available starting material, 6-Bromo-4-methyl-1H-indazole, validates the feasibility of this intermediate.

Step B2: Copper-Catalyzed Halogen Exchange

Causality: The conversion of an aryl bromide to an aryl iodide (a Finkelstein-type reaction) is often challenging. However, the reaction is greatly facilitated by a copper(I) catalyst. The mechanism likely involves oxidative addition of the aryl bromide to a Cu(I) species, followed by reductive elimination of the aryl iodide. The use of a ligand, such as N,N'-dimethylethylenediamine, stabilizes the copper intermediates and accelerates the catalytic cycle.[1]

Protocol 5: Synthesis of this compound

  • To a reaction vessel, add 6-bromo-4-methyl-1H-indazole (1.0 equiv.), potassium iodide (2.5 equiv.), cuprous iodide (CuI, 0.1 equiv.), and tetrabutylammonium iodide (catalytic).[1]

  • Add N,N'-dimethylethylenediamine (0.2 equiv.) as the ligand.

  • Add 1,4-dioxane as the solvent.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 24-48 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 13% aqueous ammonia to remove copper salts, followed by a water wash.

  • Dry the organic phase over sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from acetonitrile to afford this compound.[1]

Comparative Analysis of Synthetic Routes

Both routes present viable pathways to the target molecule. The optimal choice depends on specific laboratory or plant capabilities.

FeatureRoute A (Sandmeyer)Route B (Halogen Exchange)
Number of Steps 3 (from 4-methyl-1H-indazole)2 (assuming bromination is one step)
Key Intermediates Nitro and Amino compoundsBromo compound
Reagent Cost/Avail. Common, inexpensive reagentsRequires CuI catalyst and ligand
Reported Yields Generally good to high yields for each step[1]Can be high (e.g., 85% for the iodo exchange step on a similar substrate)[1]
Scalability Scalable, but diazotization requires strict temperature control and handling of potentially unstable intermediates.Generally good scalability; long reaction times may be a drawback.
Safety Profile High Hazard : Diazonium salts can be explosive if isolated or allowed to dry. Requires rigorous temperature control.Moderate Hazard : Uses a copper catalyst and requires high temperatures (refluxing dioxane).
Overall Assessment A classic, well-understood route. Best for labs comfortable with diazonium chemistry.A more modern approach. Potentially fewer steps and avoids diazonium salts, but requires longer reaction times and catalyst systems.

Purification and Characterization

Purification: The final product, this compound, is a solid. The primary methods for purification are:

  • Recrystallization: Acetonitrile has been reported as an effective solvent for recrystallizing the analogous 6-iodo-1H-indazole.[1]

  • Column Chromatography: For high purity, silica gel chromatography using a gradient of ethyl acetate in hexanes is a standard procedure.

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton.

  • ¹³C NMR: Will show the expected number of aromatic carbon signals, plus a signal for the methyl carbon. The carbon bearing the iodine will be shifted upfield.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₈H₇IN₂ should be observed.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound is a critical process for the production of important pharmaceuticals. This guide has detailed two robust, scientifically-grounded synthetic strategies, starting from the common intermediate 4-methyl-1H-indazole. Route A, via the Sandmeyer reaction, leverages classic organic transformations that are high-yielding but require careful handling of hazardous intermediates. Route B, employing a copper-catalyzed halogen exchange, offers a modern alternative that may be safer but requires longer reaction times and specialized reagents. The selection of the optimal route will be dictated by the specific constraints and expertise of the research or production team. Both pathways, when executed with precision, provide reliable access to this invaluable synthetic building block.

References

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • Google Patents. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • PubMed Central. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]

  • Google Patents. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Google Patents. CN103570696A - Method for preparing intermediate of axitinib and application of...
  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available at: [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Available at: [Link]

  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available at: [Link]

  • PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... Available at: [Link]

  • Reddit. Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Available at: [Link]

  • ResearchGate. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Available at: [Link]

  • SpringerLink. Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-Iodo-4-methyl-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

6-Iodo-4-methyl-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry. Its strategic combination of a bicyclic indazole core, a reactive iodo group, and a modulating methyl group makes it a versatile building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic characterization, robust synthetic protocols, and its critical role as a key intermediate in the development of targeted therapies, most notably in the synthesis of kinase inhibitors. The causality behind experimental choices and the strategic importance of its structural features are emphasized to provide actionable insights for laboratory and process chemistry applications.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structure is present in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The therapeutic relevance of this scaffold is highlighted by its presence in several FDA-approved drugs, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron.[2]

The specific functionalization of the indazole core is a key strategy for modulating biological activity, selectivity, and pharmacokinetic properties. This compound emerges as a particularly valuable intermediate. The iodine atom at the C6 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] The methyl group at the C4 position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity to biological targets or improving metabolic stability.

This document serves as a technical resource, consolidating the core chemical properties and practical methodologies associated with this compound for professionals engaged in drug discovery and development.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and comparison with the well-characterized parent compound, 6-Iodo-1H-indazole.[4][5] The introduction of a methyl group is expected to slightly increase the molecular weight and may subtly influence properties like melting point and solubility.

Physicochemical Data

The core properties are summarized in the table below. Data for the parent compound, 6-Iodo-1H-indazole, is provided for reference and context.

PropertyThis compound (Predicted/Inferred)6-Iodo-1H-indazole (Experimental)
Chemical Structure See Figure 1-
Molecular Formula C₈H₇IN₂C₇H₅IN₂[4]
Molecular Weight 258.06 g/mol 244.03 g/mol [4]
Appearance Expected to be a light yellow to brown crystalline solidLight yellow to Brown powder to crystal[6]
Melting Point Not available; likely similar to or slightly different from the parent207-211 °C[7]
Boiling Point > 350 °C (Predicted)358.2±15.0 °C (Predicted)[5]
Solubility Expected to be slightly soluble in DMSO and MethanolDMSO (Slightly), Methanol (Slightly)[5]
pKa ~13.0 (Predicted)12.96±0.40 (Predicted)[5]

Figure 1: Chemical Structure of this compound

A diagram illustrating the chemical structure of this compound, highlighting the numbering of the bicyclic ring system.

G start Start: 6-Bromo-4-methyl-1H-indazole reagents Reagents: - Potassium Iodide (KI) - Copper(I) Iodide (CuI) - N,N'-Dimethylethylenediamine - Tetrabutylammonium Iodide (TBAI) start->reagents Add solvent Solvent: 1,4-Dioxane reagents->solvent Suspend in reaction Reaction Conditions: Reflux (e.g., ~101 °C) Inert Atmosphere (N₂ or Ar) Duration: 24-48 hours solvent->reaction Heat under workup Aqueous Workup: - Cool to RT - Filter solids - Concentrate filtrate - Dissolve in EtOAc - Wash with aq. NH₃ reaction->workup Process purification Purification: Recrystallization from Acetonitrile workup->purification Purify product Product: this compound purification->product

Caption: General workflow for the synthesis of 6-iodo-indazoles.

Detailed Experimental Protocol: Synthesis from 6-Bromo-4-methyl-1H-indazole

This protocol is adapted from established procedures for the synthesis of 6-iodo-1H-indazole and is applicable to the 4-methyl derivative. [8][9] Causality: The use of a copper(I) catalyst is essential for activating the aryl bromide towards nucleophilic substitution by iodide. [8]The N,N'-dimethylethylenediamine ligand coordinates to the copper center, enhancing its catalytic activity and preventing catalyst deactivation. Tetrabutylammonium iodide (TBAI) can act as a phase-transfer catalyst and an additional source of iodide ions.

  • Reactor Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromo-4-methyl-1H-indazole (1.0 equiv.), potassium iodide (KI, ~2.5-3.0 equiv.), and copper(I) iodide (CuI, ~0.1-0.2 equiv.).

  • Addition of Reagents: Add 1,4-dioxane (~10 mL per gram of starting material). To this suspension, add N,N'-dimethylethylenediamine (~0.2 equiv.) and tetrabutylammonium iodide (TBAI, ~0.05 equiv.).

  • Reaction: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (usually 24-48 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the solid salts and wash the filter cake with additional 1,4-dioxane.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous ammonia solution (e.g., 10-15%) to remove any residual copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by recrystallization, typically from acetonitrile, to yield this compound as a solid. [8]

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the N-H of the pyrazole ring and the C-I bond of the benzene ring.

  • N-Alkylation/Arylation: The indazole N-H is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation at the N1 or N2 position. Regioselectivity can be a challenge but is often controllable through careful selection of reaction conditions. [1]* Palladium-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition to a Palladium(0) complex, making it an excellent substrate for a variety of cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. [3]This allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.

Figure 3: Reactivity in Suzuki Cross-Coupling

A diagram showing the role of this compound in a representative Suzuki cross-coupling reaction.

G cluster_reactants Reactants cluster_conditions Conditions Indazole 6-Iodo-4-methyl- 1H-indazole Product 6-Aryl-4-methyl- 1H-indazole Indazole->Product BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Suzuki coupling using this compound.

Applications in Drug Discovery

6-Iodo-1H-indazole and its derivatives are pivotal intermediates in the synthesis of targeted therapeutics, particularly tyrosine kinase inhibitors (TKIs).

Key Intermediate for Axitinib

The most prominent application of the 6-iodo-indazole core is in the synthesis of Axitinib , a potent and selective TKI used for the treatment of advanced renal cell carcinoma. [8][10]In the synthesis of Axitinib, 6-iodo-1H-indazole serves as the foundational scaffold. [8]The synthetic route involves further functionalization at the C3 position (e.g., via iodination followed by a Heck or Suzuki reaction) and a subsequent coupling reaction at the C6 position, replacing the iodo group. [5][6]The 4-methyl derivative, this compound, can be envisioned as an analog precursor for creating novel TKI candidates where the methyl group probes specific interactions within the kinase binding site or modifies the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Safety and Handling

Substituted iodo-indazoles should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for the 4-methyl derivative is not widely available, the hazard profile can be inferred from related compounds like 6-iodo-1H-indazole.

  • GHS Hazard Classification (Inferred):

    • Acute Toxicity, Oral (Category 4) - Harmful if swallowed. [4] * Skin Irritation (Category 2) - Causes skin irritation. [4] * Eye Irritation (Category 2A) - Causes serious eye irritation. [4] * Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation - May cause respiratory irritation. [4]* Handling Precautions:

    • Use in a well-ventilated area or a chemical fume hood. * Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. * Avoid breathing dust. Prevent dust formation during handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place. [5] * The compound may be light-sensitive; store protected from light.

    • Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. [5]

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 1H-Indazole. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 6-iodo-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

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An In-depth Technical Guide to 6-Iodo-4-methyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. This structural motif is found in a variety of biologically active molecules and approved drugs[5]. The versatility of the indazole ring system allows for substitutions at various positions, leading to a diverse chemical space for drug design and optimization. The presence of nitrogen atoms in the pyrazole ring enables hydrogen bonding interactions with biological targets, a key feature for potent and selective inhibitors[5].

The introduction of a halogen, such as iodine, at the 6-position of the indazole ring serves as a crucial synthetic handle for further functionalization through various cross-coupling reactions. Furthermore, the iodine atom can act as a bioisostere for other groups and can enhance binding affinity to target proteins. The addition of a methyl group at the 4-position can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, thereby impacting its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties

While experimental data for 6-iodo-4-methyl-1H-indazole is scarce, we can infer its properties based on the known data for 6-iodo-1H-indazole and the general effects of methylation.

Property6-Iodo-1H-indazole (CAS: 261953-36-0)This compound (Predicted)
Molecular Formula C₇H₅IN₂[1]C₈H₇IN₂
Molecular Weight 244.03 g/mol [1]258.06 g/mol
Appearance Light yellow to brown powder/crystal[2]Expected to be a solid at room temperature
Melting Point 207.0 to 211.0 °C[2]Likely to be in a similar or slightly higher range
Boiling Point 358.2±15.0 °C (Predicted)[2]Expected to be slightly higher due to increased mass
Solubility Slightly soluble in DMSO and Methanol[2]Similar solubility profile expected
pKa 12.96±0.40 (Predicted)[2]Expected to be in a similar range

The introduction of the methyl group is expected to slightly increase the lipophilicity (logP) of the molecule compared to the parent 6-iodo-1H-indazole.

Synthesis of Substituted Indazoles

The synthesis of this compound can be conceptually designed based on established methods for the preparation of substituted indazoles. A plausible synthetic strategy would involve the formation of the indazole core followed by sequential or directed iodination and methylation.

General Synthetic Approach

A common route to substituted indazoles is the reaction of a substituted 2-aminobenzonitrile with a diazotizing agent. For the synthesis of this compound, a potential starting material would be 2-amino-5-iodo-3-methylbenzonitrile.

Synthesis of this compound start 2-Amino-3-methylbenzonitrile step1 Iodination start->step1 intermediate1 2-Amino-5-iodo-3-methylbenzonitrile step1->intermediate1 step2 Diazotization & Cyclization intermediate1->step2 product This compound step2->product

Figure 1: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Iodination of 2-Amino-3-methylbenzonitrile

  • Dissolve 2-amino-3-methylbenzonitrile in a suitable solvent such as acetic acid.

  • Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-5-iodo-3-methylbenzonitrile.

Step 2: Diazotization and Cyclization

  • Dissolve 2-amino-5-iodo-3-methylbenzonitrile in a mixture of acetic acid and propionic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude this compound.

  • Purify the final product by recrystallization or column chromatography.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While specific data is unavailable, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the positions of the iodo and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the iodine atom will exhibit a characteristic upfield shift due to the heavy atom effect.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The mass spectrum would show a prominent molecular ion peak corresponding to the exact mass of C₈H₇IN₂.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching vibration (around 3100-3300 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹), and C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹).

Applications in Drug Discovery

The indazole core is a key component of several approved drugs and clinical candidates, particularly in oncology. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma[5]. The structural features of this compound make it an attractive scaffold for the development of novel kinase inhibitors and other therapeutic agents.

Applications_of_Indazole_Derivatives cluster_applications Therapeutic Areas Indazole_Core Indazole Scaffold Oncology Oncology (Kinase Inhibitors) Indazole_Core->Oncology Inflammation Anti-inflammatory Indazole_Core->Inflammation Infectious_Diseases Antimicrobial Indazole_Core->Infectious_Diseases Neurodegenerative Neurodegenerative Diseases Indazole_Core->Neurodegenerative

Figure 2: Therapeutic applications of indazole-based compounds.

The 6-iodo group provides a convenient point for diversification through reactions like Suzuki, Heck, and Sonogashira cross-coupling, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. The 4-methyl group can serve to probe specific hydrophobic pockets in a target protein's binding site, potentially enhancing potency and selectivity.

Conclusion

While this compound remains a molecule with limited publicly available data, its structural features suggest significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview based on the well-established chemistry of the parent compound, 6-iodo-1H-indazole, and related substituted indazoles. The outlined synthetic strategies and predicted analytical characteristics offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar indazole derivatives. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and applications.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687.
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  • Google Patents. (n.d.). Methods for preparing indazole compounds.
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  • Google Patents. (n.d.). A kind of synthetic method of the iodo- 1H- indazole of 6-.
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The Biological Versatility of Substituted 1H-Indazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a significant number of biologically active compounds with a broad spectrum of therapeutic applications.[1] Its inherent structural features and the synthetic accessibility to introduce diverse substituents at various positions have made it a focal point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities of substituted 1H-indazoles, with a primary focus on their anticancer, anti-inflammatory, antimicrobial, and neurological properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these biological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the 1H-indazole core.

The 1H-Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile pharmacophore found in several FDA-approved drugs.[2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets makes it an attractive scaffold for the design of potent and selective inhibitors of enzymes and receptors. The thermodynamic stability of the 1H-tautomer over the 2H-isomer is a key feature of this heterocyclic system.[3] The amenability of the indazole ring to chemical modification at multiple positions allows for the fine-tuning of physicochemical properties and biological activity, a critical aspect in modern drug design.

Anticancer Activity of Substituted 1H-Indazoles

The quest for novel and effective anticancer agents has led to the extensive investigation of 1H-indazole derivatives. These compounds have demonstrated potent cytotoxic and cytostatic effects against a wide range of cancer cell lines, operating through diverse mechanisms of action.

Mechanism of Action: Targeting Key Oncogenic Pathways

Substituted 1H-indazoles exert their anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A prominent mechanism of action for many anticancer 1H-indazoles is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[3] Overactivity of kinases is a common feature in many cancers, making them attractive therapeutic targets.

  • PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a frequently dysregulated signaling cascade in human cancers, promoting cell growth, proliferation, and survival.[4] Several 3-amino-1H-indazole derivatives have been identified as potent inhibitors of this pathway. For instance, the derivative W24 has demonstrated broad-spectrum antiproliferative activity against various cancer cell lines by inducing G2/M cell cycle arrest and apoptosis.[4]

graph PI3K_AKT_mTOR_Pathway { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Indazole [label="Substituted 1H-Indazole\n(e.g., W24)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\nPIP2 to PIP3"]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; Indazole -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of substituted 1H-indazoles.

  • Other Kinases: 1H-indazole derivatives have also been developed as inhibitors of other important kinases in oncology, such as Pim kinases, which are involved in tumorigenesis.[5] The 3-(pyrazin-2-yl)-1H-indazole scaffold has served as a starting point for the development of potent pan-Pim inhibitors.[5]

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Substituted 1H-indazoles have been shown to trigger apoptosis through the modulation of key regulatory proteins.

  • Bcl-2 Family and p53/MDM2 Pathway: The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating apoptosis.[6][7] Some 1H-indazole-3-amine derivatives have been found to induce apoptosis by inhibiting anti-apoptotic Bcl-2 family members and potentially affecting the p53/MDM2 pathway.[6] For example, compound 6o was shown to decrease the expression of Bcl-2 and increase the expression of the pro-apoptotic protein Bax in K562 chronic myeloid leukemia cells.[6][8]

graph Bcl2_p53_Apoptosis { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#F1F3F4"]; p53 [label="p53", fillcolor="#FBBC05"]; MDM2 [label="MDM2", fillcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4"]; Cytochrome_c [label="Cytochrome c", shape=ellipse, fillcolor="#FFFFFF"]; Caspases [label="Caspases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Indazole [label="Substituted 1H-Indazole\n(e.g., 6o)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges DNA_Damage -> p53 [label="Activates"]; p53 -> MDM2 [label="Upregulates"]; MDM2 -> p53 [label="Inhibits", style=dashed, arrowhead=tee]; p53 -> Bax [label="Activates"]; Bcl2 -> Bax [label="Inhibits", style=dashed, arrowhead=tee]; Bax -> Mitochondrion [label="Promotes\nMOMP"]; Mitochondrion -> Cytochrome_c [label="Releases"]; Cytochrome_c -> Caspases [label="Activates"]; Caspases -> Apoptosis [label="Executes"]; Indazole -> Bcl2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Figure 2: The intrinsic apoptosis pathway involving Bcl-2 family proteins and p53, and the modulatory role of substituted 1H-indazoles.

Structure-Activity Relationship (SAR)

The anticancer activity of substituted 1H-indazoles is highly dependent on the nature and position of substituents on the indazole ring.

Compound Series Key Substituent Modifications Impact on Anticancer Activity Reference
1H-Indazole-3-amine derivativesSubstitution at the C-5 position of the indazole ring.The presence of a para-fluorophenyl group at the C-5 position was found to be crucial for potent antitumor activity against various cancer cell lines.[8][8]
3-Ethynyl-1H-indazolesIsosteric replacement of the indazole with a pyrazolopyridine ring.This modification was detrimental to PI3Kα inhibition, leading to a significant loss of activity.[9][9]
3-(Pyrazin-2-yl)-1H-indazolesModifications on the piperidine and 2,6-difluorophenyl moieties.Led to the identification of potent pan-Pim kinase inhibitors with nanomolar IC50 values.[5]
Experimental Protocols for Anticancer Activity Evaluation

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.[10][11]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., A549, K562, PC-3, Hep-G2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]

    • Compound Treatment: Treat the cells with various concentrations of the substituted 1H-indazole derivatives (e.g., ranging from 0.625 to 10 µM) and incubate for 48-72 hours.[10][12]

    • MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[2] Incubate for 1.5 to 4 hours at 37°C.[2][12]

    • Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2][13]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[2]

b) Sulforhodamine B (SRB) Assay

The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.[14][15]

  • Principle: The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: After compound treatment, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.[14]

    • Washing: Wash the plates four to five times with slow-running tap water to remove TCA and unbound cells.[14]

    • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14]

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]

    • Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[14]

    • Absorbance Measurement: Read the absorbance at 510 nm or 540 nm on a microplate reader.[14]

graph Anticancer_Assay_Workflow { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed Cancer Cells\nin 96-well Plate"]; Incubation1 [label="Incubate 24h"]; Compound_Treatment [label="Treat with Substituted\n1H-Indazoles"]; Incubation2 [label="Incubate 48-72h"]; Assay_Choice [label="Choose Assay", shape=diamond, fillcolor="#FBBC05"]; MTT_Assay [label="MTT Assay"]; SRB_Assay [label="SRB Assay"]; MTT_Addition [label="Add MTT Reagent"]; Incubation3 [label="Incubate 1.5-4h"]; Formazan_Solubilization [label="Solubilize Formazan"]; Fixation [label="Fix Cells with TCA"]; Incubation4 [label="Incubate 1h at 4°C"]; Washing1 [label="Wash with Water"]; Staining [label="Stain with SRB"]; Incubation5 [label="Incubate 30 min"]; Washing2 [label="Wash with Acetic Acid"]; Dye_Solubilization [label="Solubilize Dye"]; Absorbance_Measurement [label="Measure Absorbance"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Seeding; Cell_Seeding -> Incubation1; Incubation1 -> Compound_Treatment; Compound_Treatment -> Incubation2; Incubation2 -> Assay_Choice; Assay_Choice -> MTT_Assay [label="Metabolic Activity"]; Assay_Choice -> SRB_Assay [label="Protein Content"]; MTT_Assay -> MTT_Addition; MTT_Addition -> Incubation3; Incubation3 -> Formazan_Solubilization; Formazan_Solubilization -> Absorbance_Measurement; SRB_Assay -> Fixation; Fixation -> Incubation4; Incubation4 -> Washing1; Washing1 -> Staining; Staining -> Incubation5; Incubation5 -> Washing2; Washing2 -> Dye_Solubilization; Dye_Solubilization -> Absorbance_Measurement; Absorbance_Measurement -> End; }

Figure 3: General workflow for evaluating the anticancer activity of substituted 1H-indazoles using MTT and SRB assays.

Anti-inflammatory Activity of Substituted 1H-Indazoles

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a significant therapeutic goal. Substituted 1H-indazoles have emerged as a promising class of compounds with potent anti-inflammatory properties.

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of 1H-indazoles are primarily attributed to their ability to modulate the production of pro-inflammatory mediators.

  • Inhibition of Prostaglandin Synthesis: The carrageenan-induced paw edema model is a classic in vivo assay for screening acute anti-inflammatory drugs.[16][17] The late phase of this inflammatory response is largely mediated by the overproduction of prostaglandins, facilitated by the upregulation of cyclooxygenase-2 (COX-2).[17] While some NSAIDs act by inhibiting COX enzymes, certain 1H-indazole derivatives may exert their anti-inflammatory effects through non-COX-dependent mechanisms.[17]

Experimental Protocol for Anti-inflammatory Activity Evaluation

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of test compounds.[16][18][19]

  • Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Protocol:

    • Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

    • Grouping and Dosing: Divide the rats into groups: a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and experimental groups receiving different doses of the substituted 1H-indazole.[17] Administer the compounds orally or intraperitoneally.[17][20]

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[17]

    • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[17]

    • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[17]

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity of Substituted 1H-Indazoles

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted 1H-indazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[21][22]

Structure-Activity Relationship (SAR)

The antimicrobial potency of 1H-indazole derivatives is influenced by the substituents on the heterocyclic core. For example, a series of N-methyl-3-aryl indazoles has shown activity against bacterial strains such as Escherichia coli and Bacillus cereus, and the fungal strain Candida albicans.[21]

Experimental Protocol for Antimicrobial Activity Evaluation

Kirby-Bauer Disk Diffusion Method

This is a standardized and widely used method for testing the susceptibility of bacteria to antimicrobials.

  • Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a lawn of the target microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

  • Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

    • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a confluent lawn of growth.

    • Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the substituted 1H-indazole derivatives onto the surface of the inoculated agar plate.

    • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters.

Neurological Activity of Substituted 1H-Indazoles

Substituted 1H-indazoles have also shown potential in the treatment of neurological disorders, primarily through their interaction with key enzymes in the central nervous system.

Mechanism of Action: Targeting Neuromodulatory Enzymes
  • Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. A series of 5-substituted-1H-indazoles have been designed and evaluated as inhibitors of human monoamine oxidase, with some compounds showing potent and selective inhibition of MAO-B.[23] For instance, the introduction of a 1,2,4-oxadiazole ring led to a highly potent and selective human MAO-B inhibitor with an IC50 of 52 nM.[23]

Neuroprotective Effects

Beyond enzyme inhibition, some 1H-indazole derivatives have demonstrated neuroprotective properties in in vitro models. The most promising inhibitors from the MAO-B inhibitor series were shown to protect SH-SY5Y neuroblastoma cells and astrocytes against hydrogen peroxide-induced damage.[23]

Conclusion and Future Perspectives

The 1H-indazole scaffold continues to be a highly valuable and versatile platform for the design and discovery of novel therapeutic agents. The diverse biological activities exhibited by substituted 1H-indazoles, including anticancer, anti-inflammatory, antimicrobial, and neurological effects, underscore the immense potential of this heterocyclic system in medicinal chemistry. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Multi-target Drug Design: The development of 1H-indazole derivatives that can simultaneously modulate multiple targets involved in a disease pathway could lead to more effective therapies.

  • Novel Scaffolds and Substitutions: The exploration of novel synthetic methodologies will enable the creation of more diverse and complex 1H-indazole libraries for biological screening.

  • Personalized Medicine: A deeper understanding of the molecular mechanisms of action of 1H-indazole-based drugs will facilitate their application in a personalized medicine context, targeting specific patient populations with particular genetic or molecular profiles.

The continued investigation of substituted 1H-indazoles holds great promise for the development of the next generation of innovative medicines to address unmet medical needs.

References

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  • Wang C, Zhu M, Long X, Wang Q, Wang Z, Ouyang G. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. 2023 May 8. Available from: [Link]

  • Cuniolo F, Cagnetta A, Manzini C, et al. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC. Available from: [Link]

  • Li Y, Zhang Y, Wang Y, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. 2021 Apr 27. Available from: [Link]

  • Li Y, Zhang Y, Wang Y, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021. Available from: [Link]

  • Anonymous. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. 2021 Apr 20. Available from: [Link]

  • Rullo M, La Spada G, Miniero DV, et al. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Institute of Crystallography - IC - CNR. Available from: [Link]

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  • Volynkin VA, Kysil OM, Savych O, et al. Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. 2021 Oct 1. Available from: [Link]

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6-Iodo-4-methyl-1H-indazole: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved therapeutics.[1] This technical guide delves into the strategic importance and potential applications of a specific, highly functionalized derivative: 6-Iodo-4-methyl-1H-indazole . While direct literature on this exact molecule is sparse, this paper will extrapolate from the well-documented chemistry of its parent compounds to present a forward-looking analysis for researchers in drug discovery. We will explore its prospective synthesis, physicochemical properties, and its primary potential application as a versatile building block for the development of next-generation kinase inhibitors. By leveraging the dual functionalities of the reactive iodine atom and the strategically placed methyl group, this compound represents an untapped resource for generating novel chemical entities with finely tuned pharmacological profiles.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks for many bioactive molecules and commercial drugs.[1] Among these, the indazole ring system—a fusion of benzene and pyrazole—has garnered significant attention for its remarkable therapeutic potential across various diseases, including cancer, inflammation, and cardiovascular conditions.[1][2][3]

The indazole core is particularly prominent in the field of oncology. Several U.S. FDA-approved drugs feature this scaffold, demonstrating its clinical significance. Notable examples include:

  • Axitinib: A potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[4]

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma.

  • Entrectinib: An inhibitor of tropomyosin receptor kinases, ROS1, and ALK in various cancers.

The success of these drugs stems from the indazole ring's ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[5] The bicyclic structure provides a rigid framework that can be readily functionalized at multiple positions, allowing chemists to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a halogen, particularly iodine, at positions like C3 or C6, is a common and powerful strategy, creating a reactive handle for introducing molecular diversity through cross-coupling reactions.[6]

Physicochemical Properties and Proposed Synthesis

While experimental data for this compound is not publicly available, its properties can be predicted using computational models. These predictions are crucial for designing synthetic routes and anticipating the molecule's behavior in biological systems.

PropertyPredicted ValueUnit
Molecular FormulaC₈H₇IN₂
Molecular Weight258.06 g/mol
XLogP32.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bond Count0
Topological Polar Surface Area28.7Ų
Data predicted using computational algorithms.
2.1. Rationale for Synthesis

The synthesis of this compound can be logically approached by adapting established methods for analogous indazoles.[7] A plausible and efficient route would involve the cyclization of a suitably substituted aminobenzonitrile followed by direct iodination. The key challenge lies in the regioselective introduction of the iodine at the C6 position on the pre-formed 4-methyl-1H-indazole core.

2.2. Proposed Synthetic Protocol

This protocol is a proposed methodology based on analogous reactions and requires experimental optimization.

Step 1: Synthesis of 4-methyl-1H-indazole from 2-amino-3-methylbenzonitrile

  • Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-methylbenzonitrile (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl), add a solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.

  • Cyclization: The intermediate diazonium salt will cyclize in situ. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-1H-indazole. Purify via column chromatography.

Step 2: Iodination of 4-methyl-1H-indazole

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-methyl-1H-indazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) to the solution. The iodination of the electron-rich benzene portion of the indazole ring is anticipated to occur preferentially at the C6 position due to the directing effects of the heterocyclic system.

  • Reaction Conditions: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC/LC-MS for the disappearance of the starting material and the formation of the product.

  • Work-up and Purification: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by silica gel column chromatography to yield the final product.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Regioselective Iodination A 2-Amino-3-methylbenzonitrile B 4-Methyl-1H-indazole A->B 1. NaNO2, HCl, 0°C 2. In situ cyclization C This compound B->C N-Iodosuccinimide (NIS) DMF, r.t.

Proposed synthesis of this compound.
Core Application: A Versatile Building Block for Kinase Inhibitors

The primary utility of this compound lies in its role as a key intermediate for creating libraries of potential kinase inhibitors. The molecule possesses two critical features for structure-activity relationship (SAR) studies:

  • The C6-Iodo Group: This serves as a highly efficient chemical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[8][9][10] This allows for the facile introduction of a wide variety of aryl, heteroaryl, vinyl, and alkynyl groups at this position, enabling extensive exploration of the chemical space in the solvent-exposed region of the kinase ATP pocket.

  • The C4-Methyl Group: The methyl group, while seemingly simple, can play a profound role in modulating the pharmacological properties of the final compound.[11] It can:

    • Enhance Potency: By providing favorable van der Waals interactions with hydrophobic residues in the target protein.

    • Improve Selectivity: The steric bulk of the methyl group can create unfavorable clashes with off-target kinases, thereby improving the selectivity profile of the inhibitor.[1]

    • Block Metabolism: It can block a potential site of metabolic oxidation, improving the compound's metabolic stability and pharmacokinetic profile.

3.1. Case Study: Analogy to Axitinib Synthesis

The synthesis of Axitinib provides a validated blueprint for the potential utility of this compound. Axitinib is synthesized from 6-iodo-1H-indazole, which undergoes further functionalization at the C3 position before a crucial Heck or Suzuki-type reaction couples a pyridine-containing side chain.[4][6][12]

By analogy, this compound can be used in similar palladium-catalyzed coupling reactions to generate novel analogs.

G cluster_0 Suzuki-Miyaura Cross-Coupling A This compound C Novel 6-Aryl-4-methyl- 1H-indazole Derivative (Potential Kinase Inhibitor) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C label_reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O)

Suzuki coupling workflow using the title compound.
3.2. Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring for 2-16 hours. The reaction can often be accelerated using microwave irradiation.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired 6-aryl-4-methyl-1H-indazole derivative.

Boronic Acid PartnerPotential Target Class
4-(Aminomethyl)phenylboronic acidKinase (solubility enhancement)
Pyridine-3-boronic acidKinase (hinge-binding interactions)
4-(Morpholino)phenylboronic acidKinase (pharmacokinetics modulation)
Thiophene-2-boronic acidGeneral Heterocyclic Scaffolds
Prospective Applications Beyond Kinase Inhibition

While the primary application appears to be in oncology, the versatile indazole scaffold has shown promise in other therapeutic areas. Derivatives have been investigated for a range of biological activities, highlighting the broad potential of novel structures derived from this compound.[1]

  • Anti-inflammatory Agents: Certain indazole derivatives act as anti-inflammatory agents.[2]

  • Neurological Disorders: The indazole scaffold is present in compounds targeting neurological conditions, such as serotonin receptor antagonists.[13]

  • Antimicrobial and Antiparasitic Activity: Researchers have also explored indazoles for their potential as antibacterial, antifungal, and antileishmanial agents.[3]

The ability to generate diverse libraries from this compound makes it a valuable starting point for screening against these and other biological targets.

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, building block in medicinal chemistry. Its true value is realized not as a therapeutic agent itself, but as a versatile synthetic intermediate. The combination of a reactive iodine handle for established cross-coupling chemistry and a strategically positioned methyl group for tuning SAR provides a powerful tool for drug discovery programs. By leveraging the synthetic strategies and application concepts outlined in this guide, researchers can efficiently generate novel indazole-based compounds. The primary and most immediate application is in the discovery of next-generation kinase inhibitors, where the scaffold has a proven track record. Future research should focus on the successful synthesis and characterization of this compound, followed by its systematic use in parallel synthesis to build and screen libraries of derivatives against a wide range of biological targets.

References
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  • ResearchGate. (2007). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

  • GlobalInfoTek. (n.d.). Understanding the Synthesis and Applications of 6-Iodo-1H-indazole. [Link]

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  • PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). [Link]

  • PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]

  • ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • Penn State University. (2013). Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists. [Link]

  • ResearchGate. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

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An In-depth Technical Guide to the Solubility of 6-Iodo-4-methyl-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Iodo-4-methyl-1H-indazole is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug development, primarily serving as a key intermediate in the synthesis of advanced pharmaceutical agents. A thorough understanding of its solubility profile in organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating drug products. This technical guide provides a comprehensive analysis of the molecular characteristics of this compound that govern its solubility. Due to the limited availability of published empirical data for this specific molecule, this document synthesizes information from structurally analogous compounds and fundamental chemical principles to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise data tailored to their specific laboratory conditions. This guide is intended to serve as an essential resource for researchers, chemists, and formulation scientists, empowering them to handle, utilize, and study this compound with a strong foundation of scientific understanding.

Introduction: The Nexus of Structure, Solubility, and Synthesis

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1] this compound (Figure 1) emerges as a crucial building block in this domain. The strategic placement of its functional groups—the reactive iodine atom at the 6-position, the electron-donating methyl group at the 4-position, and the hydrogen-bonding N-H group of the pyrazole ring—makes it a versatile precursor for constructing complex molecular architectures.[2]

The success of any synthetic or formulation endeavor hinges on the solubility of its components. Solubility dictates the choice of solvent for a chemical reaction, influences the efficiency of extractions and chromatography, and is the determining factor in achieving the desired concentration for biological screening or final drug formulation. Poorly characterized solubility can lead to failed reactions, low yields, and significant delays in the development pipeline. This guide addresses this critical knowledge gap for this compound, providing both a theoretical framework and practical methodologies for its study.

Molecular Structure of this compound
Figure 1. Molecular Structure of this compound
Physicochemical Profile and Molecular Characteristics

While extensive experimental data for this compound is not widely available in the literature, a robust profile can be constructed from its molecular structure and by comparison with its parent compound, 6-Iodo-1H-indazole.

PropertyValue / Description
IUPAC Name This compound
CAS Number 885521-18-6
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Appearance Typically a solid powder, ranging from off-white to light yellow or brown, based on data for analogous compounds.[3]
Melting Point Not experimentally published. The related 6-Iodo-1H-indazole has a melting point of 207-211 °C.[4][5] The addition of a methyl group may slightly alter this value.
Predicted LogP ~2.5 - 3.5. This value, estimated from structurally similar compounds, suggests moderate lipophilicity and a preference for organic phases over aqueous media.[6]
Hydrogen Bond Donor 1 (from the N-H group of the pyrazole ring)
Hydrogen Bond Acceptor 1 (from the lone pair on the N2 nitrogen of the pyrazole ring)
Theoretical Solubility Profile: A Molecular Dissection

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound is a composite of the contributions from its distinct structural motifs:

  • The Indazole Core: This bicyclic aromatic system is largely nonpolar and hydrophobic. However, the pyrazole moiety introduces polar character. The N-H group can act as a hydrogen bond donor, and the sp²-hybridized nitrogen can act as a hydrogen bond acceptor. This duality allows for interactions with a range of solvents.[7]

  • The Iodine Atom (6-position): Iodine is a large, polarizable atom. While not strongly electronegative, its size allows for significant van der Waals and dipole-induced dipole interactions, which can enhance solubility in polarizable solvents such as dichloromethane and other halogenated solvents.

  • The Methyl Group (4-position): This is a small, nonpolar, electron-donating group. Its primary effect is to increase the overall lipophilicity (fat-solubility) of the molecule. Compared to its unmethylated analog (6-Iodo-1H-indazole), this compound is expected to show slightly enhanced solubility in nonpolar solvents and slightly diminished solubility in highly polar solvents.

Predicted Behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the indazole N-H to donate a hydrogen bond and the N2 to accept one suggests that solubility should be possible. The parent compound, 6-Iodo-1H-indazole, is slightly soluble in methanol.[4][8] The methyl group may slightly reduce this solubility, likely placing the compound in the "sparingly soluble" to "soluble" range.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are excellent hydrogen bond acceptors and have high polarity. They are expected to effectively solvate the polar parts of the molecule. DMSO, in particular, is often an excellent solvent for heterocyclic compounds. Therefore, high solubility is predicted in DMSO and DMF.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large aromatic core and the methyl group provide significant nonpolar character. While the polar N-H group will hinder dissolution, some solubility, particularly in aromatic solvents like toluene (due to π-π stacking), is expected. Solubility in aliphatic hydrocarbons like hexane is predicted to be very low.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity and are highly polarizable. They should interact favorably with both the nonpolar backbone and the polarizable iodine atom, making them good candidate solvents.

Standardized Protocols for Experimental Solubility Determination

Given the absence of published data, experimental verification is essential. The following protocols provide a robust framework for determining solubility in any organic solvent of interest.

4.1 Overall Experimental Workflow

The process of characterizing solubility involves a tiered approach, starting with a rapid qualitative assessment and proceeding to a more rigorous quantitative measurement for key solvents.

G cluster_qual Part 1: Qualitative Assessment cluster_quant Part 2: Quantitative Measurement (Shake-Flask) qual_start Add ~5 mg of compound to 1 mL of solvent in a vial qual_vortex Vortex for 60 seconds at room temp. qual_start->qual_vortex qual_observe Visually inspect for undissolved solid qual_vortex->qual_observe qual_soluble Result: Soluble qual_observe->qual_soluble No solid remains qual_insoluble Result: Insoluble / Sparingly Soluble qual_observe->qual_insoluble Solid remains quant_start Add excess solid to a known volume of solvent (e.g., 20 mg in 2 mL) qual_soluble->quant_start Determine limit qual_insoluble->quant_start For key solvents quant_equil Agitate at constant temp. (e.g., 25°C) for 24-48h to reach equilibrium quant_start->quant_equil quant_separate Separate solid & liquid phases (Centrifuge or filter with 0.22 µm PTFE filter) quant_equil->quant_separate quant_analyze Dilute supernatant and analyze concentration via validated HPLC or UV-Vis method quant_separate->quant_analyze quant_result Calculate Solubility (e.g., in mg/mL or µg/mL) quant_analyze->quant_result start Select Solvent for Testing start->qual_start Quick screen

Diagram 1. Experimental workflow for solubility determination.
4.2 Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, low-material-cost assessment to classify the compound's solubility across a wide range of solvents.

Objective: To classify solubility as "Soluble," "Sparingly Soluble," or "Insoluble."

Materials:

  • This compound

  • Scintillation vials or test tubes

  • Vortex mixer

  • Analytical balance

  • Selection of organic solvents

Procedure:

  • Preparation: Tare a clean, dry vial on the analytical balance. Add approximately 2-5 mg of this compound and record the exact mass.

  • Solvent Addition: Add 1 mL of the chosen organic solvent to the vial.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds at ambient temperature.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solid is completely dissolved with no visible particles remaining.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

    • Insoluble: The solid shows little to no signs of dissolving.

  • Documentation: Record the observation for each solvent tested. For a more refined test, if the compound dissolves, add another small, known quantity of solute to see if saturation can be reached.

4.3 Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10] It measures the maximum amount of a substance that can be dissolved in a solvent at a specific temperature.

Objective: To determine the precise solubility of the compound in mg/mL or mol/L.

Materials:

  • This compound

  • HPLC-grade solvents

  • Incubator shaker capable of maintaining constant temperature (e.g., 25 °C)

  • Centrifuge or filtration apparatus with solvent-compatible filters (e.g., 0.22 µm PTFE syringe filters)

  • Calibrated analytical balance and volumetric flasks

  • Validated analytical method (HPLC-UV or UV-Vis spectrophotometry) to quantify the compound's concentration.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Use these to generate a standard curve with the analytical instrument (e.g., plotting absorbance vs. concentration).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial (e.g., 10-20 mg into 5 mL of solvent). The key is to ensure that a visible amount of undissolved solid will remain at equilibrium.[11]

  • Equilibration: Place the vials in the incubator shaker. Agitate at a constant speed (e.g., 200 RPM) and temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most compounds.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle. Carefully separate the saturated supernatant (the clear liquid portion) from the undissolved solid. This can be achieved by:

    • Filtration: Draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter directly into a clean analysis vial. This removes all undissolved microparticles.

    • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and carefully pipette the clear supernatant.

  • Analysis: Immediately dilute a precise aliquot of the saturated supernatant with the solvent to a concentration that falls within the linear range of your standard curve. Analyze this diluted sample using the pre-validated HPLC or UV-Vis method.

  • Calculation: Use the standard curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated supernatant. This value represents the thermodynamic solubility.

    Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Predicted Solubility Data & Discussion

The following table summarizes the predicted qualitative solubility of this compound based on the theoretical principles discussed. This data should be confirmed experimentally using the protocols in Section 4.0.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticInsoluble The large, hydrophobic carbocyclic ring and methyl group outweigh the polar contributions of the N-H group, leading to very poor aqueous solubility.
Methanol / EthanolPolar ProticSparingly Soluble Can engage in hydrogen bonding, but the nonpolar regions of the molecule limit high solubility. Similar to the analog 6-Iodo-1H-indazole.[4][8]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble Strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many heterocyclic compounds.
N,N-Dimethylformamide (DMF)Polar AproticSoluble Similar properties to DMSO; expected to be a very effective solvent.
AcetonePolar AproticSoluble Good hydrogen bond acceptor with moderate polarity; should effectively solvate the molecule.
AcetonitrilePolar AproticSparingly Soluble Less polar than DMSO/DMF; solubility is expected to be lower but still significant.
Dichloromethane (DCM)HalogenatedSoluble Moderate polarity and high polarizability interact well with the entire molecule, including the iodine atom. A common solvent for reactions with similar substrates.
TolueneAromatic (Nonpolar)Sparingly Soluble Aromatic nature allows for favorable π-π interactions with the indazole ring system.
HexaneAliphatic (Nonpolar)Insoluble Lacks the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the polar N-H group.
Practical Implications in Research & Development
  • Reaction Chemistry: For reactions involving this compound, polar aprotic solvents like DMF or chlorinated solvents like DCM are predicted to be excellent choices to ensure the substrate is fully dissolved, leading to homogeneous reaction conditions and potentially faster kinetics.

  • Purification: The predicted low solubility in nonpolar solvents like hexane suggests it could be an effective anti-solvent for crystallization or precipitation. A common strategy would be to dissolve the crude product in a minimal amount of a good solvent (like DCM or acetone) and then slowly add hexane to induce precipitation of the purified product.

  • Chromatography: For column chromatography, a mobile phase consisting of a mixture of a nonpolar solvent (hexane or heptane) and a more polar solvent (ethyl acetate or acetone) would likely be effective. The moderate polarity of the molecule suggests it will elute at intermediate solvent polarities.

  • Pre-formulation Studies: The poor predicted aqueous solubility indicates that for any potential therapeutic application, formulation strategies such as co-solvents, amorphous solid dispersions, or salt formation (by deprotonating the indazole N-H) would be necessary to achieve adequate bioavailability.

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily accessible, data from the closely related 6-Iodo-1H-indazole should be used as a primary guide for handling.[12]

  • Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Minimize contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a molecule of high strategic value in modern chemical synthesis. While direct empirical solubility data remains scarce, a comprehensive theoretical profile can be developed through careful analysis of its molecular structure and comparison with known analogs. This guide predicts that the compound will exhibit good solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), moderate to sparing solubility in polar protic solvents (alcohols) and aromatic solvents (toluene), and poor solubility in water and aliphatic hydrocarbons. To bridge the gap between theory and practice, this document provides robust, step-by-step protocols for both qualitative and quantitative solubility determination. By leveraging the predictive framework and experimental methodologies presented herein, researchers can confidently and efficiently integrate this compound into their workflows, accelerating the pace of discovery and development.

References

[9] ResearchGate. (2013). How to perform equilibrium solubility studies step by step practically? [Online forum post]. Available at: [Link]

[2] Evotec. Buy this compound (EVT-399742) | 885521-18-6. Available at: [Link]

[10] Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

[11] Quora. (2017). How do you perform the shake flask method to determine solubility? [Online forum post]. Available at: [Link]

[13] Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Chemical & Engineering Data, 49(4), 934-937. Available at: [Link]

[12] PubChem. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241. National Center for Biotechnology Information. Available at: [Link]

[14] Tewatia, S., & Yadav, N. (2022). Systematic Qualitative Analysis Experiments. In Part 8: Systematic Qualitative Analysis Experiments. Available at: [Link]

[15] Domanska, U., & Hofman, T. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(3), 633-637. Available at: [Link]

[8] ChemBK. 6-iodo (1H)indazole. Available at: [Link]

[5] Tradeindia. 6-iodo-1h-indazole 261953-36-0. Available at: [Link]

[16] California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. Available at: [Link]

[1] El-Fakharany, E. M., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2531. Available at: [Link]

[17] Scribd. Qualitative Analysis Guide. Available at: [Link]

[18] Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics, 14(10), 2131. Available at: [Link]

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

[7] Wikipedia. Indazole. Available at: [Link]

[19] National Technical Information Service. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Available at: [Link]

[20] PubChem. 6-Bromo-7-fluoro-5-iodo-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

[6] ChemSrc. 4-Iodo-6-(trifluoromethyl)-1H-indazole. Available at: [Link]

Sources

A Guide to the Commercial Availability and Synthetic Utility of 6-Iodo-4-methyl-1H-indazole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 6-Iodo-4-methyl-1H-indazole (CAS 885521-18-6), a heterocyclic building block of increasing importance in medicinal chemistry and drug development. The document details the compound's chemical identity, physicochemical properties, and current commercial availability. Furthermore, it presents a logical framework for its synthesis based on established methodologies for analogous structures, elucidates its chemical reactivity, and contextualizes its application as a strategic intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors. This guide is intended for researchers, synthetic chemists, and procurement specialists in the pharmaceutical and biotechnology sectors.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic heterocycle. The indazole core is a privileged scaffold in medicinal chemistry, and the presence of an iodine atom at the 6-position provides a crucial handle for synthetic elaboration, most commonly through transition-metal-catalyzed cross-coupling reactions. The methyl group at the 4-position offers an additional point of modulation for structure-activity relationship (SAR) studies, influencing the compound's steric and electronic properties.

Caption: Workflow for the proposed Sandmeyer-type synthesis.

Method B: Copper-Catalyzed Halogen Exchange (Finkelstein-type Reaction)

This method is advantageous if the corresponding 6-bromo-4-methyl-1H-indazole is a more readily available or cost-effective starting material. The reaction involves the displacement of bromide with iodide, typically catalyzed by a copper(I) salt. [1][2] Experimental Protocol (Hypothetical):

  • Reaction Setup: To a reaction vessel are added 6-bromo-4-methyl-1H-indazole, potassium iodide (KI), a copper(I) catalyst (e.g., CuI), and a ligand (e.g., N,N'-dimethylethylenediamine). [1]2. An appropriate high-boiling solvent such as 1,4-dioxane or DMF is added.

  • Reaction: The mixture is heated to reflux (e.g., 100-120 °C) for an extended period (24-48 hours) until starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is taken up in an organic solvent. The organic layer is washed (e.g., with aqueous ammonia to remove copper salts), dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Key Aspects of Reactivity

The synthetic value of this compound lies in its dual reactivity points:

  • The Carbon-Iodine Bond: The C-I bond is the primary site for elaboration. It is highly susceptible to oxidative addition by transition metal catalysts (particularly palladium), making it an excellent substrate for cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the facile introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents at the 6-position. [3]* The Indazole N-H Bond: The pyrrolic nitrogen of the indazole ring can be readily alkylated or arylated to further explore the chemical space and modulate the molecule's properties. Protection of this nitrogen (e.g., with a THP or SEM group) is often a necessary step before performing subsequent reactions. [4][5]

Application in Drug Discovery & Development

Iodo-indazoles are cornerstone intermediates in the synthesis of small-molecule kinase inhibitors, a class of drugs that has transformed cancer therapy. [6][7]The indazole scaffold effectively mimics the adenine region of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The substituent introduced at the 6-position via the iodo-handle often extends into the solvent-exposed region, providing a means to achieve potency and selectivity for the target kinase.

A prime example illustrating the utility of this scaffold is the synthesis of Axitinib , a potent VEGFR inhibitor used to treat advanced renal cell carcinoma. [8][7]Axitinib's synthesis utilizes 6-iodo-1H-indazole as a key starting material. [9][10]The 4-methyl derivative serves the same strategic purpose, allowing for the development of new chemical entities with potentially different pharmacological profiles.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start This compound (Key Building Block) reaction1 Suzuki or Buchwald-Hartwig Coupling start->reaction1 intermediate Functionalized 4-methyl-indazole (Intermediate) reaction1->intermediate reaction2 Further Synthetic Steps intermediate->reaction2 product Complex Molecule (e.g., Kinase Inhibitor) reaction2->product

Caption: Strategic role of this compound in multi-step synthesis.

The methyl group at the C4 position can influence the binding affinity and selectivity of the final compound by:

  • Steric Hindrance: Introducing steric bulk that can favor binding to one kinase over another.

  • Electronic Effects: Modifying the electron density of the indazole ring system.

  • Metabolic Stability: Potentially blocking a site of metabolic oxidation, thereby improving the pharmacokinetic profile of the drug candidate.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is widely available for this compound. However, based on data for the closely related 6-iodo-1H-indazole, the following precautions should be observed:

  • Hazard Classification (Anticipated):

    • Harmful if swallowed (Acute Toxicity, Oral).

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Aryl iodides can be light-sensitive and may slowly decompose over time, leading to discoloration and the formation of impurities. [11]Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term preservation of purity.

References

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. Retrieved from [Link]

  • Patsnap. (2019). Synthesis method of 6-iodine-1H-indazole. Eureka. Retrieved from [Link]

  • Singer, R. A., et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development, 18, 266–274. (Referenced via Synfacts summary).
  • Synfacts. (2014). Synthesis of Axitinib. Thieme. Retrieved from [Link]

  • Google Patents. (2014). CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib.
  • Google Patents. (2016). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • Google Patents. (2019). CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-.
  • PubChem. (n.d.). 6-iodo-1H-indazole. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 4-Methyl-1H-indazole Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties. The strategic functionalization of the indazole ring is a pivotal approach in the discovery and development of novel therapeutic agents.

This guide focuses on the Suzuki-Miyaura cross-coupling reaction of a particularly valuable, yet under-documented building block: 6-iodo-4-methyl-1H-indazole . The presence of the methyl group at the C-4 position and the iodo group at the C-6 position offers a unique handle for medicinal chemists to introduce molecular diversity and fine-tune the steric and electronic properties of the resulting compounds. The iodine atom, in particular, serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, making it an ideal substrate for the synthesis of novel 6-aryl-4-methyl-1H-indazole derivatives. These derivatives are of significant interest in the exploration of new chemical space for drug discovery programs.

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. Its robustness, mild reaction conditions, and tolerance of a wide variety of functional groups have rendered it an indispensable tool in modern organic synthesis. The general catalytic cycle, depicted below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst.

Proposed Synthesis of the Starting Material: this compound

A plausible synthetic route to the title compound, this compound, can be adapted from established procedures for the synthesis of substituted indazoles. A potential pathway commences with a commercially available substituted nitrotoluene, followed by cyclization to form the indazole ring, and subsequent iodination.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (6-Iodo-4-methyl- 1H-indazole) PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_Aryl_Boron R¹-Pd(II)Ln-R² Transmetalation->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Suzuki Coupling of this compound

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids or esters. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the desired yield and purity for a specific substrate combination.

Protocol 1: General Screening Conditions

This protocol is recommended for initial screening of the coupling reaction with a new boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02-0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vial under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Summary of Recommended Reaction Parameters

The following table provides a summary of reaction components and conditions that have been reported for Suzuki couplings of structurally related substituted iodo- and bromoindazoles. These can serve as a valuable reference for optimizing the reaction of this compound.

Parameter Recommendation/Range Notes Reference
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligandPd(dppf)Cl₂ is often a good starting point for heteroaromatic substrates.[1]
Ligand (if using Pd₂(dba)₃) XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands can improve catalytic activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome. Cs₂CO₃ is often more effective but also more expensive.[1]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[1]
Temperature 80 - 120 °CHigher temperatures may be required for less reactive substrates.
Boronic Acid/Ester 1.1 - 2.0 equivalentsUsing a slight excess of the boronic acid derivative can drive the reaction to completion.
Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Weigh Reagents: - this compound - Boronic Acid/Ester - Base B Add to Dry Reaction Vial A->B C Inert Atmosphere: Evacuate & Backfill with Ar/N₂ B->C D Add Palladium Catalyst C->D E Add Degassed Solvent D->E F Heat with Vigorous Stirring (80-100 °C) E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H Reaction Complete I Dilute with Ethyl Acetate H->I J Aqueous Wash (Water, Brine) I->J K Dry Organic Layer J->K L Filter & Concentrate K->L M Purify by Column Chromatography L->M

Sources

Application Notes and Protocols for Sonogashira Cross-Coupling of 6-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents. The functionalization of this heterocyclic system is paramount for modulating pharmacological activity, and among the most powerful tools for such modifications is the palladium-catalyzed Sonogashira cross-coupling reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct and efficient route to alkynyl-substituted indazoles.[2] These products are not only valuable final targets but also versatile intermediates for further synthetic transformations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira cross-coupling of 6-Iodo-4-methyl-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols for both traditional copper-cocatalyzed and copper-free conditions, and present a comparative analysis of key reaction parameters to aid in optimization. Furthermore, we will address common challenges and troubleshooting strategies to ensure successful implementation in the laboratory.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and, in the conventional protocol, a copper cycle.[3] The synergy between these two metals allows the reaction to proceed under mild conditions.[1]

The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the coupling of the aryl iodide with the alkyne. The cycle is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The desired alkynyl-indazole product is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle: The copper(I) co-catalyst serves to activate the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the alkyne, increasing its acidity.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.

The following diagram illustrates the interplay between the two catalytic cycles in the copper-cocatalyzed Sonogashira reaction.

Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Cu-Alkyne Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) CuI Reductive Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive Elimination Ar-Alkyne Reductive Elimination->Pd(0)L2 CuI CuI Alkyne Activation Alkyne Activation CuI->Alkyne Activation H-Alkyne Cu-Alkyne Complex Cu-Alkyne Complex Alkyne Activation->Cu-Alkyne Complex Deprotonation Deprotonation Cu-Alkyne Complex->Deprotonation Base Cu-Alkyne Cu-Alkyne Deprotonation->Cu-Alkyne Base-H+ Cu-Alkyne->Transmetalation Ar-I Ar-I Ar-I->Oxidative Addition H-Alkyne H-Alkyne H-Alkyne->Alkyne Activation Ar-Alkyne Ar-Alkyne Base Base Base->Deprotonation

Caption: Interconnected Palladium and Copper Catalytic Cycles.

Copper-Free Sonogashira Coupling: A Mechanistic Alternative

While the copper co-catalyst enhances reaction rates, its presence can lead to the formation of alkyne homocoupling byproducts (Glaser coupling), particularly in the presence of oxygen.[4] To circumvent this issue, copper-free Sonogashira protocols have been developed. In these systems, the palladium catalyst orchestrates the entire process. The mechanism is believed to involve the formation of a palladium-alkyne complex, followed by deprotonation by a base and subsequent reaction with the aryl halide.[5]

Copper_Free_Sonogashira Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Alkyne_Coordination Alkyne_Coordination Ar-Pd(II)-I(L2)->Alkyne_Coordination H-Alkyne [Ar-Pd(II)-I(L2)(H-Alkyne)] [Ar-Pd(II)-I(L2)(H-Alkyne)] Alkyne_Coordination->[Ar-Pd(II)-I(L2)(H-Alkyne)] Deprotonation Deprotonation [Ar-Pd(II)-I(L2)(H-Alkyne)]->Deprotonation Base Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Deprotonation->Ar-Pd(II)-Alkyne(L2) Base-H+ + I- Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Ar-Alkyne Reductive_Elimination->Pd(0)L2 Ar-I Ar-I Ar-I->Oxidative_Addition H-Alkyne H-Alkyne H-Alkyne->Alkyne_Coordination Ar-Alkyne Ar-Alkyne Base Base Base->Deprotonation

Caption: Catalytic Cycle of Copper-Free Sonogashira Reaction.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira cross-coupling of this compound. Optimization may be required based on the specific terminal alkyne used.

Materials and Reagents:

  • This compound (CAS 885521-18-6)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI) (for Protocol 1)

  • Phosphine ligand (e.g., PPh₃, XPhos) (optional, for pre-catalyst formation)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, THF, Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the Sonogashira coupling of iodo-heterocycles.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous, degassed solvent (e.g., a 2:1 mixture of DMF and Et₃N) via syringe.

  • Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkynyl-4-methyl-1H-indazole.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with substrates that are prone to homocoupling or when copper contamination is a concern.

Step-by-Step Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 eq.), the terminal alkyne (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like XPhos, or a pre-catalyst such as [DTBNpP]Pd(crotyl)Cl), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq.).

  • Thoroughly degas the flask by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.

  • Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure product.

Comparative Analysis of Reaction Parameters

The success and efficiency of the Sonogashira coupling are highly dependent on the choice of catalyst, base, and solvent. The following table summarizes common options and their typical applications.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ + Ligand, Pd₂(dba)₃ + LigandPd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common and effective, though the latter requires in-situ reduction.[3] Using a Pd(II) source like Pd(OAc)₂ with a phosphine ligand allows for greater tunability of the catalyst's electronic and steric properties.
Copper Co-catalyst CuIEssential for the classical Sonogashira reaction to proceed under mild conditions.[1] Can be omitted in "copper-free" protocols to avoid Glaser homocoupling.[4]
Base Amine Bases: Et₃N, DIPEA, PiperidineInorganic Bases: K₂CO₃, Cs₂CO₃, K₃PO₄Amine bases often serve as both the base and a co-solvent.[6] Inorganic bases are typically used in copper-free protocols and can be advantageous for substrates sensitive to strongly basic amines.
Solvent DMF, THF, Dioxane, Toluene, AcetonitrileThe choice of solvent can influence the solubility of reagents and the stability of the catalyst. Polar aprotic solvents like DMF and THF are common. Toluene is often used in higher temperature reactions.
Ligand (for Pd(0) formation) PPh₃, P(t-Bu)₃, XPhos, SPhosBulky and electron-rich phosphine ligands can improve the catalytic activity of palladium, especially for less reactive aryl halides.

Troubleshooting and Key Considerations

N-H Interference of the Indazole Ring: The acidic N-H proton of the indazole can potentially interfere with the reaction by reacting with the base or catalyst. For challenging substrates or to maximize yield, N-protection (e.g., with Boc or SEM groups) may be necessary. However, many Sonogashira reactions on unprotected indazoles proceed efficiently with careful selection of the base.

Glaser Homocoupling: The formation of a diyne byproduct from the terminal alkyne is a common side reaction, particularly in copper-catalyzed protocols exposed to oxygen. To mitigate this:

  • Ensure a strictly inert atmosphere using Schlenk techniques or a glovebox.

  • Thoroughly degas all solvents and liquid reagents.

  • Consider using a copper-free protocol.

De-iodination: Reductive de-iodination of the starting material to form 4-methyl-1H-indazole can occur as a side reaction, leading to reduced yields. This can be minimized by:

  • Using a well-defined and active catalyst to promote the desired cross-coupling over the reductive pathway.

  • Avoiding excessively high temperatures and prolonged reaction times.

Catalyst Inactivation: The palladium catalyst can be sensitive to oxygen and impurities. The formation of a black precipitate ("palladium black") indicates catalyst decomposition. To prevent this, maintain a strict inert atmosphere and use high-purity, anhydrous reagents and solvents.

Conclusion

The Sonogashira cross-coupling reaction is a powerful and versatile method for the synthesis of 6-alkynyl-4-methyl-1H-indazoles. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can efficiently access a wide range of functionalized indazole derivatives. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for the successful implementation of this important transformation in the pursuit of novel therapeutic agents and other advanced materials.

References

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. SciSpace. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling Reaction. YouTube. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

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Application Notes & Protocols: 6-Iodo-4-methyl-1H-indazole as a Strategic Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors.[1][2] This guide provides an in-depth exploration of 6-iodo-4-methyl-1H-indazole , a versatile and strategically functionalized building block for the discovery and development of novel kinase inhibitors. We will dissect the rationale behind its design, detailing the synergistic roles of the indazole core, the 4-methyl group, and the 6-iodo substituent. This document provides detailed, field-proven protocols for key synthetic transformations and offers insights into leveraging this building block for structure-activity relationship (SAR) studies, empowering researchers to accelerate their drug discovery programs.

The Strategic Advantage of the Indazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, are a major class of drug targets, particularly in oncology. The design of small molecule inhibitors that bind to the ATP-binding site of kinases is a cornerstone of modern targeted therapy. The indazole moiety has repeatedly proven to be an exceptional scaffold for this purpose. Its defining feature is the ability of its N-H and N2 nitrogen to act as a hydrogen bond donor and acceptor, respectively, effectively mimicking the adenine portion of ATP and forming critical interactions with the "hinge" region of the kinase active site.[2] This bidentate interaction provides a strong anchoring point for the inhibitor, leading to high potency.

The subject of this guide, this compound, offers three key strategic elements for inhibitor design:

  • The 1H-Indazole Core : Provides the essential hinge-binding motif for potent kinase inhibition.

  • The 4-Methyl Group : This seemingly simple functional group offers a powerful tool for medicinal chemists. It can be used to probe hydrophobic pockets near the hinge region, enhance metabolic stability, improve oral bioavailability, and critically, introduce selectivity by creating steric hindrance that prevents binding to off-target kinases.

  • The 6-Iodo Group : A highly versatile synthetic handle. The carbon-iodine bond is readily activated by transition metal catalysts, permitting a wide array of cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical functionalities to explore the solvent-exposed region of the ATP binding site, enabling rapid SAR exploration and optimization of potency and pharmacokinetic properties.

Physicochemical Properties of this compound
PropertyValueSource/Note
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol [3]
Appearance Off-white to light brown solidInferred from similar compounds
Solubility Soluble in DMF, DMSO, moderately soluble in MeOH, THFTypical for this class of compound
Reactivity The 6-iodo position is highly susceptible to palladium-catalyzed cross-coupling reactions.[4]

Core Synthetic Protocols: Unleashing the Potential of the 6-Iodo Handle

The true power of this compound lies in its capacity for synthetic diversification. The following protocols are foundational for building libraries of kinase inhibitors from this scaffold.

General Workflow for Diversification

The diagram below illustrates a typical workflow where the this compound core is elaborated into a final, more complex kinase inhibitor.

G cluster_0 Core Building Block cluster_1 Key Coupling Reactions cluster_2 Intermediate Library cluster_3 Final Inhibitor Candidates A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd(PPh₃)₄, Base C Sonogashira Coupling (Terminal Alkynes) A->C PdCl₂(PPh₃)₂, CuI, Base D Buchwald-Hartwig Amination (Amines) A->D Pd₂(dba)₃, Ligand, Base E 6-Aryl-4-methyl-1H-indazoles B->E F 6-Alkynyl-4-methyl-1H-indazoles C->F G 6-Amino-4-methyl-1H-indazoles D->G H Further Functionalization & Final Compounds E->H F->H G->H

Caption: Synthetic workflow for diversifying the this compound scaffold.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid/ester to form a C-C bond. This is one of the most common methods for introducing bulky aromatic groups to modulate inhibitor properties.

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the boronic acid derivative, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on LC-MS and the appearance of a new peak with the expected mass of the coupled product. ¹H NMR should show signals corresponding to both the indazole and the newly introduced aryl/heteroaryl moiety.

Protocol 2.2: Sonogashira Coupling

This protocol is used to introduce alkynyl groups, which can serve as rigid linkers or as precursors for further transformations.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in the chosen solvent.

  • Add the base (if using TEA, it can often serve as the solvent as well) and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Self-Validation: Successful coupling is indicated by LC-MS analysis showing the correct product mass. ¹H NMR will confirm the presence of the alkyne and indazole protons, and IR spectroscopy will show a characteristic C≡C stretch around 2100-2260 cm⁻¹.

Structure-Activity Relationship (SAR) Insights and Design Strategy

Systematic modification of the this compound scaffold is key to optimizing kinase inhibitory activity and selectivity. The 4-methyl group provides a constant steric and hydrophobic feature, while the 6-position allows for broad exploration.

Hypothetical SAR Table for a Generic Kinase Target

The following table illustrates a conceptual SAR study. Assume "R" is the group introduced at the 6-position via Suzuki coupling.

EntryR Group (at 6-position)IC₅₀ (nM)Rationale for Change
1 Phenyl500Baseline compound
2 4-Fluorophenyl250F may form H-bond or favorable polar contact
3 4-Methoxyphenyl150Methoxy group may pick up a key H-bond
4 3-Aminopyridine25Basic nitrogen can form a salt bridge with an acidic residue (e.g., Asp) in the solvent-front
5 4-(N-methylpiperazine)phenyl10The basic piperazine moiety often enhances solubility and can interact with solvent

This data, while hypothetical, demonstrates a logical progression in drug design: probing electronic effects, hydrogen bonding potential, and introducing basic groups to improve potency and physicochemical properties. The presence of the 4-methyl group throughout this series would help determine its compatibility with these various 6-substituents in the specific kinase pocket.

Case Study: Retrosynthetic Analysis of a Hypothetical FGFR Inhibitor

Fibroblast Growth Factor Receptors (FGFRs) are a well-validated family of receptor tyrosine kinases implicated in various cancers.[1][5] Let's propose a hypothetical inhibitor, "FGFR-872" , and outline its synthesis starting from our building block.

Target Molecule: FGFR-872 (A hypothetical structure designed to have features common in FGFR inhibitors)

Caption: Retrosynthetic analysis of a hypothetical FGFR inhibitor, FGFR-872. The key disconnection is a Suzuki coupling, highlighting the utility of the this compound building block. (Note: Image placeholders would be replaced with actual chemical structures in a live document).

The synthesis would proceed via a Suzuki coupling as detailed in Protocol 2.1, joining the this compound core with a pre-functionalized arylboronic ester containing a solubilizing group (e.g., a piperazine moiety), a common strategy for improving the drug-like properties of kinase inhibitors.[1]

Conclusion

This compound is more than just an intermediate; it is a sophisticated building block engineered for efficiency in drug discovery. The strategic placement of its functional groups provides a clear and logical path for generating diverse libraries of potent and selective kinase inhibitors. The protocols and strategies outlined in this guide serve as a robust starting point for researchers aiming to develop the next generation of targeted therapies. By leveraging the unique properties of this scaffold, drug development professionals can significantly streamline the hit-to-lead and lead optimization phases of their research.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Institutes of Health (NIH). Available at: [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available at: [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. Available at: [Link]

  • 6-iodo-1H-indazole. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Synthesis method of 6-iodine-1H-indazole. Patsnap. Available at: [Link]

  • Methods for preparing indazole compounds. Google Patents.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. Available at: [Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]

  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents.
  • Exploring 6-Iodo-1H-Indazole: Properties, Applications, and Manufacturing. LinkedIn. Available at: [Link]

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Introduction: The Significance of N-Aryl Indazoles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Arylation of 6-Iodo-4-methyl-1H-indazole

The indazole scaffold is a privileged bicyclic heterocycle frequently found in the core structure of biologically active compounds, particularly as inhibitors of protein kinases. The functionalization of the indazole nucleus is a cornerstone of medicinal chemistry and drug development. Specifically, the introduction of an aryl group at the N-1 or N-2 position, known as N-arylation, can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

This application note provides a detailed experimental procedure for the N-arylation of this compound, a versatile building block. We will delve into the mechanistic rationale behind the chosen methodology, offering a step-by-step protocol for a palladium-catalyzed cross-coupling reaction, a robust and widely adopted method for C-N bond formation.[1] Additionally, we will discuss the classical copper-catalyzed Ullmann condensation as a viable alternative.[2] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing the technical insights necessary for successful execution and optimization.

Part 1: Mechanistic Considerations and Strategy Selection

The N-arylation of indazoles primarily relies on two powerful transition-metal-catalyzed cross-coupling strategies: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[1]

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This reaction has become a dominant method for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally high yields. The catalytic cycle, in simplified terms, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated indazole, and finally, reductive elimination to form the N-aryl indazole product and regenerate the Pd(0) catalyst.

Key Factors for Success:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, is paramount.[3] Bulky, electron-rich phosphine ligands (e.g., Xantphos, DPEphos) are often effective as they promote the rates of both oxidative addition and reductive elimination while preventing catalyst decomposition.[3]

  • Base: A suitable base is required to deprotonate the indazole N-H. Common choices include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[4] The choice of base can significantly impact reaction efficiency and, crucially, the regioselectivity.[5][6]

  • Solvent: Aprotic polar solvents like DMF, or non-polar solvents such as toluene and 1,4-dioxane, are typically employed.[4] The solvent choice can influence the solubility of the base and the stability of the catalytic species.[6]

  • Regioselectivity (N-1 vs. N-2 Arylation): A critical challenge in indazole chemistry is controlling the site of arylation. The indazole anion is a mesomeric system, allowing for reaction at either nitrogen.[5] While a comprehensive discussion is beyond this note's scope, factors like the steric hindrance of the aryl partner, the substitution pattern on the indazole, and the specific combination of base and solvent can influence the N-1/N-2 ratio.[5][6] For many applications, the N-1 arylated product is desired, and conditions can often be optimized to favor its formation.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann reaction is the classical method for N-arylation. Modern protocols utilize copper(I) salts (e.g., CuI) and often employ a ligand to facilitate the coupling.[7][8] Diamine ligands, such as N,N'-dimethylethylenediamine or trans-1,2-cyclohexanediamine, have been shown to be highly effective.[7][9] While sometimes requiring higher temperatures than palladium-catalyzed systems, copper catalysis is often less expensive and can be advantageous for specific substrates.[2]

Part 2: Experimental Protocol - Palladium-Catalyzed N-Arylation

This section provides a detailed, step-by-step procedure for a representative palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials and Reagents
ReagentPuritySupplier ExampleNotes
This compound>97%Commercially availableStarting material.
Aryl Bromide/Iodide>98%Commercially availableCoupling partner.
Palladium(II) Acetate (Pd(OAc)₂)98%Strem, Sigma-AldrichPalladium precursor.
Xantphos>98%Strem, Sigma-AldrichLigand.
Cesium Carbonate (Cs₂CO₃)>99%Commercially availableBase. Should be finely powdered and dried before use.
1,4-DioxaneAnhydrousAcros, Sigma-AldrichReaction solvent. Should be degassed prior to use.[4]
TolueneAnhydrousAcros, Sigma-AldrichAlternative degassed solvent.
Ethyl AcetateACS GradeFisher ScientificFor workup and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)N/ALab preparedFor quenching.
BrineN/ALab preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying agent.
Equipment
  • Oven-dried Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bars

  • Inert gas line (Nitrogen or Argon) with a manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware (syringes, needles, funnels, round-bottom flasks)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash column chromatography system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vial 1. Oven-dry Schlenk flask and add stir bar add_solids 2. Add Indazole, Aryl Halide, Pd(OAc)₂, Xantphos, Cs₂CO₃ prep_vial->add_solids Load solids evac_fill 3. Evacuate and backfill with inert gas (3x) add_solids->evac_fill add_solvent 4. Add degassed solvent via syringe evac_fill->add_solvent heat_stir 5. Heat to 80-110 °C with vigorous stirring add_solvent->heat_stir monitor 6. Monitor by TLC/LC-MS (6-24 hours) heat_stir->monitor cool_quench 7. Cool to RT, dilute with EtOAc, quench with NH₄Cl monitor->cool_quench Reaction complete extract 8. Separate layers, extract aqueous phase with EtOAc cool_quench->extract wash_dry 9. Wash combined organics with brine, dry (Na₂SO₄) extract->wash_dry concentrate 10. Filter and concentrate under reduced pressure wash_dry->concentrate purify 11. Purify by flash column chromatography concentrate->purify product Final Product: N-Aryl-6-iodo-4-methyl-1H-indazole purify->product

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired aryl bromide or iodide (1.2 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and finely powdered, dry Cs₂CO₃ (2.0 equiv).

    • Causality Note: Adding the solid reagents first under ambient atmosphere is convenient. The subsequent evacuation and backfilling cycles will establish the necessary inert atmosphere. The catalyst and ligand are used in catalytic amounts, while an excess of the aryl partner drives the reaction to completion. The base is used in excess to ensure complete deprotonation of the indazole.

  • Establishing Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Connect the flask to a Schlenk line and evacuate the vessel under high vacuum for 5-10 minutes.

    • Backfill the flask with an inert gas (Argon or Nitrogen).

    • Repeat this evacuate/backfill cycle a total of three times.

    • Causality Note: The active Pd(0) catalyst is sensitive to oxygen.[10] Removing all oxygen from the reaction vessel is critical to prevent catalyst oxidation and deactivation, which would halt the reaction.

  • Solvent Addition and Reaction:

    • Using a syringe, add degassed, anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the indazole).

    • Causality Note: The solvent must be degassed (e.g., by sparging with argon for 30 minutes[4] or by freeze-pump-thaw cycles) to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas.

    • The reaction is typically complete within 6-24 hours.

  • Work-up Procedure:

    • Once the reaction is complete (as judged by the consumption of the starting indazole), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-6-iodo-4-methyl-1H-indazole product.

Part 3: Optimization and Alternative Methods

Troubleshooting and Optimization Parameters
ParameterObservation / IssueSuggested Action
Reaction Rate Slow or stalled reaction- Increase temperature (up to 120 °C).- Screen alternative ligands (e.g., DPEphos, RuPhos).- Ensure the base is completely dry and finely powdered.- Confirm the solvent is anhydrous and degassed.
Yield Low yield of desired product- Re-evaluate catalyst/ligand loading (may need to increase to 5 mol%).- Screen other bases (e.g., K₃PO₄, K₂CO₃).[4]- Screen other solvents (e.g., Toluene, DMF).[4]
Regioselectivity Undesired mixture of N-1 and N-2 isomers- Screen different bases and solvents; this combination is known to strongly influence the N1/N2 ratio.[6]- Consider a sterically bulkier aryl partner if feasible.
Byproducts Dehalogenation of aryl partner or starting material- Lower the reaction temperature.- Ensure the reaction is under a strictly inert atmosphere.
Alternative Protocol: Copper-Catalyzed N-Arylation (Ullmann Type)

As an alternative, a copper-catalyzed protocol can be employed. This may be particularly useful if palladium-based methods prove ineffective or if cost is a major consideration.

Brief Protocol:

  • To an oven-dried reaction vial, add CuI (0.05 - 0.10 equiv), this compound (1.0 equiv), the aryl iodide (1.5 equiv), and K₂CO₃ or K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the vial with inert gas.

  • Add N,N'-dimethylethylenediamine (0.10 - 0.20 equiv) as a ligand, followed by an anhydrous solvent such as DMF or toluene.[4]

  • Seal the vial and heat to 110-130 °C for 12-48 hours.

  • Monitor, work up, and purify as described for the palladium-catalyzed procedure.

Rationale: This method leverages an inexpensive copper catalyst. The diamine ligand is crucial for solubilizing the copper salt and accelerating the reaction, allowing for lower temperatures compared to traditional ligand-free Ullmann conditions.[9][11]

Conclusion

The N-arylation of this compound is a key transformation for accessing a wide range of potentially bioactive molecules. The palladium-catalyzed Buchwald-Hartwig amination offers a reliable and high-yielding route, with reaction success being highly dependent on the careful selection of ligand, base, and solvent, as well as the rigorous exclusion of oxygen. By following the detailed protocol and considering the optimization parameters outlined in this guide, researchers can effectively synthesize N-aryl indazole derivatives to advance their research in drug discovery and materials science.

References

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  • Chinchilla, R., & Nájera, C. (2011). Recent advances in the Suzuki–Miyaura cross-coupling reaction. Chemical Society Reviews, 40(10), 5084-5121. [Link]

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  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journals. [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. MDPI. [Link]

  • One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications (RSC Publishing). [Link]

  • Ligand-free copper nanoparticle promoted N-arylation of azoles with aryl and heteroaryl iodides. Sci-Hub. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

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Introduction: The Strategic Value of 6-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Synthesis Using 6-Iodo-4-methyl-1H-indazole

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals leveraging the versatile building block, this compound, in palladium-catalyzed cross-coupling reactions. Our focus is to move beyond mere procedural lists, offering in-depth explanations of the underlying principles, causality behind experimental choices, and robust, field-proven protocols.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, in particular, has emerged as a critical intermediate, most notably in the synthesis of the tyrosine kinase inhibitor Axitinib, used in the treatment of advanced kidney cancer.[1][2] Its utility stems from the strategically placed iodine atom at the C6 position, which provides a reactive handle for palladium-catalyzed cross-coupling reactions—a powerful and indispensable class of reactions for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3][4][5]

This document provides detailed application notes and validated protocols for the most common and impactful palladium-catalyzed transformations involving this substrate: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and Sonogashira coupling.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with high efficiency and selectivity.[3][5] These reactions universally proceed through a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount to troubleshooting and optimizing reactions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[3][6][7]

  • Transmetalation / Insertion: In reactions like the Suzuki coupling, an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center.[3][4] In the Heck reaction, an alkene coordinates to and then inserts into the palladium-carbon bond.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-I (this compound) PdII_Complex R-Pd(II)L_n-I (Indazole-Pd Complex) OxAdd->PdII_Complex Transmetal Transmetalation (Suzuki) or Alkene Insertion (Heck) PdII_Complex->Transmetal + R'-M (e.g., Boronic Acid) or Alkene PdII_Coupling R-Pd(II)L_n-R' (Coupled Complex) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Forms R-R' RedElim->Pd0 Regenerates Catalyst

Caption: General Palladium Catalytic Cycle.

The Critical Role of Ligands

The choice of ligand is arguably the most crucial parameter in a palladium-catalyzed reaction. Ligands are not passive spectators; they actively modulate the catalyst's properties.[9][10]

  • Steric Bulk: Bulky ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), promote the reductive elimination step and help form the catalytically active monoligated Pd(0) species.[8][10]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which accelerates the initial oxidative addition step.[9][10]

  • Stability: Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive palladium black and extending the catalyst's lifetime.[9]

Core Applications & Protocols

The following sections provide detailed protocols for key transformations using this compound. These are designed as robust starting points, and optimization may be required for particularly challenging coupling partners.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl or vinyl-aryl structures by coupling the iodo-indazole with a boronic acid or ester in the presence of a base.[3][6][7] This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups.[5]

Representative Protocol: Synthesis of 6-Aryl-4-methyl-1H-indazoles

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Loading: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%) and, if separate, the ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[12]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Iodo-indazoles

ParameterCondition 1 (General)Condition 2 (Aqueous)Condition 3 (Robust)Source
Pd Source Pd(PPh₃)₄ (2 mol%)Pd(OAc)₂ (5 mol%)PdCl₂(dppf)·CH₂Cl₂ (5 mol%)[12][13][14]
Ligand -PPh₃ (10 mol%)-[15]
Base Na₂CO₃ (1.5 eq.)Ag₂CO₃ (1.0 eq.)K₂CO₃ (3.0 eq.)[12][14][15]
Solvent DME/H₂O (2:1)H₂O1,4-Dioxane/H₂O (6:2)[12][14][15]
Temperature 80 °C100 °C100 °C[12][13][15]
Time 6-12 h16-24 h8-12 h[12][14][15]

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// Edges start -> setup; setup -> catalyst; catalyst -> inert; inert -> solvent; solvent -> reaction; reaction -> workup; workup -> purify; purify -> end; }

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for forming aryl-amine bonds.[16] It has largely replaced harsher classical methods and offers exceptional scope for coupling aryl halides with a vast array of primary and secondary amines.[17] For a substrate like this compound, this reaction opens a direct path to valuable 6-amino-indazole derivatives.

Representative Protocol: Synthesis of 6-(Amino)-4-methyl-1H-indazoles

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald palladacycle, 1-3 mol%) and a bulky biarylphosphine ligand (e.g., XPhos or RuPhos, 1.1-1.2 eq. relative to Pd) to an oven-dried vial.

  • Add Reactants: Add this compound (1.0 eq.) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.).

  • Inert Atmosphere: Seal the vial, remove from the glovebox, and add the amine (1.2 eq.) and anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to 80-110 °C. The reaction is typically complete within 4-24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: The crude product can be purified by flash column chromatography. Note that basic deactivation of silica gel may be necessary for some amine products.

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterCondition 1 (Primary Amine)Condition 2 (Secondary Amine)Source
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)[16]
Ligand XPhos (2-4 mol%)BrettPhos (4 mol%)[16]
Base NaOt-Bu (1.4 eq.)K₃PO₄ (2.0 eq.)[16][18]
Solvent Toluene1,4-Dioxane[16]
Temperature 100 °C110 °C[16][18]

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Caption: Buchwald-Hartwig Amination Experimental Workflow.

C. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the iodo-indazole with an alkene to form a new, more substituted alkene, typically with high trans selectivity.[3][19] This reaction is particularly relevant as it is a key step in reported syntheses of Axitinib, where an iodo-indazole intermediate is coupled with 2-vinylpyridine.[20]

Representative Protocol: Synthesis of 6-Vinyl-4-methyl-1H-indazoles

  • Reaction Setup: Combine this compound (1.0 eq.), the alkene (e.g., 2-vinylpyridine, 1.5 eq.), and a palladium source (e.g., Pd(OAc)₂, 5 mol%) in a Schlenk flask.

  • Additives: Add a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 10 mol%) and a base (e.g., Et₃N or K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Reaction: Heat the mixture to 100-140 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Table 3: Common Conditions for the Heck Reaction

ParameterCondition 1 (Jeffery Conditions)Condition 2 (Phosphine-Free)Source
Pd Source Pd(OAc)₂ (1-5 mol%)Pd(OAc)₂ (2 mol%)[19][21]
Additives PPh₃ (2-10 mol%), TBAC (1 eq.)-[19]
Base K₂CO₃ (2 eq.)Et₃N (2 eq.)[19][21]
Solvent DMFNMP[19]
Temperature 80-100 °C120-140 °C[19][21]
D. Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling the iodo-indazole with a terminal alkyne.[22] This reaction uniquely requires a dual catalytic system of palladium and a copper(I) co-catalyst (typically CuI).[22][23] It is conducted under mild conditions and provides direct access to the valuable alkynyl-indazole scaffold.

Representative Protocol: Synthesis of 6-Alkynyl-4-methyl-1H-indazoles

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA, 2-3 eq.). The amine serves as both the base and a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often complete within a few hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography. It is crucial to maintain strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[24]

Table 4: Typical Conditions for Sonogashira Coupling

ParameterStandard ConditionsSource
Pd Source PdCl₂(PPh₃)₂ (2 mol%)[14]
Cu Source CuI (4 mol%)[14]
Base Et₃N (2 eq.)[14][23]
Solvent DMF[14][23]
Temperature 25-70 °C[14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst (Pd(0) oxidized); Insufficiently strong base; Low reaction temperature.Use a fresh catalyst or pre-catalyst; Switch to a stronger base (e.g., NaOt-Bu for Buchwald-Hartwig); Increase temperature in 10 °C increments.
Formation of De-iodinated Starting Material Presence of water or protic sources leading to protodeboronation (Suzuki) or hydrodehalogenation.Use rigorously dried, degassed solvents and reagents. Ensure a truly inert atmosphere.
Alkyne Homocoupling (Sonogashira) Presence of oxygen leading to Glaser coupling.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction.
Catalyst Decomposition (Black Precipitate) Ligand is not robust enough for the conditions; Reaction temperature is too high.Switch to a more robust, bulky ligand (e.g., a Buchwald-type ligand); Lower the reaction temperature.

Conclusion

This compound is a high-value, versatile substrate for palladium-catalyzed cross-coupling reactions. By understanding the fundamental catalytic cycle and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently and reliably synthesize a diverse array of functionalized indazoles. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and chemical development to accelerate their research programs by leveraging these powerful synthetic transformations.

References

A comprehensive, numbered list of all sources cited in this document is provided below for verification and further reading.

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
  • The Role of Phosphine Ligands in Palladium C
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Cross-Coupling Reactions Guide. (n.d.). Google AI.
  • Method for separating and purifying substituted indazole isomers. (n.d.).
  • Developing Ligands for Palladium(II)
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer? (n.d.). Guidechem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • "On Water" Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (n.d.). PMC - NIH.
  • 6-Iodo-1H-indazole synthesis. (n.d.). ChemicalBook.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers (RSC Publishing).
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Google AI.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). PMC - NIH.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
  • Buchwald-Hartwig Amin
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Processes for the preparation of axitinib. (n.d.).
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Google AI.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-1,5-dimethyl-1H-indazole. (n.d.). Benchchem.

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Application Note: Scale-Up Synthesis and Purification of 6-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide for the scale-up synthesis and purification of 6-Iodo-4-methyl-1H-indazole, a key intermediate in the synthesis of various pharmaceutically active compounds. This document outlines a robust two-step synthetic strategy, commencing with the preparation of 4-methyl-1H-indazole from 2,3-dimethylaniline, followed by a regioselective iodination. Detailed protocols for purification by recrystallization and flash column chromatography are provided, along with in-depth discussions on the chemical principles and safety considerations essential for successful scale-up.

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, substituted indazoles like this compound serve as critical building blocks in the synthesis of targeted therapies, including kinase inhibitors. The precise introduction of substituents on the indazole ring is paramount for achieving desired pharmacological activity. This guide offers a practical and scalable approach to the synthesis and purification of this compound, addressing the common challenges of regioselectivity and purity in heterocyclic chemistry.

Chemical Structures

Compound NameStructure
2,3-Dimethylaniline
4-Methyl-1H-indazole
This compound

Synthesis Pathway Overview

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the precursor, 4-methyl-1H-indazole, from 2,3-dimethylaniline via a diazotization and reductive cyclization reaction. The second step is the regioselective iodination of 4-methyl-1H-indazole at the C6 position.

Synthesis_Pathway Start 2,3-Dimethylaniline Intermediate 4-Methyl-1H-indazole Start->Intermediate  Step 1: Diazotization & Reductive Cyclization   Product This compound Intermediate->Product  Step 2: Regioselective Iodination  

Sources

Application Notes and Protocols for 6-Iodo-4-methyl-1H-indazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While 6-Iodo-4-methyl-1H-indazole is primarily recognized as a key intermediate in the synthesis of pharmaceuticals like the tyrosine kinase inhibitor Axitinib, its structural motifs—an iodinated aromatic ring and a versatile N-heterocyclic indazole core—present significant, largely untapped potential for the field of organic electronics.[1] This application note serves as a technical guide for researchers and materials scientists, providing a forward-looking perspective on leveraging this molecule as a strategic building block for novel organic semiconductors. We will elucidate the rationale behind its potential applications, grounded in the established roles of similar chemical structures in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Detailed, field-proven protocols for foundational cross-coupling reactions are provided to enable the synthesis and exploration of new functional materials derived from this promising precursor.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is gaining traction in materials science.[2] Its rigid, planar structure and tunable electronic properties make it an attractive scaffold for designing novel emitter, host, and charge-transport materials for organic electronic devices.[2] By strategically modifying substituents on the indazole ring, researchers can precisely tune critical parameters such as emission color, charge carrier mobility, and thermal stability.[2] While the broader indazole derivative family has been explored for these applications, this compound remains a frontier molecule, offering a unique combination of reactive and modulating functional groups.[2][3]

The core value of this compound as a precursor lies in the distinct roles of its substituents:

  • The 6-Iodo Group: This is the primary reactive site for building larger, conjugated systems. The carbon-iodine bond is relatively weak, making it an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions.[4] These reactions are the cornerstone of modern organic semiconductor synthesis, enabling the precise construction of complex π-conjugated molecules from simpler building blocks.[5]

  • The 4-Methyl Group: This group serves a more subtle but crucial role. It can enhance the solubility of the resulting organic semiconductor, which is vital for solution-based processing techniques like spin-coating or inkjet printing.[6] Furthermore, the steric hindrance introduced by the methyl group can influence the solid-state packing of the molecules in a thin film, which directly impacts charge transport and device efficiency.

  • The Indazole Core: This N-heterocyclic system can act as either an electron-donating or electron-withdrawing moiety depending on its substitution and the molecule it is incorporated into. This versatility allows for its use in designing bipolar host materials or as a component in donor-acceptor type emitters for OLEDs.[7]

Potential Applications in Organic Electronic Devices

Based on the functional roles described above, this compound can be envisioned as a key starting material for several classes of organic electronic materials.

Hole Transport Materials (HTMs) for Perovskite and Organic Solar Cells

The development of efficient and stable Hole Transport Materials (HTMs) is critical for advancing solar cell technology.[8] Many high-performance HTMs are based on a core structure functionalized with electron-rich peripheral groups like triphenylamine. This compound can serve as the central core, which can be elaborated through cross-coupling reactions to attach these charge-transporting moieties.

Conceptual Workflow: Synthesis of an Indazole-Based Hole Transport Material

The following diagram illustrates a conceptual synthetic pathway for creating a novel Hole Transport Material (HTM) starting from this compound.

G A This compound (Precursor) C Suzuki Cross-Coupling (Pd Catalyst, Base) A->C Reactant 1 B Arylboronic Ester (e.g., Diphenylamine boronic ester) B->C Reactant 2 D Indazole-Aryl Conjugate (HTM Core) C->D Yields E Device Fabrication (Solution Processing) D->E Material Input F Perovskite Solar Cell (Final Application) E->F Process Output

Caption: Conceptual workflow for developing an indazole-based HTM.

Emitter and Host Materials for Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the properties of the emissive layer (EML) materials dictate the device's color, efficiency, and lifetime. The indazole core can be incorporated into:

  • Fluorescent Emitters: By coupling the indazole core with other aromatic systems, it is possible to create molecules with high photoluminescence quantum yields and tunable emission spectra, particularly in the challenging deep-blue region.[7]

  • Host Materials: For phosphorescent OLEDs (PhOLEDs), a host material with a high triplet energy is required to efficiently confine the excitons on the phosphorescent guest emitter. The rigid indazole scaffold can be used to construct wide bandgap host materials.

Experimental Protocols: Synthesis of Functional Derivatives

The most immediate and powerful application of this compound is its use in palladium-catalyzed cross-coupling reactions. The following section provides a detailed, validated protocol for a Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds.[5][9]

Protocol 3.1: Suzuki-Miyaura Cross-Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of 6-(4-methoxyphenyl)-4-methyl-1H-indazole, a model compound demonstrating the extension of the π-conjugated system from the indazole core.

Reaction Scheme:

G cluster_reagents Conditions cluster_product Product Indazole This compound Reagents Pd(PPh₃)₄ K₂CO₃ (aq) Toluene/EtOH Plus1 + BoronicAcid 4-Methoxyphenylboronic Acid Product 6-(4-methoxyphenyl)-4-methyl-1H-indazole Reagents->Product Reflux, 12h

Caption: Suzuki-Miyaura coupling reaction scheme.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound258.051.0258 mg
4-Methoxyphenylboronic Acid151.961.2182 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.03 (3 mol%)35 mg
Potassium Carbonate (K₂CO₃)138.213.0415 mg
Toluene--8 mL
Ethanol (95%)--2 mL
Deionized Water--2 mL

Step-by-Step Procedure:

  • Reactor Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (258 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol).

  • Catalyst and Base Addition: Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol). Separately, dissolve potassium carbonate (415 mg, 3.0 mmol) in deionized water (2 mL) and add this aqueous solution to the flask.

  • Solvent Addition: Add toluene (8 mL) and ethanol (2 mL) to the reaction mixture. The biphasic mixture should be a pale yellow suspension.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 12-16 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting iodo-indazole), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude solid should be purified by column chromatography on silica gel using a gradient eluent from 9:1 to 7:3 Hexane:Ethyl Acetate to yield the pure product as a white or off-white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Trustworthiness:

  • Why a Palladium(0) Catalyst? The catalytic cycle of the Suzuki reaction requires a Pd(0) species to initiate the oxidative addition step with the aryl halide (the iodo-indazole). Pd(PPh₃)₄ is a common and reliable pre-catalyst.

  • Why a Base? The base (K₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.

  • Why a Biphasic Solvent System? Toluene is used to dissolve the organic reactants, while water is necessary to dissolve the inorganic base. Ethanol acts as a phase-transfer agent to facilitate interaction between the reactants across the phase boundary.

  • Why an Inert Atmosphere? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Purging with N₂ or Ar is critical for achieving high yields.

Conclusion and Future Outlook

This compound stands as a highly promising yet underutilized precursor for the synthesis of advanced materials for organic electronics. Its pre-installed reactive handle (iodo group) and performance-modulating substituent (methyl group) on a versatile heterocyclic core provide a robust platform for molecular engineering. The protocols and rationale presented in this note are intended to lower the barrier to entry for researchers to explore this chemical space. Future work should focus on synthesizing a library of derivatives via Suzuki and other cross-coupling reactions and systematically evaluating their photophysical properties, electrochemical behavior, and performance in prototype devices such as OLEDs and solar cells. Through such explorations, the full potential of this valuable building block can be realized.

References

  • Gherib, R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4988. [Link]

  • ResearchGate. (n.d.). Application of indazole compounds in OLED devices. ResearchGate. [Link]

  • Anthony, J. E. (2008). Organic Semiconducting Oligomers for Use in Thin Film Transistors. Chemical Reviews, 108(2), 337-383. [Link]

  • Martín, N., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5877–5889. [Link]

  • Google Patents. (2021).
  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825. [Link]

  • Journal of Materials Chemistry C. (2019). Precursor polymorph determines the organic semiconductor structure formed upon annealing. Journal of Materials Chemistry C, 7(1), 112-119. [Link]

  • MDPI. (2022). Advances in Hole Transport Materials for Layered Casting Solar Cells. Polymers, 14(15), 3045. [Link]

  • ResearchGate. (2015). Efficient Hole Transporting Materials with Triazole Core for High Efficiency Perovskite Solar Cells. Scientific Reports, 5, 12496. [Link]

  • National Institutes of Health. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2038. [Link]

  • National Institutes of Health. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5877–5889. [Link]

  • YouTube. (2020). Creating new organic semiconductors. [Link]

  • ACS Publications. (2010). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 75(17), 5827–5830. [Link]

  • EPFL Graph Search. (n.d.). Hole transport material, synthesis thereof, and solar cell. [Link]

  • RSC Publishing. (2016). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. RSC Advances, 6(89), 86321-86345. [Link]

  • National Institutes of Health. (2019). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules, 24(18), 3342. [Link]

  • ResearchGate. (2009). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.
  • RSC Publishing. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(36), 25333-25342. [Link]

  • ResearchGate. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Iodo-4-methyl-1H-indazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtle complexities of this synthesis. The indazole core is a privileged scaffold in medicinal chemistry, and successful, high-purity synthesis of its derivatives is paramount.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental work.

Overview of Primary Synthetic Routes

The synthesis of this compound is typically approached via two principal pathways, each with its own set of potential side reactions. Understanding these routes is the first step in effective troubleshooting.

cluster_0 Route A: Halogen Exchange (Finkelstein-type) cluster_1 Route B: Sandmeyer-type Reaction A_start 6-Bromo-4-methyl-1H-indazole A_product This compound A_start->A_product CuI, KI, Ligand (e.g., N,N-dimethylethylenediamine) 1,4-Dioxane, Reflux B_start 6-Amino-4-methyl-1H-indazole B_intermediate Diazonium Salt Intermediate B_start->B_intermediate NaNO2, HCl 0 °C B_product This compound B_intermediate->B_product KI, H2O

Caption: Primary synthetic pathways to this compound.

Frequently Asked Questions & Troubleshooting Guide

Route A: Halogen Exchange (from 6-Bromo-4-methyl-1H-indazole)

Question 1: My conversion is low, and I'm recovering a significant amount of my 6-bromo starting material. What are the likely causes?

This is a common issue in copper-catalyzed Finkelstein-type reactions. The problem often lies with the catalyst's efficacy or suboptimal reaction conditions.

Probable Causes & Solutions:

  • Catalyst Inactivity: The active species in this reaction is Cu(I). If your CuI source is old or has been exposed to air, it may have oxidized to inactive Cu(II).

    • Solution: Use freshly purchased, high-purity CuI. Consider washing the CuI with acetic acid and ether to remove any oxidized species before use.

  • Insufficient Ligand: The ligand (e.g., N,N-dimethylethylenediamine) is crucial for solubilizing the copper salt and facilitating the halogen exchange.[3][4]

    • Solution: Ensure the correct stoichiometry of the ligand is used (typically 0.2 equivalents relative to the starting material).[4] Consider screening other ligands like L-proline if the reaction remains sluggish.

  • Solvent Quality: 1,4-Dioxane is the common solvent for this reaction.[3][5] The presence of water or peroxide impurities can interfere with the catalytic cycle.

    • Solution: Use anhydrous, peroxide-free dioxane. If you suspect solvent quality issues, distill it over sodium/benzophenone before use.

  • Insufficient Temperature or Time: These reactions often require high temperatures (reflux) and extended reaction times (24-48 hours) to reach completion.[3][4]

    • Solution: Ensure the reaction is maintained at a steady reflux. Monitor the reaction by TLC or LC-MS every 12 hours. If the reaction stalls, a fresh portion of catalyst and ligand can sometimes restart it.

Question 2: I've isolated a byproduct with a mass corresponding to a di-iodinated product. What is this impurity and how can I prevent its formation?

The most probable byproduct is 3,6-Diiodo-4-methyl-1H-indazole .

Causality: The C3 position of the indazole ring is susceptible to electrophilic substitution, including halogenation.[6][7] While the primary reaction is a nucleophilic substitution at C6, harsh conditions or an excess of an electrophilic iodine source (which can form in situ) can lead to subsequent iodination at the electron-rich C3 position. A similar mechanism is observed in the direct iodination of 6-bromo-1H-indazole to form 6-bromo-3-iodo-1H-indazole.[6]

start 6-Bromo-4-methyl- 1H-indazole product Desired Product: This compound start->product Main Reaction Pathway (Halogen Exchange at C6) side_product Side Product: 3,6-Diiodo-4-methyl-1H-indazole product->side_product Side Reaction (Electrophilic Iodination at C3)

Caption: Formation of the di-iodinated side product.

Preventative Measures:

  • Control Stoichiometry: While KI is the bulk iodide source, avoid adding elemental iodine (I₂) as a catalyst or co-reagent unless a specific protocol demands it, as this significantly increases the risk of electrophilic C3-iodination.

  • Temperature Management: Avoid excessive temperatures beyond what is necessary for reflux. Overheating can sometimes promote side reactions.

  • Purification: This byproduct can often be separated from the desired product by column chromatography on silica gel, as the di-iodinated compound is typically less polar.

Route B: Sandmeyer-type Reaction (from 6-Amino-4-methyl-1H-indazole)

Question 3: My reaction mixture turned dark brown/black, and the final yield is very low. What is causing this decomposition?

This is a classic sign of diazonium salt instability and subsequent side reactions. While effective, the Sandmeyer reaction requires careful control of temperature and reaction kinetics.

Probable Causes & Solutions:

ProblemProbable CauseProposed Solution
Dark Color / Tar Formation Decomposition of Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. If the temperature rises above 0-5 °C during diazotization or upon addition of the iodide source, the salt can decompose violently, leading to a complex mixture of polymeric tars.Maintain strict temperature control at all stages. Use an ice/salt bath to keep the temperature below 5 °C, especially during the addition of sodium nitrite.[4]
Low Yield of Iodo-Product Formation of Phenolic Byproduct: The diazonium salt can be hydrolyzed by water to form the corresponding 6-hydroxy-4-methyl-1H-indazole . This is a major competing pathway if the iodide addition is slow or inefficient.Add the potassium iodide solution promptly after the diazonium salt is formed. Ensure the KI is fully dissolved to maximize its availability for reaction.[4]
Presence of Colored Impurities Azo-Coupling: The diazonium salt is an electrophile and can react with the electron-rich starting material (6-amino-4-methyl-1H-indazole) to form colored azo compounds. This happens if the diazotization is incomplete or if there is poor mixing.Ensure the 6-aminoindazole is fully protonated and in a fine suspension before beginning the slow, dropwise addition of sodium nitrite. Vigorous stirring is essential.

Experimental Protocol: Copper-Catalyzed Synthesis of this compound

This protocol is a representative procedure based on established methods for similar transformations.[3][4][5]

Materials:

  • 6-Bromo-4-methyl-1H-indazole (1.0 eq)

  • Potassium Iodide (KI) (2.5 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (0.2 eq)

  • Tetrabutylammonium Iodide (TBAI) (0.05 eq, optional phase-transfer catalyst)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-Bromo-4-methyl-1H-indazole, potassium iodide, copper(I) iodide, and tetrabutylammonium iodide (if used).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Ligand Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe, followed by the N,N'-dimethylethylenediamine ligand.

  • Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with ethyl acetate.

    • Combine the filtrates and wash with a 15-20% aqueous ammonia solution to remove copper salts, followed by a wash with water and then brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Recrystallization from a suitable solvent like acetonitrile can be performed for further purification.[5][8]

References

  • Patsnap. (2019). Synthesis method of 6-iodine-1H-indazole. Eureka. Retrieved from [Link]

  • Google Patents. (2019). CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Retrieved from [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Organic Syntheses. (n.d.). Procedure for the synthesis of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 6-Iodo-4-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, and the iodo-group at the 6-position, along with the methyl group at the 4-position, provides key vectors for further molecular elaboration, often through cross-coupling reactions.[1][2][3]

However, achieving high purity of this compound can present several challenges, from removing stubborn starting materials to separating closely related isomers. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound, and how do they arise?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Common synthesis strategies, such as the iodination of 4-methyl-1H-indazole or a Sandmeyer reaction from 6-amino-4-methyl-1H-indazole, will generate distinct sets of byproducts.

Common Impurities and Their Origins:

ImpurityPotential OriginImpact on Downstream Reactions
Unreacted 4-methyl-1H-indazole Incomplete iodination.Can compete in subsequent cross-coupling reactions, leading to undesired, non-iodinated byproducts and reducing the yield of the target molecule.
Unreacted 6-Bromo-4-methyl-1H-indazole If synthesized via halogen exchange from a bromo-precursor.May have different reactivity in cross-coupling reactions, leading to a complex product mixture.
Di-iodinated Species (e.g., 3,6-diiodo-4-methyl-1H-indazole) Over-iodination of the indazole ring. The C3 position is also susceptible to iodination.[4]Can lead to difunctionalized byproducts in subsequent reactions, complicating purification and analysis.
Regioisomers (N1 vs. N2 alkylated/protected precursors) If a protecting group strategy is used, alkylation can occur at either nitrogen of the indazole ring, leading to mixtures of N1 and N2 isomers which can be difficult to separate.[5][6][7]The two regioisomers can exhibit different reactivity and biological activity.[5][8]
Residual Metals (e.g., Copper, Palladium) From catalysts used in the synthesis (e.g., Ullmann or Buchwald-Hartwig type reactions).[9][10]Can interfere with or poison catalysts in subsequent cross-coupling reactions and are often toxic, requiring removal for pharmaceutical applications.
Degradation Products 6-Iodo-1H-indazole derivatives can be sensitive to light and humidity, potentially leading to the gradual loss of iodine.[11]Reduced purity and yield of the desired product.

Below is a diagram illustrating a typical impurity profile from a hypothetical synthesis.

G cluster_synthesis Synthesis of this compound cluster_impurities Common Impurities Starting Material Starting Material Reaction Reaction Starting Material->Reaction Iodinating Agent Crude Product Crude Product Reaction->Crude Product Unreacted SM Unreacted SM Crude Product->Unreacted SM Incomplete Reaction Di-iodinated Di-iodinated Crude Product->Di-iodinated Over-reaction Regioisomers Regioisomers Crude Product->Regioisomers Poor Selectivity Degradation Degradation Crude Product->Degradation Instability G Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Select Mobile Phase Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Optimized Conditions Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Purity Analysis (TLC, HPLC, NMR) Purity Analysis (TLC, HPLC, NMR) Fraction Collection->Purity Analysis (TLC, HPLC, NMR) Analyze Fractions Pure Product Pure Product Purity Analysis (TLC, HPLC, NMR)->Pure Product Combine Pure Fractions

Sources

Technical Support Center: Optimization of Suzuki Coupling with 6-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 6-iodo-4-methyl-1H-indazole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not only procedural guidance but also the underlying scientific principles to empower your research and development efforts.

The indazole scaffold is a critical pharmacophore in many biologically active compounds, and its functionalization via Suzuki-Miyaura cross-coupling is a key strategy in medicinal chemistry.[1] However, the presence of the N-H proton and the specific electronic nature of the indazole ring can present unique challenges.[2] This guide is designed to help you navigate these complexities and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A1: For a reliable starting point, we recommend the following conditions. Note that these are general recommendations and may require further optimization for your specific boronic acid or ester.

Component Recommendation Rationale
Palladium Catalyst PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) is often a robust and effective catalyst for a range of Suzuki couplings involving heteroaryl halides.[3][4] Pd(PPh₃)₄ is also a common and effective choice, though it may require higher catalyst loading.
Boronic Acid/Ester 1.2 - 1.5 equivalentsUsing a slight excess of the boronic acid can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions like homocoupling.[5]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)These are moderately strong bases that are generally well-tolerated by the indazole N-H proton.[6][7] Stronger bases like KOtBu can sometimes lead to undesired side reactions.
Solvent System 1,4-Dioxane/Water (e.g., 4:1 or 10:1) or DME/WaterA mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base.[8][9]
Temperature 80-100 °CThis temperature range is typically sufficient to promote the reaction without causing significant degradation of the starting materials or product.[10]
Atmosphere Inert (Argon or Nitrogen)It is crucial to perform the reaction under an inert atmosphere to prevent oxidation and deactivation of the palladium catalyst.[5]

Q2: Does the N-H proton on the indazole ring interfere with the reaction? Should I protect it?

A2: The acidic N-H proton of the indazole ring can indeed interfere with the catalytic cycle, potentially by coordinating with the palladium center or reacting with the base.[2] While many Suzuki couplings with unprotected indazoles are successful, N-protection can be a valuable strategy for improving yields and consistency, especially with challenging substrates.[11][12]

  • When to consider protection: If you are experiencing low yields, catalyst deactivation, or significant side product formation, protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) is a logical next step.[12]

  • When it might be unnecessary: For many standard couplings, careful selection of a milder base (e.g., K₂CO₃) and a robust catalyst can provide good results without the need for extra protection/deprotection steps.[2]

Q3: Which is a better coupling partner: an aryl iodide or an aryl bromide?

A3: In general, aryl iodides are more reactive than aryl bromides in Suzuki-Miyaura coupling reactions. The Carbon-Iodine bond is weaker than the Carbon-Bromine bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[13] For this compound, the iodo-substituent provides high reactivity, often allowing for milder reaction conditions compared to the corresponding bromo-indazole.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.

Problem 1: Low to No Product Formation

This is one of the most common issues and can stem from several factors.

Initial Checks:
  • Inert Atmosphere: Ensure your reaction setup is truly inert. Oxygen can oxidize the Pd(0) active catalyst, rendering it inactive.[5] Degas your solvents thoroughly (e.g., by sparging with argon or using a freeze-pump-thaw method) and maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Quality:

    • Palladium Catalyst: How old is your catalyst? Palladium complexes can degrade over time. If in doubt, use a fresh batch or a more stable pre-catalyst.

    • Boronic Acid: Boronic acids can undergo dehydration to form boroxines or protodeboronation (replacement of the boronic acid group with a hydrogen).[5] Check the purity of your boronic acid by NMR. If it has degraded, consider converting it to a more stable pinacol ester.

    • Base: Ensure your base is anhydrous, as excess water can promote protodeboronation.

Troubleshooting Workflow:

G start Low/No Yield check_inert Verify Inert Atmosphere (Degas Solvents, Purge System) start->check_inert check_reagents Assess Reagent Quality (Catalyst, Boronic Acid, Base) check_inert->check_reagents If still no improvement increase_temp Increase Temperature (e.g., to 110-120 °C) check_reagents->increase_temp If reagents are good change_catalyst Screen Different Catalysts/Ligands (e.g., XPhos, SPhos based pre-catalysts) increase_temp->change_catalyst If still low yield end_node Optimized Reaction increase_temp->end_node If successful change_base Change Base (e.g., K₃PO₄, Cs₂CO₃) change_catalyst->change_base If still no improvement change_catalyst->end_node If successful change_solvent Modify Solvent System (e.g., Toluene/Water, DME/Water) change_base->change_solvent change_base->end_node If successful protect_indazole Protect Indazole N-H (e.g., with Boc group) change_solvent->protect_indazole For persistent issues change_solvent->end_node If successful protect_indazole->end_node

Caption: Troubleshooting workflow for low yield.

Problem 2: Incomplete Conversion of Starting Material

If you observe both starting material and product, the reaction is likely sluggish or has stalled.

  • Possible Cause: Insufficient catalyst activity or catalyst deactivation.

    • Solution: Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). Consider switching to a more active and robust catalyst system. Buchwald's biarylphosphine ligands (like SPhos or XPhos) and their corresponding pre-catalysts are excellent choices for challenging couplings.[14][15] These ligands are both electron-rich and bulky, which promotes both the oxidative addition and reductive elimination steps.[16]

  • Possible Cause: The reaction temperature is too low.

    • Solution: Incrementally increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction, often leading to higher yields in shorter times.[11]

  • Possible Cause: The chosen base is not optimal.

    • Solution: The choice of base is critical as it participates in the transmetalation step.[17][18] If K₂CO₃ is not effective, try a stronger inorganic base like K₃PO₄ or Cs₂CO₃.

Problem 3: Formation of Side Products (e.g., Homocoupling, Protodeboronation)

The appearance of significant side products indicates that undesired reaction pathways are competing with your desired cross-coupling.

  • Side Product: Homocoupling of Boronic Acid

    • Cause: This is often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.

    • Solution: Rigorously exclude oxygen from your reaction. Ensure all solvents are properly degassed.[5]

  • Side Product: Protodeboronation (Ar-B(OH)₂ → Ar-H)

    • Cause: The boronic acid reacts with a proton source (often water) to replace the boronic acid group with a hydrogen atom. This is a common issue, especially at elevated temperatures and with prolonged reaction times.[3]

    • Solutions:

      • Use Anhydrous Conditions: Switching to an anhydrous solvent system with a base like anhydrous K₃PO₄ can minimize this side reaction.[5]

      • Use a Boronate Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[5]

      • Use a Milder Base: A very strong base can sometimes accelerate protodeboronation.

  • Side Product: Reductive Dehalogenation (Ar-I → Ar-H)

    • Cause: The aryl halide is reduced to the corresponding arene. This can happen if the catalytic cycle is interrupted after oxidative addition.

    • Solution: This often points to issues with the transmetalation step. Ensure your base is effective and that the boronic acid is of high quality. Optimizing the ligand can also help to ensure the catalytic cycle proceeds efficiently.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling reaction.

  • Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture, to achieve a concentration of ~0.1 M with respect to the starting indazole) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Protocol for a Challenging Coupling

This protocol incorporates strategies to address common failure modes, such as using a more active catalyst and a more stable boron reagent.

  • Setup: To a microwave reaction vial with a stir bar, add this compound (1.0 eq.), the aryl boronic acid pinacol ester (1.3 eq.), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Catalyst Addition: Under a positive pressure of argon, add a highly active palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).[19]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction: Heat the reaction in a microwave reactor to 120 °C for 15-30 minutes.[19]

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[20]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

By understanding the key parameters and potential pitfalls associated with the Suzuki coupling of this compound, you can effectively troubleshoot and optimize your reactions to achieve high yields and purity. For further assistance, please do not hesitate to contact our technical support team.

References
  • Bocchi, V., et al. (1981). A new, general one-step synthesis of 3-iodo-1H-indazoles. Synthesis, 1981(12), 961-962. (Please note: While the initial search provided a reference by Bocchi, a direct clickable URL to this specific 1981 paper is not available in the search results. The provided results refer to this method.[21])

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4393. [Link][3][4]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link][2][14]

  • Scott, J. D., et al. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3(6), 1947-1951. [Link][22][23]

  • Li, J., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. Catalysis Letters, 147(11), 2820-2828. [Link][8]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC, NIHMS517090. [Link][2]

  • Penning, T. D., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(48), 6663-6666. [Link][11]

  • Ghafuri, H., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 10(15), 8516-8528. [Link][9]

  • Zhang, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2933. [Link][12]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][17]

  • Bakherad, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6935-6944. [Link][6]

  • Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 61(19), 6583-6591. [Link][24]

  • D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11494. [Link][20]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link][10]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 335-343. [Link][13]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link][25]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link][16]

  • Sigma-Aldrich. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link][19]

  • Kumar, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 26863-26875. [Link][1][7]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(22), 5493-5497. [Link][18]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link][15]

Sources

troubleshooting failed reactions involving 6-Iodo-4-methyl-1h-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 6-Iodo-4-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile building block. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

While this compound is a valuable substrate for cross-coupling reactions, specific literature detailing its reactivity can be sparse. The guidance herein is synthesized from extensive experience with structurally similar iodo-indazoles and foundational principles of palladium-catalyzed cross-coupling chemistry.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

As an aryl iodide, the C6-Iodo bond is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.[2]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with a wide range of amines.[3]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

The indazole core contains an acidic N-H proton, which can influence reaction outcomes. Additionally, the 4-methyl group can exert minor electronic and steric effects, potentially influencing catalyst and substrate approach.

Q2: Does the indazole N-H proton interfere with cross-coupling reactions?

Yes, the acidic N-H proton (pKa ≈ 13) can be a complicating factor.[4] In the presence of a strong base, the indazole can be deprotonated, creating an anionic nucleophile. This can lead to several issues:

  • Side Reactions: The indazole anion can compete with the desired nucleophile (e.g., amine) in the catalytic cycle.

  • Solubility Issues: The formation of indazole salts can lead to poor solubility in common organic solvents.

  • Catalyst Inhibition: The anionic indazole may coordinate to the palladium center, potentially inhibiting catalytic activity.

For challenging substrates or when maximizing yield is critical, N-protection of the indazole is a standard strategy. Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are effective.[1][5] However, many reactions can be successful on the unprotected indazole with careful selection of a milder base (e.g., K₂CO₃, Cs₂CO₃) and optimized reaction conditions.[1]

Q3: What are the likely impurities in my starting material and how can they affect my reaction?

The quality of your this compound is paramount. Common impurities stemming from its synthesis can include:

  • Unreacted Starting Material: e.g., 4-methyl-1H-indazole. This will lead to lower yields and can complicate purification.

  • De-iodinated Product: The formation of 4-methyl-1H-indazole can occur during synthesis or storage.[6] This impurity is a common byproduct in failed or low-yielding cross-coupling reactions.

  • Positional Isomers: Depending on the synthetic route, other iodo-isomers could be present.

The presence of these impurities can lead to reduced yields and the formation of complex byproduct mixtures. It is always recommended to verify the purity of the starting material by ¹H NMR and LC-MS before commencing a reaction.

Troubleshooting Failed Suzuki-Miyaura Coupling

Scenario: You are attempting to couple this compound with an arylboronic acid, but you are observing low conversion, no reaction, or significant byproduct formation.

Question: My Suzuki coupling has failed, with only starting material recovered. What are the primary causes?

This is a common issue that typically points to problems with the catalyst activation, reaction conditions, or reagent quality.

Root Cause Analysis & Solutions:
  • Inactive Palladium Catalyst: The active catalyst in a Suzuki coupling is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is not properly reduced, the catalytic cycle will not initiate.[2]

    • Solution: Ensure your reaction is performed under strictly inert conditions (Argon or Nitrogen). Rigorously degas all solvents and reagents. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst can provide more reliable results.[1]

  • Poor Reagent Quality:

    • Boronic Acid Decomposition: Boronic acids can undergo protodeborylation (cleavage of the C-B bond) or form unreactive anhydride trimers (boroxines) upon standing.[7]

    • Base Quality: The base must be anhydrous and of high purity. Carbonate bases can be hygroscopic.

    • Solution: Use fresh, high-purity boronic acid. If decomposition is suspected, consider converting it to a more stable boronate ester (e.g., a pinacol ester). Ensure your base is freshly opened or has been stored in a desiccator.

  • Suboptimal Reaction Conditions:

    • Temperature: While aryl iodides are highly reactive, some sterically hindered or electronically deactivated coupling partners may require higher temperatures to drive the reaction to completion.[1]

    • Solvent/Base Combination: The choice of solvent and base is critical for both solubility and reactivity. An aqueous base (e.g., K₂CO₃ in dioxane/water) is often required to facilitate the transmetalation step.[7]

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for any signs of decomposition. Screen different solvent systems (e.g., Toluene/Water, DMF, Dioxane/Water) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

Troubleshooting Workflow: Suzuki Coupling

start Failed Suzuki Coupling: Low/No Conversion check_catalyst 1. Catalyst System Check start->check_catalyst check_reagents 2. Reagent Quality Check start->check_reagents check_conditions 3. Reaction Conditions Check start->check_conditions solution_catalyst Use Pd(0) or Pre-catalyst. Ensure inert atmosphere. Rigorously degas solvents. check_catalyst->solution_catalyst solution_reagents Use fresh boronic acid or convert to pinacol ester. Use anhydrous base. check_reagents->solution_reagents solution_conditions Increase temperature incrementally. Screen different solvent/base combinations (e.g., Dioxane/H2O, Toluene/H2O). check_conditions->solution_conditions success Successful Coupling solution_catalyst->success solution_reagents->success solution_conditions->success

Caption: Troubleshooting workflow for failed Suzuki coupling.

Question: My reaction is producing a significant amount of 4-methyl-1H-indazole. What is causing this de-iodination?

The formation of the hydro-deiodinated product is a common side reaction in palladium-catalyzed couplings.[6]

Root Cause Analysis & Solutions:
  • Reductive Cleavage: This side reaction, known as hydrodehalogenation, is catalyzed by the palladium center. It can be promoted by sources of hydride, such as trace water, alcohols, or even the amine base in some cases.[6]

    • Solution: Use rigorously dried solvents and reagents. If possible, choose a non-protic solvent system.

  • Slow Reductive Elimination: If the final reductive elimination step to form the desired C-C bond is slow, the lifetime of the organopalladium intermediate is extended, providing more opportunity for side reactions like de-iodination to occur.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands are known to accelerate the rate of reductive elimination, which can outcompete the de-iodination pathway.[6]

  • Prolonged Reaction Time/High Temperature: Extended exposure to the reaction conditions, especially at elevated temperatures, increases the likelihood of byproduct formation.[6]

    • Solution: Monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

Troubleshooting Failed Buchwald-Hartwig Amination

Scenario: Your C-N coupling reaction between this compound and a primary or secondary amine is sluggish or fails completely.

Question: I am recovering my starting materials from my Buchwald-Hartwig reaction. Why is it not working?

Failure in Buchwald-Hartwig aminations often stems from an inappropriate choice of ligand, base, or catalyst deactivation.

Root Cause Analysis & Solutions:
  • Ligand-Substrate Mismatch: The choice of phosphine ligand is critical and is highly dependent on the nature of the amine.[8] A ligand that is effective for aniline may not work for a hindered secondary amine.

    • Solution: For aryl iodides coupling with a range of amines, bulky biarylphosphine ligands such as RuPhos, BrettPhos, or Xantphos are often excellent starting points.[8] It may be necessary to screen a panel of ligands to find the optimal one for your specific amine.

  • Inappropriate Base: The base in a Buchwald-Hartwig reaction serves to deprotonate the amine, but a base that is too strong (like KOtBu) can cause deprotonation of the indazole N-H, leading to side reactions. A base that is too weak may not facilitate the reaction.[1]

    • Solution: For unprotected indazoles, milder inorganic bases like Cs₂CO₃ or K₃PO₄ are generally preferred.[1] If N-protection is used, a stronger base like LiHMDS or NaOtBu can be employed. Ensure the base is anhydrous.[9]

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and other impurities.

    • Solution: As with the Suzuki coupling, maintain a strict inert atmosphere and use degassed solvents. The use of modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more reproducible generation of the active Pd(0) species.[8]

Troubleshooting Workflow: Buchwald-Hartwig Amination

start Failed Buchwald-Hartwig: Low/No Conversion check_ligand 1. Ligand Choice start->check_ligand check_base 2. Base Selection start->check_base check_catalyst 3. Catalyst Activity start->check_catalyst solution_ligand Screen bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos). Match ligand to amine type. check_ligand->solution_ligand solution_base Use milder base for unprotected indazole (e.g., Cs2CO3, K3PO4). Use stronger base for protected indazole (e.g., NaOtBu). Ensure anhydrous. check_base->solution_base solution_catalyst Use Pd pre-catalyst (G3/G4). Ensure inert atmosphere. Degas all reagents. check_catalyst->solution_catalyst success Successful Amination solution_ligand->success solution_base->success solution_catalyst->success

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Troubleshooting Failed Sonogashira Coupling

Scenario: Your Sonogashira reaction between this compound and a terminal alkyne is not proceeding, and you are recovering starting materials or observing alkyne homocoupling (Glaser coupling).

Question: My Sonogashira reaction is not working. What are the common failure modes?

The Sonogashira coupling is notoriously sensitive to oxygen and the quality of the copper co-catalyst.

Root Cause Analysis & Solutions:
  • Oxygen Sensitivity: The Sonogashira coupling is highly sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a diyne byproduct and can also deactivate the Pd(0) catalyst.[1]

    • Solution: This is the most critical parameter. Employ rigorous degassing techniques (e.g., three freeze-pump-thaw cycles or extensive bubbling with argon) for all solvents and reagent solutions. Maintain a positive pressure of an inert gas throughout the reaction.

  • Inactive Copper(I) Co-catalyst: The reaction relies on a copper(I) co-catalyst (typically CuI). Over time, CuI can oxidize to inactive Cu(II) species, which are often greenish or brownish in color.[1]

    • Solution: Use a fresh bottle of CuI. If the CuI is discolored, it can be purified by washing with aqueous sodium thiosulfate followed by ethanol and ether.

  • Inappropriate Base: An amine base (e.g., Et₃N, DIPEA) is typically used, which also often serves as the solvent. The base must be anhydrous and free of peroxide impurities.

    • Solution: Use freshly distilled amine base over a suitable drying agent.

  • Copper-Free Conditions: For particularly sensitive substrates where copper-catalyzed side reactions are problematic, copper-free Sonogashira conditions can be employed. These reactions often require a different ligand and base system and may require higher temperatures.[1]

Comparative Data: Reaction Parameter Effects

The following table provides representative data on how varying reaction parameters can influence the yield of a cross-coupling reaction with an iodo-heterocycle. While specific to a Suzuki coupling, the principles are broadly applicable.

Parameter VariedCondition AYield ACondition BYield BRationale
Catalyst Pd(PPh₃)₄ (5 mol%)45%PdCl₂(dppf) (5 mol%)85%The choice of ligand dramatically impacts catalytic efficiency.[2]
Base K₂CO₃ (2 eq)60%Cs₂CO₃ (2 eq)90%Cs₂CO₃ is more soluble and often more effective in Suzuki couplings.[10]
Temperature 80 °C55%100 °C92%Higher temperatures can overcome activation energy barriers.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1 eq.), the boronic acid (1.2–1.5 eq.), and the base (e.g., K₂CO₃, 2–3 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., RuPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Seal the vessel, then add a solution of this compound (1 eq.) and the amine (1.1-1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir until complete.[8]

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a reaction vessel, add this compound (1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.1–1.5 eq.) and stir the reaction at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.[1]

References

  • Yadav, P., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2021). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the reaction conditions a. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2023). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

Sources

stability of 6-Iodo-4-methyl-1h-indazole under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 6-Iodo-4-methyl-1H-indazole. This resource is meticulously curated for researchers, medicinal chemists, and process development scientists to navigate the intricacies of employing this versatile building block in complex organic syntheses. Here, we address common challenges and provide in-depth, field-proven insights to ensure the stability and successful reactivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage recommendations for this compound?

Answer: this compound is a solid that is generally stable under standard laboratory conditions. However, to ensure its long-term integrity, it should be stored in a cool, dark, and dry environment under an inert atmosphere, such as argon or nitrogen. This precaution minimizes the risk of gradual degradation, which can be accelerated by exposure to light, moisture, and oxygen.

Q2: How does the acidic N-H proton of the indazole ring affect its reactivity in cross-coupling reactions?

Answer: The N-H proton of the indazole ring is acidic and can significantly influence the outcome of cross-coupling reactions.[1] In the presence of a base, the indazole can be deprotonated, forming an indazolyl anion. This anion can potentially coordinate to the palladium catalyst, leading to the formation of inactive or less active catalyst species, thereby inhibiting the catalytic cycle. Furthermore, strong bases can promote undesired side reactions. For reactions that are particularly sensitive or require high yields, N-protection of the indazole with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is often recommended. However, many successful couplings can be achieved on the unprotected indazole by carefully selecting a milder base (e.g., K₂CO₃, Cs₂CO₃) and optimizing reaction conditions.[1]

Q3: What is the influence of the 4-methyl group on the stability and reactivity of the molecule?

Answer: The 4-methyl group on the indazole ring exerts both electronic and steric effects that can modulate the molecule's reactivity. Electronically, the methyl group is weakly electron-donating, which can slightly increase the electron density of the aromatic system. This can have a subtle impact on the rate of oxidative addition in palladium-catalyzed reactions. Sterically, the methyl group at the 4-position is adjacent to the C-5 position but not in close proximity to the reactive C-6 iodo group. Therefore, it is not expected to significantly hinder the approach of reagents to the site of coupling. However, it can influence the regioselectivity of other potential reactions on the benzene ring.

Troubleshooting Guides for Common Reaction Conditions

The following guides address specific issues that may arise when using this compound in common synthetic transformations.

Guide 1: Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired biaryl product, with recovery of starting material or observation of byproducts.

Potential Causes & Troubleshooting Steps:

  • Protodeiodination: The most common byproduct is often the deiodinated starting material, 4-methyl-1H-indazole.[1] This occurs when the aryl-palladium intermediate is protonated before it can undergo transmetalation with the boronic acid.

    • Mitigation Strategy:

      • Base Selection: Use a milder, anhydrous base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like KOtBu.[1]

      • Solvent Purity: Ensure that all solvents are rigorously dried and degassed to remove water and oxygen.

      • Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times, which can increase the likelihood of protodeiodination.

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or by coordination with the unprotected indazole.

    • Mitigation Strategy:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium center and promote the desired catalytic cycle.

      • Pre-catalysts: Consider using a palladium pre-catalyst for more reliable generation of the active Pd(0) species.[1]

      • N-Protection: For particularly challenging couplings, protecting the indazole nitrogen can prevent catalyst inhibition.

  • Poor Quality Boronic Acid: Boronic acids can degrade over time, leading to the formation of boroxines, which are less reactive.

    • Mitigation Strategy:

      • Use freshly purchased or recrystallized boronic acid.

Troubleshooting Workflow for Suzuki Coupling

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Representative Reaction Conditions for Suzuki Coupling

ParameterCondition
Palladium Source Pd(PPh₃)₄ (5 mol%)
Ligand (If using Pd(OAc)₂ or Pd₂(dba)₃) e.g., SPhos (10 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane/Water (e.g., 4:1) or DMF
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Guide 2: Sonogashira Coupling

Issue: Failure of the reaction to proceed, or formation of alkyne homocoupling (Glaser coupling) products.

Potential Causes & Troubleshooting Steps:

  • Oxygen Sensitivity: The Sonogashira coupling is highly sensitive to oxygen, which promotes the homocoupling of the terminal alkyne and deactivates the palladium catalyst.[1]

    • Mitigation Strategy:

      • Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas).

      • Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Inactive Copper(I) Co-catalyst: Copper(I) iodide (CuI) can oxidize over time to the less active Cu(II) species.

    • Mitigation Strategy:

      • Use a fresh bottle of CuI or purify it before use.

      • Consider copper-free Sonogashira conditions, which may require a different ligand and base system.[1]

  • Inappropriate Base: Strong, non-nucleophilic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically required.

    • Mitigation Strategy:

      • Ensure the amine base is anhydrous and of high purity.

Troubleshooting Workflow for Sonogashira Coupling

Caption: Troubleshooting workflow for failed Sonogashira coupling reactions.

Guide 3: Buchwald-Hartwig Amination

Issue: Sluggish or incomplete C-N bond formation with an amine coupling partner.

Potential Causes & Troubleshooting Steps:

  • Ligand-Substrate Mismatch: The choice of phosphine ligand is critical and is highly dependent on the nature of the amine.[2][3]

    • Mitigation Strategy:

      • For the amination of iodo-indazoles, bulky and electron-rich biarylphosphine ligands such as tBuXphos have proven effective in related systems.[1][4]

      • Screen a variety of ligands to find the optimal one for your specific amine.

  • Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered secondary amines can be challenging coupling partners.

    • Mitigation Strategy:

      • Increase the reaction temperature, but monitor for potential decomposition of the starting material or product.

      • Use a stronger, non-nucleophilic base like LiHMDS or NaOtBu, though be mindful of potential side reactions with the indazole N-H.

  • Competitive N-arylation vs. C-arylation: While the primary reaction is at the C-I bond, under certain conditions, N-arylation of the indazole can occur as a side reaction.

    • Mitigation Strategy:

      • N-protection of the indazole will prevent this side reaction.

      • Careful selection of the ligand and base can often favor the desired C-N coupling.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for unsuccessful Buchwald-Hartwig amination.

Guide 4: General Stability Under Acidic and Basic Conditions

Issue: Decomposition of this compound during workup or purification.

Potential Causes & Troubleshooting Steps:

  • Acidic Conditions: While generally stable to mild aqueous acids, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to degradation. Indazoles can be protonated under acidic conditions, which may affect their stability and solubility.[5]

    • Mitigation Strategy:

      • Use the minimum necessary amount of acid during workup.

      • Avoid prolonged heating in acidic media.

      • Neutralize acidic solutions promptly after extraction.

  • Basic Conditions: As discussed, strong bases can deprotonate the indazole N-H, which can lead to side reactions in the presence of other reagents. In the absence of coupling partners, this compound is relatively stable to common inorganic bases like K₂CO₃ at room temperature. However, strong bases like NaH or KOtBu, especially with heating, can promote decomposition or protodeiodination if a proton source is available.[1][6]

    • Mitigation Strategy:

      • Use the mildest base necessary to achieve the desired transformation.

      • Keep reaction temperatures as low as possible when using strong bases.

      • Perform reactions under a strict inert atmosphere to exclude moisture.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).[1]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • To a reaction vessel, add this compound (1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[1]

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N).[1]

  • Add the terminal alkyne (1.1-1.5 eq.) and stir the reaction at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).[3]

  • Add the base (e.g., 1.5-2.0 equiv).

  • Add the anhydrous solvent (e.g., 5-10 mL per mmol of indazole).[3]

  • Add the amine (1.1-1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2006). ResearchGate. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 6-Iodo-4-methyl-1H-indazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium catalyst removal. This guide is specifically tailored for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions to synthesize or functionalize 6-Iodo-4-methyl-1H-indazole and related heterocyclic compounds. We will address common challenges, provide detailed troubleshooting protocols, and explain the rationale behind selecting the most effective purification strategy to meet stringent regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in drug products.[1] Palladium is classified as a metal of significant toxicological concern.[2] According to the International Council for Harmonisation (ICH) Q3D guidelines, for oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which typically translates to a concentration limit of 10 ppm in the final API.[3] For parenteral drugs, the limit is even lower at 1 ppm.[3] Meeting these targets is a critical step in drug development.

Q2: Why is removing palladium from my this compound reaction sometimes difficult?

While palladium catalysis is a powerful tool for C-C and C-N bond formation in indazole synthesis, the indazole scaffold itself presents a unique challenge.[4][5] The nitrogen atoms in the pyrazole ring of the indazole can act as ligands, coordinating to residual palladium species in the reaction mixture. This strong interaction can form stable, soluble complexes that are difficult to remove using standard purification methods like simple filtration or crystallization, leading to persistent contamination of the final product.[6]

Q3: What are the main categories of palladium removal techniques?

Palladium removal strategies can be broadly grouped into three categories based on their mechanism:

  • Adsorption: This involves passing a solution of the crude product through or mixing it with a solid material that binds palladium. Common adsorbents include activated carbon and functionalized silica or polymer resins (metal scavengers).[6][7]

  • Extraction/Precipitation: This involves using a liquid-liquid extraction with an aqueous phase containing a chelating agent or adding a reagent that selectively precipitates the palladium species, which can then be filtered off.

  • Crystallization: As a general purification method, crystallization can be effective. However, its success is highly dependent on the system, as it can sometimes concentrate the palladium impurity within the crystal lattice if the impurity co-crystallizes with the product.[8]

Q4: When should I choose a scavenger versus activated carbon or chromatography?

The choice depends on the palladium concentration, the scale of your reaction, and the stage of your synthesis.

  • Activated Carbon: Best for removing bulk palladium (>500 ppm) early in the work-up process. It is cost-effective but can be non-selective, sometimes leading to product loss through co-adsorption.[6][9]

  • Column Chromatography: Effective at reducing palladium levels significantly, often to below 100 ppm.[10] However, it may not be sufficient on its own to reach the <10 ppm target and is less scalable for manufacturing.

  • Metal Scavengers: Ideal for reducing moderate to low levels of palladium (e.g., <200 ppm) to very low levels (<10 ppm). They are highly selective and effective but are more expensive, making them perfect for final "polishing" steps.

Q5: Can my choice of ligand in the coupling reaction affect palladium removal later?

Absolutely. The choice of phosphine ligand, in particular, has a significant impact on the stability of the palladium catalyst and its tendency to form species that are difficult to remove.[11][12] Highly stable catalyst complexes may be less prone to leaching into the product stream. Conversely, catalyst decomposition, which can be influenced by the ligand, can lead to the formation of palladium black or colloidal palladium, which requires different removal strategies.[13] Experimenting with different ligands during reaction optimization can sometimes simplify downstream purification.[14][15]

Troubleshooting Guide & Protocols

This section provides a systematic approach to tackling palladium contamination at different levels. The first step in any palladium removal workflow is to quantify the initial contamination level to select the appropriate strategy.

Workflow: Screening Palladium Removal Methods

The following workflow illustrates a typical sequence for screening and implementing palladium removal techniques.

A Crude Reaction Mixture (Post-Coupling) B Initial Work-up (e.g., Aqueous Wash, Filtration) A->B C Quantify Pd Level (e.g., ICP-MS, XRF) B->C D High Pd (>500 ppm) C->D High E Moderate Pd (50-500 ppm) C->E Moderate F Low Pd (<50 ppm) C->F Low G Bulk Removal: Activated Carbon Treatment or Crystallization D->G H Primary Purification: Silica Gel Chromatography E->H I Polishing Step: Metal Scavenger Treatment F->I K Re-quantify Pd G->K L Re-quantify Pd H->L J Final Product (Pd < 10 ppm) I->J K->E Still >50 ppm K->F <50 ppm L->F Still >10 ppm L->J <10 ppm

Caption: A typical workflow for selecting and verifying a palladium removal strategy.

Problem 1: High Palladium Levels (>500 ppm) After Initial Work-up

High initial palladium levels are common, especially if the catalyst has decomposed. The goal here is cost-effective bulk removal.

Protocol 1: Activated Carbon Treatment

Activated carbon removes palladium through a combination of physisorption and chemisorption, where palladium species are trapped within the porous carbon structure or bind to its surface.[6][16]

Step-by-Step Methodology:

  • Dissolve Crude Product: Dissolve the crude this compound product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, THF) to a concentration of 50-100 mg/mL.

  • Add Activated Carbon: Add 5-10 wt% of activated carbon relative to the mass of the crude product. (e.g., for 10 g of crude, add 0.5-1.0 g of carbon).

  • Stir: Stir the suspension at room temperature or slightly elevated temperature (40-50 °C) for 2-18 hours. Longer times and higher temperatures can improve efficiency but may also increase product loss.[6]

  • Filter: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad thoroughly with the same solvent to maximize product recovery.

  • Analyze: Concentrate the filtrate and analyze a sample for palladium content to determine the effectiveness of the treatment.

Expert Insight: While effective, activated carbon can adsorb your product, reducing yields.[6][9] Always run a small-scale test to quantify product loss before applying to your entire batch. Different grades of activated carbon have different pore structures and surface properties, so screening various types can be beneficial.[17]

Problem 2: Moderate Palladium Levels (50-500 ppm) After Chromatography

After standard chromatography, residual palladium often remains complexed with the product. A high-affinity scavenger is required to selectively target these last traces.

Protocol 2: Screening Metal Scavengers

Metal scavengers are typically silica or polymer beads functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or triazines (TMT).[18][19] The palladium is removed via chemisorption.

cluster_0 Scavenger Particle Scavenger Silica or Polymer Support SH Thiol Group (-SH) Pd Pd(II) Species Pd->SH Chemisorption BoundPd Bound Palladium (Stable Complex) SH->BoundPd Start Start: Crude Product with Pd Check_Pd_Level Initial Pd Level? Start->Check_Pd_Level Check_Scale Scale? Check_Pd_Level->Check_Scale < 500 ppm Carbon Strategy: Activated Carbon Check_Pd_Level->Carbon > 500 ppm Chromatography Strategy: Column Chromatography Check_Scale->Chromatography Lab Scale (<10g) Scavenger Strategy: Metal Scavenger Check_Scale->Scavenger Process Scale (>10g) Check_Product_Solubility Product Soluble in Non-Polar Solvents? Check_Final_Purity Final Purity Goal? Combo Strategy: Chromatography + Scavenger Polish Check_Final_Purity->Combo < 10 ppm needed End Purified Product Check_Final_Purity->End < 50 ppm OK Carbon->Check_Final_Purity Chromatography->Check_Final_Purity Scavenger->End Combo->End

Sources

Technical Support Center: Synthesis of 6-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-Iodo-4-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the synthesis of this and related substituted indazoles. Recognizing that synthetic chemistry is as much an art as it is a science, this resource provides not just protocols, but the underlying chemical logic, troubleshooting guides for common experimental hurdles, and answers to frequently asked questions.

Introduction to Synthetic Strategy

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The primary challenge in its synthesis lies in the regioselective introduction of two distinct substituents—a methyl group at the 4-position and an iodine atom at the 6-position—onto the indazole core. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

This guide will explore two primary strategic approaches:

  • Route A: Late-Stage Iodination. This strategy involves first constructing the 4-methyl-1H-indazole core, followed by a regioselective iodination at the C6 position.

  • Route B: Early Introduction of Halogen. This approach begins with a pre-functionalized benzene ring, such as a bromo- or iodo-aniline derivative, which is then used to construct the indazole ring system.

Below, we delve into the specifics of these routes, address potential pitfalls, and provide detailed experimental guidance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments.

General Synthesis & Purity Issues

Q1: My reaction to form the indazole ring from a substituted o-nitrobenzaldehyde resulted in very low yields. What are the likely causes?

A: Low yields in indazole synthesis, particularly in reductive cyclization routes, can stem from several factors.[1]

  • Suboptimal Temperature: Temperature control is critical. While higher temperatures can drive the reaction to completion, they can also promote the formation of undesired side products or lead to decomposition.[1] It is essential to perform temperature scouting for your specific substrate.

  • Incomplete Reduction of the Nitro Group: The efficiency of your reducing agent is paramount. If the nitro group is not fully reduced to the corresponding amine or an intermediate state that can cyclize, the reaction will not proceed to completion. Consider alternative reducing agents or optimizing the equivalents and reaction time.

  • Solvent Effects: The choice of solvent can significantly influence reaction outcomes. For some indazole syntheses, like the Davis-Beirut reaction, the addition of a controlled amount of water to an alcohol solvent can dramatically improve yields.[1] However, an excess of water can be detrimental.

Q2: I'm observing two distinct product spots on my TLC and a complex NMR spectrum. What could be the issue?

A: This is a classic sign of regioisomer formation, a common challenge in indazole chemistry. When performing reactions on the indazole nitrogen (e.g., alkylation or acylation), you can obtain a mixture of N-1 and N-2 substituted products.[2]

  • Thermodynamic vs. Kinetic Control: The 1H-tautomer is generally the more thermodynamically stable form.[3] However, reaction conditions (base, solvent, temperature) can favor the formation of the kinetically favored N-2 isomer.[2]

  • Distinguishing Isomers: Differentiating between N-1 and N-2 isomers can be achieved using NMR. The chemical shift of the H-7 proton is often significantly downfield in N-1 isomers compared to N-2 isomers. For definitive structural assignment, 2D NMR techniques like HMBC and NOESY are invaluable.[2]

  • Purification: Separating these isomers can be challenging. Column chromatography is the most common method, but screening different solvent systems is often necessary. In some cases, recrystallization using a mixed solvent system can effectively isolate the desired isomer.[4]

Iodination-Specific Problems

Q3: My direct iodination of 4-methyl-1H-indazole is not working or gives a mixture of products. How can I improve regioselectivity and yield?

A: Direct C-H iodination of heterocycles can be difficult due to the deactivating nature of the ring system and the relatively low reactivity of many iodinating reagents.[5][6]

  • Reagent Choice: Standard reagents like N-iodosuccinimide (NIS) may not be reactive enough for less electron-rich substrates.[5][6] Using molecular iodine (I₂) in the presence of a strong base (like KOH or NaOH) in a polar aprotic solvent like DMF is a common and effective method for activating the C3 position of indazoles.[7] However, for C6 iodination, this method is not suitable. A more effective approach for C6 iodination would be electrophilic iodination on an activated ring system or a Sandmeyer-type reaction from a 6-aminoindazole precursor.[8]

  • Activating the Iodinating Agent: The electrophilicity of molecular iodine can be enhanced by using an oxidizing agent or a silver salt (e.g., AgOTf, AgOAc) which generates a more potent electrophilic iodine species in situ.[5][6]

  • Reaction Conditions: Harsh conditions, such as strong acids or high temperatures, can lead to decomposition or lack of selectivity.[6] Milder, modern methods often provide better outcomes.

Q4: During a subsequent cross-coupling reaction (e.g., Suzuki, Heck), I'm losing the iodine from my this compound. How can I prevent this de-iodination?

A: De-iodination, or hydrodehalogenation, is a known side reaction for aryl iodides, especially in the presence of transition metal catalysts like palladium.[9]

  • Catalyst and Ligand Choice: The choice of palladium source and ligand can significantly impact the rate of de-iodination. Experiment with different ligand systems; sometimes more electron-rich or bulky ligands can suppress this side reaction.

  • Base and Solvent: The base and solvent can play a crucial role. Some polar aprotic solvents may promote dehalogenation more than non-polar solvents like toluene.[9] Consider screening bases like K₂CO₃ or Cs₂CO₃.

  • Temperature and Reaction Time: Use the lowest possible temperature that allows the desired cross-coupling to proceed at a reasonable rate. Monitor the reaction closely by LC-MS and stop it as soon as the starting material is consumed to minimize product degradation.[9]

  • Degassing: Thoroughly degassing your reaction mixture to remove oxygen is critical, as oxidative addition/reductive elimination cycles can be complex, and side reactions are often exacerbated by the presence of oxygen.

Workflow for Troubleshooting De-iodination

G A 2-Fluoro-5-methylbenzaldehyde B 4-Methyl-1H-indazole A->B Hydrazine Hydrate C 4-Methyl-6-nitro-1H-indazole B->C HNO3 / H2SO4 D 6-Amino-4-methyl-1H-indazole C->D Reduction (e.g., Fe/HCl) E This compound D->E Sandmeyer Reaction (NaNO2, HCl, KI)

Caption: Synthetic workflow for Route A, proceeding via a Sandmeyer reaction.

Experimental Protocol: Step A4 (Sandmeyer Reaction)

This protocol details the conversion of 6-Amino-4-methyl-1H-indazole to the final product.

  • Diazotization:

    • Suspend 6-Amino-4-methyl-1H-indazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid (e.g., 5:1 v/v) in a three-necked flask equipped with a thermometer and a mechanical stirrer.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the indazole suspension, ensuring the internal temperature remains below 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt should be clear.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in a minimal amount of water and cool to 0-5 °C.

    • Add the cold diazonium salt solution portion-wise to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 40-50 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt. [8]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a solution of sodium thiosulfate to quench any remaining iodine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Route B: Indazole Formation from a Pre-iodinated Precursor

This alternative strategy involves forming the indazole ring from a starting material that already contains the requisite iodo- and methyl- substituents. This can reduce the number of steps on the core heterocycle, potentially improving overall yield. A common method is the reductive cyclization of an o-nitrobenzyl derivative.

Workflow Diagram: Route B

G A 4-Iodo-2-methyl-6-nitrotoluene B 4-Iodo-2-methyl-6-nitrobenzaldehyde A->B Oxidation C Hydrazone Intermediate B->C Hydrazine Hydrate D This compound C->D Reductive Cyclization

Caption: Synthetic workflow for Route B, starting from a pre-functionalized arene.

Rationale and Key Considerations for Route B
  • Starting Material Availability: The feasibility of this route is highly dependent on the commercial availability or straightforward synthesis of the starting material, 4-Iodo-2-methyl-6-nitrotoluene.

  • Reductive Cyclization: A variety of conditions can be employed for the final reductive cyclization step. Classical methods might use reagents like SnCl₂ or Fe/HCl. More modern, milder methods are also available and may offer better functional group tolerance. [10]* Potential for Side Reactions: It's important to control the reaction conditions to avoid side reactions such as de-iodination, which can be promoted by certain reducing agents or high temperatures. [9]

Data Summary Table

The following table provides a comparative overview of the two proposed synthetic routes. The values are illustrative and will vary based on specific substrate and reaction optimization.

ParameterRoute A: Late-Stage IodinationRoute B: Pre-iodinated Precursor
Starting Material 2-Fluoro-5-methylbenzaldehyde4-Iodo-2-methyl-6-nitrotoluene
Number of Steps ~4~3
Key Transformation Sandmeyer ReactionReductive Cyclization
Regiocontrol ExcellentExcellent (defined by starting material)
Primary Advantage Utilizes more common starting materials.Potentially shorter route.
Potential Challenge Handling of diazonium salts.Availability of starting material; potential for de-iodination during reduction.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A N-N bond-forming oxidative cyclization enables the synthesis of all three tautomeric forms of indazoles. Organic Letters, 13(13), 3542–3545. Available at: [Link]

  • Sellwood, I. A., et al. (2018). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Omega, 3(10), 13913-13919. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved from [Link]

  • Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149–3158. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka. Available at: [Link]

  • Google Patents. (n.d.). CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-.
  • Powers, D. C., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5136–5140. Available at: [Link]

  • Powers, D. C., et al. (2021). Selective C–H Iodination of (Hetero)arenes. PMC - NIH. Available at: [Link]

  • Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1157-1181. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15907–15916. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(3), 100-143. Available at: [Link]

  • Kumar, A., et al. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 23(10), 2639. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Indazole. Available at: [Link]

  • Mongin, F., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7954. Available at: [Link]

  • Manasi K, Co. (2023). Heterocyclic compound iodination overview and reactions. Chemia. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Available at: [Link]

  • Google Patents. (n.d.). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • PubChem - NIH. (n.d.). 6-iodo-1H-indazole. Available at: [Link]

  • ResearchGate. (2025). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Available at: [Link]

Sources

Technical Support Center: Managing Regioselectivity in 6-Iodo-4-methyl-1H-indazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the functionalization of 6-iodo-4-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the regioselective modification of this important heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a versatile substrate in medicinal chemistry, offering multiple sites for functionalization. The indazole core itself presents a significant challenge due to annular tautomerism, where the N-H proton can reside on either nitrogen, leading to 1H and 2H tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1] Direct functionalization, particularly N-alkylation, often yields a mixture of N1 and N2 isomers, necessitating careful control over reaction conditions to achieve high regioselectivity.[1][2][3] Furthermore, the presence of substituents—an electron-donating methyl group at C4 and an electron-withdrawing iodine atom at C6—introduces additional electronic and steric factors that must be considered for predictable outcomes in both N-H and C-H/C-I functionalization reactions.

This guide will address the key regioselectivity challenges at the three primary reactive sites: the N1- and N2-positions of the pyrazole ring, the C6-iodo group, and potentially reactive C-H bonds.

Section 1: N-H Functionalization: Mastering the N1 vs. N2 Selectivity

The most common initial challenge when working with this compound is controlling the site of N-alkylation or N-arylation. The ratio of N1 to N2 products is highly dependent on a subtle interplay of steric hindrance, electronic effects, and reaction conditions.

Frequently Asked Questions (FAQs): N-Alkylation

Q1: What are the primary factors influencing N1 vs. N2 regioselectivity in the alkylation of this compound?

A1: Several critical factors dictate the regiochemical outcome of N-alkylation:

  • Steric Effects: The 4-methyl group, while not immediately adjacent to the nitrogen atoms, can exert some steric influence, potentially disfavoring substitution at the N1 position, which is closer to the C7a-C4 side of the molecule. Conversely, bulky electrophiles will generally favor the less hindered nitrogen atom.

  • Electronic Effects: The electron-donating nature of the 4-methyl group increases the electron density of the aromatic system, while the electron-withdrawing iodine at C6 decreases it. The overall electronic landscape influences the nucleophilicity of the N1 and N2 atoms.

  • Reaction Conditions: This is often the most critical factor. The choice of base, solvent, and temperature can dramatically shift the N1/N2 ratio.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1]

Q2: I am getting a mixture of N1 and N2 alkylated products. How can I favor the N1 isomer?

A2: To selectively obtain the N1-alkylated product, conditions that favor thermodynamic control are generally preferred. A well-established method is the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF).[1][2] This combination has been shown to provide high N1 selectivity for a range of substituted indazoles.[1][2]

Q3: My target is the N2-alkylated isomer. What conditions should I employ?

A3: Achieving N2 selectivity can be more challenging as it often requires overcoming the thermodynamic preference for the N1 isomer. However, several strategies can be employed:

  • Acidic Conditions: In some cases, alkylation under acidic conditions can promote N2 substitution.[4]

  • Mitsunobu Reaction: The Mitsunobu reaction has been reported to show a preference for the formation of the N2 regioisomer for some indazole systems.[5]

  • Steric Hindrance at C7: While our substrate has a methyl group at C4, it's a known principle that bulky substituents at the C7 position strongly direct alkylation to the N2 position due to steric hindrance around N1.[2][6] This highlights the importance of sterics in directing the reaction.

Troubleshooting Guide: N-Alkylation
Problem Potential Cause(s) Recommended Solution(s)
Poor N1/N2 Selectivity Reaction conditions are not optimized for regioselectivity.For N1 selectivity, switch to NaH in THF.[1][2] For N2, consider a Mitsunobu reaction or explore acidic conditions.
Use of a strong base like K2CO3 in DMF can lead to poor selectivity.[7]Screen different base/solvent combinations. For example, Cs2CO3 in THF has shown good N1 selectivity in some cases.[1]
Low Reaction Conversion Insufficiently strong base to deprotonate the indazole N-H.Ensure NaH is fresh and used in an anhydrous solvent.
Sterically hindered electrophile reacting slowly.Increase reaction temperature or prolong reaction time. Consider using a more reactive electrophile (e.g., iodide instead of bromide).
Product Degradation Reaction temperature is too high.Run the reaction at a lower temperature for a longer duration.
Product is sensitive to the work-up conditions.Use a milder aqueous work-up or direct purification after solvent removal.
Protocol: N1-Selective Alkylation of this compound

This protocol is a general guideline and may require optimization for specific electrophiles.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a suspension.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50 °C) can be applied.[1]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and any minor N2 isomers.

Section 2: C-I Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

The C6-iodo bond is an excellent handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The success and regioselectivity of these reactions depend on the careful selection of the catalyst, ligand, base, and reaction conditions. A key consideration is whether to protect the N-H proton, which can sometimes interfere with the catalytic cycle.[8]

Frequently Asked questions (FAQs): Cross-Coupling Reactions

Q1: Do I need to protect the N-H group of this compound before performing a Suzuki-Miyaura coupling?

A1: Not always. Many Suzuki-Miyaura couplings on iodoindazoles can be performed on the unprotected substrate.[9] However, for challenging substrates or to maximize yield and catalyst turnover, N-protection (e.g., with a Boc or SEM group) can be beneficial. If you are experiencing low yields or catalyst deactivation, trying the reaction with an N-protected starting material is a good troubleshooting step.

Q2: What are the best catalyst/ligand systems for Suzuki-Miyaura coupling with this substrate?

A2: A variety of palladium catalysts and phosphine ligands can be effective. Common choices include:

  • Catalysts: Pd(PPh3)4, PdCl2(dppf), and Pd(OAc)2 are frequently used palladium sources.[10][11]

  • Ligands: For reactions with Pd(OAc)2, a ligand such as SPhos or XPhos is often required to facilitate the catalytic cycle.

  • Bases: A base is essential for the transmetalation step.[12] Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly employed.

Q3: I want to perform a Buchwald-Hartwig amination. What are the key considerations?

A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds at the C6 position.[13][14] Key considerations include:

  • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, RuPhos, or BrettPhos are often necessary for high catalytic activity, especially with less nucleophilic amines.[12][14]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[12]

  • Inert Atmosphere: These reactions are often sensitive to oxygen, so maintaining a strict inert atmosphere is crucial for catalyst stability.

Q4: Can I perform other cross-coupling reactions like Sonogashira or Heck couplings at the C6-iodo position?

A4: Yes, the C6-iodo bond is well-suited for a variety of cross-coupling reactions.

  • Sonogashira Coupling: This reaction with terminal alkynes typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine).[15][16] Copper-free conditions have also been developed.

  • Heck Reaction: The Heck reaction allows for the coupling of the iodoindazole with alkenes.[17][18] It typically involves a palladium catalyst and a base. The regioselectivity of the addition to the alkene needs to be considered.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion Inactive catalyst.Ensure the palladium catalyst is of good quality. For Pd(0) catalysts like Pd(PPh3)4, ensure it has not oxidized. Consider using a pre-catalyst.
Inefficient ligand.Screen different phosphine ligands. For Suzuki, try dppf or SPhos. For Buchwald-Hartwig, try Xantphos or RuPhos.[14]
Poor choice of base or solvent.For Suzuki, ensure the base is sufficiently strong and soluble. A solvent mixture like dioxane/water is common.[10] For Buchwald-Hartwig, use a strong, non-nucleophilic base like NaOt-Bu.[12]
N-H interference.Repeat the reaction with N-protected this compound.
Formation of Homocoupled Boronic Acid (Suzuki) Transmetalation is slow compared to boronic acid decomposition.Use a milder base or lower the reaction temperature. Ensure rigorous degassing of solvents to remove oxygen.
Dehalogenation (Hydrodeiodination) Presence of a hydrogen source and catalyst decomposition.Ensure anhydrous conditions. Use a high-purity catalyst and ligand.
Poor Yields in Buchwald-Hartwig Amination Oxygen sensitivity.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Sterically hindered or electron-poor amine.Use a more electron-rich and bulky ligand (e.g., BrettPhos) to promote reductive elimination.[12] Increase the reaction temperature.
Protocol: Suzuki-Miyaura Coupling of N-Boc-6-iodo-4-methyl-1H-indazole
  • Preparation: To a microwave vial or Schlenk tube, add N-Boc-6-iodo-4-methyl-1H-indazole (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K2CO3, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl2(dppf), 0.02-0.05 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Deprotection (if necessary): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Section 3: C-H Functionalization

While less common than N-H or C-I functionalization, direct C-H activation is a powerful tool for modifying the indazole core. For this compound, the most likely sites for directed C-H functionalization are C7 and C5.

Frequently Asked Questions (FAQs): C-H Functionalization

Q1: Is it possible to selectively functionalize a C-H bond on the this compound ring?

A1: Yes, through directed metalation or transition-metal-catalyzed C-H activation. The regioselectivity is determined by the directing group.

Q2: How can I achieve C7 functionalization?

A2: C7 functionalization can often be achieved using a directing group on the N1 position. After N1-alkylation or protection with a suitable group (e.g., a pivaloyl or 2-pyridylsulfonyl group), a directed ortho-metalation (DoM) can be performed using a strong base like n-butyllithium or LDA.[19][20] The resulting lithiated species can then be quenched with an electrophile.

Q3: What about functionalization at the C5 position?

A3: The C5 position is ortho to the 4-methyl group. While the methyl group itself is not a strong directing group for metalation, its steric bulk and electronic properties could influence C-H activation reactions catalyzed by transition metals like rhodium or ruthenium. However, achieving high selectivity at C5 in the presence of the C6-iodo bond and the pyrazole ring C-H bonds would likely be challenging and require specific directing group strategies.

Visualizing Reaction Pathways

N-Alkylation Regioselectivity

N_Alkylation cluster_n1 N1-Alkylation (Thermodynamic) cluster_n2 N2-Alkylation (Kinetic/Steric) Indazole This compound Base Base Indazole->Base Deprotonation Electrophile R-X Indazole->Electrophile Alkylation N1_Product N1-Alkyl-6-iodo-4-methyl-indazole (Major Product) Electrophile->N1_Product Favored path N2_Product N2-Alkyl-6-iodo-4-methyl-indazole (Minor Product) Electrophile->N2_Product Alternative path Conditions_N1 NaH, THF Conditions_N2 Acidic conditions or Mitsunobu reaction

Caption: Decision workflow for achieving regioselective N-alkylation.

Palladium-Catalyzed Cross-Coupling at C6

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start This compound (N-H or N-Protected) Suzuki_Reagents R-B(OH)2 Pd Catalyst (e.g., PdCl2(dppf)) Base (e.g., K2CO3) Start->Suzuki_Reagents C-C bond formation Buchwald_Reagents R2NH Pd Catalyst Bulky Ligand (e.g., Xantphos) Base (e.g., NaOt-Bu) Start->Buchwald_Reagents C-N bond formation Sonogashira_Reagents Terminal Alkyne Pd Catalyst, Cu(I) co-catalyst Amine Base Start->Sonogashira_Reagents C-C bond formation Suzuki_Product 6-Aryl/Vinyl-4-methyl-1H-indazole Buchwald_Product 6-Amino-4-methyl-1H-indazole Sonogashira_Product 6-Alkynyl-4-methyl-1H-indazole

Caption: Overview of common cross-coupling reactions at the C6-iodo position.

References

  • BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis. BenchChem Technical Support.
  • Keating, C., & O'Brien, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Thota, S., et al. (2014). Flow Chemistry: Sonogashira Coupling. Thota, S., et al. (2014). Flow Chemistry: Sonogashira Coupling. In Flow Chemistry - Applications (pp. 1-20). De Gruyter.[Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem Technical Support.
  • Alcaide, B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • ResearchGate. (2010). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Request PDF. [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support.
  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Jacques Mortier - Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION. [Link]

  • Andrew G Myers Research Group. (n.d.). Directed (ortho) Metallation. [Link]

  • Guéret, A., et al. (2007). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Helvetica Chimica Acta, 90(10), 1938-1950. [Link]

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Andrew G Myers Research Group. (n.d.). ortho metalation. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem Technical Support.
  • BenchChem. (2025). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2755. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

Sources

Technical Support Center: Catalyst Screening for Cross-Coupling with 6-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 6-iodo-4-methyl-1H-indazole in cross-coupling reactions. This guide is designed to provide practical, field-proven insights to navigate the complexities of catalyst screening and reaction optimization. As drug development professionals, we understand that efficiency and reliability are paramount. This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your discovery pipeline.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound that I should consider for cross-coupling?

A1: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] However, two structural features require careful consideration:

  • The Indazole N-H Proton: The acidic N-H proton can interfere with the reaction by reacting with strong bases or potentially deactivating the catalyst.[2] This necessitates careful selection of a compatible base.

  • Potential for Catalyst Inhibition: The nitrogen atoms in the indazole ring can act as coordinating ligands to the palladium center, potentially inhibiting catalytic activity. This makes the choice of a strongly binding, electron-rich ancillary ligand crucial to maintain an active catalytic species.[3]

Q2: Does the indazole N-H proton always need to be protected?

A2: Not necessarily, but it is a critical decision point. Many successful couplings are performed on the unprotected indazole.[2] The choice often depends on the reaction's sensitivity and the desired yield.

  • When to Proceed Unprotected: For many standard Suzuki, Sonogashira, and Heck reactions, using a moderately strong inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is often sufficient to deprotonate the N-H in situ without causing significant side reactions.[2] This avoids the extra synthetic steps of protection and deprotection.

  • When to Consider Protection: For particularly challenging couplings, reactions with very strong organometallic bases (e.g., organolithiums), or when using highly sensitive or expensive coupling partners, N-protection is a prudent strategy.[2] Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent side reactions and may lead to cleaner reaction profiles and higher yields.[2]

Q3: I'm starting a new project. Which cross-coupling reactions are most common with this substrate?

A3: Given its structure as an aryl iodide, this compound is a versatile precursor for several key transformations. The most frequently employed are:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters. This is arguably the most widely used reaction for this class of substrate due to its functional group tolerance.[2][4]

  • Buchwald-Hartwig Amination: To form C-N bonds with a wide array of primary and secondary amines, anilines, and other nitrogen nucleophiles.[2][5]

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes, providing access to key intermediates for further functionalization.[2][6]

  • Heck Reaction: To form C-C bonds with alkenes, leading to substituted indazoles.[7][8]

Q4: How do I select a starting point for my catalyst and ligand screen?

A4: There is no single "magic bullet" catalyst system.[9] However, intelligent screening based on established principles is vital. For N-heterocyclic substrates like indazole, the catalyst system must be robust enough to overcome potential coordination from the substrate itself.

  • Palladium Precatalyst: Start with a modern, air-stable Pd(II) precatalyst like G2, G3, or G4 palladacycles (e.g., XPhos Pd G3). These reliably generate the active Pd(0) species in situ and often outperform older sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be more sensitive to reaction conditions.

  • Ligand Choice: The ligand is the most critical variable.[10] For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are the gold standard.[11][12] They accelerate the reductive elimination step and stabilize the palladium center, preventing decomposition. A good initial screen would include representatives from different classes (see table below).

Troubleshooting Guides by Reaction Type

Issue 1: Suzuki-Miyaura Coupling

You are attempting to couple this compound with an arylboronic acid but are observing low conversion, significant starting material decomposition, or formation of a homocoupled biaryl byproduct.

Q: My reaction shows low or no conversion of the this compound. What's the cause?

A: This is a classic issue of insufficient catalytic activity. The problem often lies with the base, ligand, or temperature.

  • Causality: The transmetalation step of the Suzuki reaction, where the organic group is transferred from boron to palladium, requires activation of the boronic acid by a base. If the base is too weak, too sterically hindered, or insoluble, this step will be slow or non-existent.

  • Troubleshooting Steps:

    • Verify Boronic Acid Quality: Boronic acids can degrade upon storage, forming inactive boroxines. Use a freshly opened bottle or recrystallize the reagent.[2]

    • Base Selection is Crucial: An aqueous solution of a base like K₂CO₃ or K₃PO₄ is a standard starting point. The water is critical for hydrolyzing boronic acid anhydrides and facilitating the catalytic cycle. If this fails, consider screening stronger bases like Cs₂CO₃. Avoid extremely strong bases like NaOtBu with unprotected indazoles, as they can cause side reactions.[2]

    • Ligand Mismatch: If the base is appropriate, the ligand may not be suitable for this specific substrate. Screen a panel of bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos. These ligands promote the key steps of the catalytic cycle for challenging substrates.[13]

    • Increase Temperature: Aryl iodides are reactive, but some couplings require more thermal energy. Incrementally increase the temperature from a starting point of 80 °C to 100-110 °C, while monitoring for decomposition.[2]

Q: I'm seeing a significant amount of de-iodinated starting material (4-methyl-1H-indazole) and/or homocoupling of my boronic acid. Why is this happening?

A: These side reactions point towards two distinct problems: hydrodehalogenation and oxidative homocoupling.

  • Causality (De-iodination): The palladium catalyst itself can catalyze the reductive cleavage of the C-I bond, a process known as hydrodehalogenation.[14] This is often exacerbated by the presence of water, certain bases, or prolonged reaction times at high temperatures.[14]

  • Causality (Homocoupling): The presence of oxygen in the reaction vessel can lead to the oxidative homocoupling of the boronic acid (Glaser coupling).[9]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: This is the most critical step to prevent homocoupling. Rigorously degas your solvents (e.g., by sparging with argon for 20-30 minutes or using three freeze-pump-thaw cycles) and ensure the reaction vessel is thoroughly evacuated and backfilled with an inert gas like argon or nitrogen multiple times.[2][9]

    • Optimize Base and Solvent: Certain solvents, like dioxane and DMF, have been observed to promote dehalogenation more than less polar solvents like toluene in some systems.[14] Consider switching your solvent system.

    • Use a Precatalyst: Using a well-defined palladium precatalyst can lead to a more controlled generation of the active Pd(0) species, sometimes minimizing side reactions compared to generating it in situ from Pd(OAc)₂.[2]

    • Monitor Reaction Closely: Do not let the reaction run for an unnecessarily long time. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to minimize decomposition.

G cluster_start Diagnosis cluster_check Initial Checks cluster_screen Systematic Screening cluster_optimize Condition Optimization cluster_end Outcome start Low Yield in Suzuki Coupling reagents Verify Reagent Quality (Boronic Acid, Base, Solvents) start->reagents Step 1 atmosphere Ensure Rigorous Inert Atmosphere reagents->atmosphere ligand Screen Diverse Ligand Panel (e.g., XPhos, SPhos, RuPhos) atmosphere->ligand If reagents are good base Screen Different Bases (K3PO4, Cs2CO3) ligand->base solvent Change Solvent (Toluene, Dioxane/H2O) base->solvent temp Vary Temperature (80°C -> 110°C) solvent->temp If screening fails conc Adjust Concentration temp->conc success Successful Coupling conc->success Optimized failure Re-evaluate Approach (Consider N-Protection) conc->failure Still fails

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Issue 2: Buchwald-Hartwig Amination

You are attempting a C-N coupling with this compound and an amine, but the reaction is sluggish, fails completely, or produces undesired side products.

Q: My amination reaction is not working. What are the most common points of failure?

A: The Buchwald-Hartwig amination is highly sensitive to the interplay between the base, the ligand, and the nucleophilicity of the amine.

  • Causality: This reaction requires a strong base to deprotonate the amine, making it a more potent nucleophile. However, the base must be compatible with other functional groups and not cause catalyst decomposition. The ligand's steric and electronic properties are paramount for facilitating both the oxidative addition and the C-N bond-forming reductive elimination.[15]

  • Troubleshooting Steps:

    • Base Choice is Critical: Unlike Suzuki coupling, this reaction typically requires a stronger, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5] If your substrate has base-sensitive functional groups, a milder base like K₃PO₄ or Cs₂CO₃ can be attempted, but often requires a more active catalyst system and higher temperatures.

    • Ligand-Substrate Mismatch: The choice of phosphine ligand is highly dependent on the amine coupling partner.[16] For primary alkylamines or anilines, bulky biaryl monophosphine ligands like tBuXPhos or BrettPhos are excellent starting points.[2][16] For secondary amines, RuPhos is often a superior choice. A mismatch can lead to a complete lack of reactivity.

    • Low Nucleophilicity of the Amine: Electron-deficient anilines or very hindered secondary amines are challenging coupling partners. For these substrates, using a more electron-rich and active ligand (e.g., BrettPhos) and higher reaction temperatures may be necessary to drive the reaction forward.[2]

    • Catalyst Poisoning: Ensure your amine is pure. Certain functional groups, such as thiols, can act as catalyst poisons.[2]

Issue 3: Sonogashira Coupling

Your Sonogashira reaction between this compound and a terminal alkyne is not proceeding, or you are observing significant alkyne homocoupling (Glaser coupling).

Q: My Sonogashira reaction is failing. What should I check first?

A: The Sonogashira coupling is notoriously sensitive to oxygen and the quality of the copper(I) co-catalyst.

  • Causality: The classic Sonogashira mechanism involves both palladium and copper catalysts. The copper(I) species forms a copper acetylide, which then transmetalates to the palladium center. Oxygen readily oxidizes both the Cu(I) to the inactive Cu(II) and the Pd(0) catalyst, and it promotes the homocoupling of the alkyne.[2]

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: This is non-negotiable. Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (argon is preferred over nitrogen) throughout the entire setup and reaction time.[2]

    • Use Fresh Copper(I) Iodide: CuI can oxidize over time, appearing yellowish or greenish instead of white/off-white. Use a fresh bottle or purify the CuI before use.

    • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system. Ensure it is anhydrous and freshly distilled.

    • Consider Copper-Free Conditions: If Glaser coupling remains a persistent issue, copper-free Sonogashira conditions can be employed. These reactions typically require a more specialized palladium/ligand system (e.g., using a bulky phosphine ligand) and a different base (e.g., Cs₂CO₃) but can provide cleaner results for sensitive substrates.[6]

Issue 4: Heck Reaction

You are attempting to couple this compound with an alkene (e.g., an acrylate) but observe low yields or issues with regioselectivity.

Q: My Heck reaction is sluggish and inefficient. How can I improve it?

A: The Heck reaction's efficiency is highly dependent on the base, ligand, and the electronic nature of the alkene.

  • Causality: The reaction involves the migratory insertion of the alkene into the aryl-palladium bond, followed by a β-hydride elimination to release the product and regenerate the catalyst.[7] The choice of base is critical for regenerating the Pd(0) catalyst at the end of the cycle.

  • Troubleshooting Steps:

    • Optimize the Base: A variety of bases can be used, from organic amines like Et₃N to inorganic bases like K₂CO₃ or NaOAc. The optimal choice is substrate-dependent, so screening is necessary. For aryl iodides, Et₃N is a common and effective starting point.[7]

    • Ligand Effects: While some Heck reactions can proceed without a phosphine ligand ("ligandless," often using Pd(OAc)₂), the addition of a ligand can significantly improve catalyst stability and turnover. Triphenylphosphine (PPh₃) is a classic choice. For more challenging substrates, more electron-rich phosphine or NHC ligands may be beneficial.[8]

    • Alkene Partner: Electron-deficient alkenes (e.g., acrylates, acrylonitrile) are generally more reactive in the Heck reaction.[17] If you are using an electron-rich or unactivated alkene, more forcing conditions (higher temperature, more active catalyst) will likely be required.

    • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used and can help with the solubility of the inorganic bases and stabilize charged intermediates in the catalytic cycle.

Data Presentation & Recommended Starting Conditions

The following table provides validated starting points for catalyst screening. These conditions are designed to be robust but should be considered a baseline for further optimization tailored to your specific coupling partners. High-throughput experimentation (HTE) techniques are highly recommended for efficient screening of these variables.[18][19]

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)
Suzuki-Miyaura XPhos Pd G3 (2-5)(Internal to Precat.)K₃PO₄ (2-3)Dioxane / H₂O (4:1)80 - 110
Buchwald-Hartwig Pd₂(dba)₃ (2-4)tBuXPhos (4-8)NaOtBu (1.4-2.0)Toluene or Dioxane90 - 110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)CuI (4-10)Et₃N (3-5)THF or DMFRT - 80
Heck Pd(OAc)₂ (2-5)PPh₃ (4-10)Et₃N (2-3)DMF or DMAc100 - 120

Experimental Protocols

Protocol 1: General Workflow for High-Throughput Catalyst Screening

This protocol describes a general method for screening multiple catalysts, ligands, and bases in parallel using a 96-well plate format.[19]

  • Plate Preparation: In an inert atmosphere glovebox, add a magnetic stir bead to each vial of a 96-well plate reactor block.

  • Solid Reagent Dispensing: Dispense the solid reagents.

    • To each designated vial, add the palladium precatalyst (e.g., 2 µmol).

    • To each designated vial, add the appropriate ligand (e.g., 4 µmol).

    • To each designated vial, add the appropriate base (e.g., 0.3 mmol).

    • To all vials, add the this compound (0.1 mmol, 1.0 equiv).

  • Liquid Reagent Dispensing:

    • Prepare stock solutions of your coupling partner (e.g., boronic acid or amine) and an internal standard (e.g., dodecane) in the reaction solvent.

    • Using a pipette, dispense the solvent into each vial (e.g., 500 µL).

    • Add the coupling partner stock solution to each vial (e.g., 0.12 mmol, 1.2 equiv).

  • Reaction Execution: Seal the 96-well plate with a sealing mat. Place the reactor block on a magnetic stirrer hotplate outside the glovebox. Heat the block to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Workup and Analysis:

    • Allow the block to cool to room temperature.

    • Unseal the plate and quench each reaction by adding a suitable solvent (e.g., 500 µL of ethyl acetate).

    • Use a multichannel pipette to transfer the contents to a filter plate, collecting the filtrate in a new 96-well collection plate.

    • Analyze the yield in each well by LC-MS or GC-MS, referencing the internal standard.

G cluster_prep Preparation (Inert Atmosphere) cluster_execution Execution cluster_analysis Analysis prep_plate Prepare 96-Well Plate add_solids Dispense Solids (Catalyst, Ligand, Base, Indazole) prep_plate->add_solids prep_stocks Prepare Liquid Stock Solutions add_liquids Dispense Liquids (Solvent, Coupling Partner) prep_stocks->add_liquids seal_react Seal Plate & React (Heat + Stir) add_liquids->seal_react workup Parallel Workup (Quench & Filter) seal_react->workup analyze Analyze by LC-MS/GC-MS workup->analyze data Data Interpretation analyze->data

Caption: High-throughput experimental workflow for catalyst screening.
Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for a bench-scale reaction.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Inerting the Vessel: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G catalytic_cycle Pd(0)L Active Catalyst oxidative_addition Oxidative Addition Ar-Pd(II)(I)L Intermediate catalytic_cycle->oxidative_addition + Ar-I transmetalation Transmetalation Ar-Pd(II)(Ar')L Intermediate oxidative_addition->transmetalation + Ar'-B(OR)2 (Base Activated) reductive_elimination Reductive Elimination Ar-Ar' Product transmetalation->reductive_elimination reductive_elimination->catalytic_cycle

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

References

  • ACD Labs. (2021, December 6). Application note: Catalyst screening in drug development. Drug Target Review. [Link]

  • Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • ACD/Labs. (n.d.). Improving the Efficiency of Catalyst Screening in Drug Substance Development. [Link]

  • Colacot, T. J. (2017). Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research, 50(9), 2130–2141. [Link]

  • Purdue University Graduate School. (2021). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Best practices in catalyst screening. [Link]

  • University of Pennsylvania. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • SINOPEG. (n.d.). Cross-Coupling Reactions Guide. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935–1954. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]

  • Semantic Scholar. (n.d.). On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination. [Link]

  • National Institutes of Health. (n.d.). Advances in Copper and Nickel C N and C O Cross Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. [Link]

  • ResearchGate. (n.d.). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. [Link]

  • El-Gendy, A. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6331-6341. [Link]

  • Drug Discovery Alliances. (n.d.). Catalytic Screening. [Link]

  • InCatT. (n.d.). Catalyst Screening. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • ResearchGate. (n.d.). Test reactions for catalyst screening. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4). [Link]

  • ACS Publications. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]

  • SpringerLink. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4446–4463. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2826. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2030. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 6-Iodo-4-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Positional Isomerism in MedChem

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs, including the kinase inhibitors pazopanib and axitinib.[1][2] The functionalization of the indazole core is a critical step in drug discovery, as it allows for the fine-tuning of a compound's pharmacological profile. Halogenation, particularly iodination, and alkylation are common strategies to modulate properties like metabolic stability, binding affinity, and membrane permeability.[3]

However, this functionalization introduces the challenge of positional isomerism. The precise location of substituents on the bicyclic ring system can dramatically alter a molecule's three-dimensional shape and electronic distribution, leading to vastly different biological activities. The 6-Iodo-4-methyl-1H-indazole core is a key intermediate in the synthesis of various therapeutic agents, notably as a precursor for kinase inhibitors.[4][5] Its unambiguous characterization is therefore not merely an analytical exercise but a prerequisite for meaningful structure-activity relationship (SAR) studies and the development of safe and effective medicines.

This guide provides a comprehensive framework for the definitive characterization of this compound, comparing its expected analytical signature against that of closely related isomers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

Synthetic Strategy & Characterization Workflow

The synthesis of substituted indazoles often involves the cyclization of appropriately substituted aryl precursors.[6] A common route to this compound would likely proceed from a substituted o-toluidine or acetophenone derivative. While numerous synthetic routes exist for the parent 6-iodo-1H-indazole, a typical laboratory-scale synthesis and subsequent characterization workflow is outlined below.[7][8]

G cluster_synthesis Synthesis cluster_characterization Characterization Start Substituted Precursor (e.g., 2-Amino-5-iodo-3-methyltoluene) Diazotization Diazotization (NaNO₂, acid) Start->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Crude Crude this compound Cyclization->Crude Purification Purification (Column Chromatography / Recrystallization) Crude->Purification Pure Pure Product Purification->Pure Sample Submission MS Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Elemental Formula (HRMS) Pure->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups Pure->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Unambiguous Structure Elucidation Pure->NMR Final Confirmed Structure NMR->Final

Caption: General workflow for the synthesis and characterization of this compound.

Core Characterization Techniques: A Comparative Approach

The cornerstone of characterization lies in a multi-technique approach, where the strengths of each method are leveraged to build an irrefutable structural assignment.

Mass Spectrometry (MS)

Expert Insight: For novel compounds, High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides the exact mass of the molecular ion, allowing for the confident determination of the elemental formula, which is the first step in validating the product's identity. Low-resolution MS can confirm the molecular weight but is insufficient to distinguish between isomers.

Expected Data for C₈H₇IN₂:

  • Molecular Formula: C₈H₇IN₂

  • Monoisotopic Mass: 257.9654 Da

  • Nominal Mass: 258 g/mol

TechniqueExpected Result for C₈H₇IN₂Purpose
LRMS (EI/ESI) Molecular Ion [M]⁺ or [M+H]⁺ at m/z ≈ 258Confirmation of molecular weight.
HRMS (ESI-TOF) [M+H]⁺ observed at m/z 258.9732 ± 5 ppm (Calculated: 258.9730)Unambiguous confirmation of the elemental formula.[4]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in HPLC-grade methanol or acetonitrile. Dilute this stock solution 1:100 with the same solvent.

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

  • Sample Introduction: Infuse the diluted sample directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare the measured exact mass to the theoretical value for C₈H₇IN₂.

Infrared (IR) Spectroscopy

Expert Insight: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it cannot distinguish between positional isomers of the indazole ring, it serves as a crucial quality check to ensure the fundamental structure is correct (e.g., presence of the N-H bond, absence of a carbonyl from starting materials).

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3200-3000N-H stretchBroad, medium intensityCharacteristic of the indazole N-H group, often involved in hydrogen bonding.[9]
3100-3000Aromatic C-H stretchSharp, weak to mediumConfirms the presence of the aromatic benzene ring.[9]
2980-2850Aliphatic C-H stretchSharp, weak to mediumCorresponds to the methyl (CH₃) group.
1620-1580Aromatic C=C ring stretchMedium to strong peaksConfirms the aromatic system.[9]
1520-1450Aromatic C=C/C=N ring stretchMultiple medium to strong peaksCharacteristic of the fused indazole ring system.
< 850C-H out-of-plane bendingStrong peaks, pattern depends on substitutionThe specific pattern can sometimes give clues about the substitution pattern on the benzene ring.

Protocol: Infrared (IR) Spectroscopy (ATR)

  • Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands, comparing them to expected values for the indazole functional groups.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR is the most powerful technique for the unambiguous structural determination of isomers. The chemical shifts (δ), coupling constants (J), and multiplicities of the aromatic protons provide a unique fingerprint for the substitution pattern on the benzene portion of the indazole ring. For this compound, we expect to see two aromatic protons and one aromatic methyl group. The key to differentiation lies in the coupling patterns of the aromatic protons.

G A This compound B 5-Iodo-4-methyl-1H-indazole

Caption: Comparison of two key isomers: this compound and 5-Iodo-4-methyl-1H-indazole.

Predicted ¹H NMR Data Comparison (in DMSO-d₆):

CompoundH-3 (s)H-5 (s)H-7 (s)4-CH₃ (s)N-H (br s)Aromatic Coupling Pattern
This compound ~8.1-8.2 ppm~7.6 ppm~7.8 ppm~2.5 ppm~13.1 ppmTwo singlets (or very small meta coupling, d) . H-5 and H-7 are isolated.
5-Iodo-4-methyl-1H-indazole ~8.1-8.2 ppmN/A~7.4 ppm~2.6 ppm~13.2 ppmTwo doublets (J ≈ 8-9 Hz) . H-6 and H-7 are ortho-coupled.
6-Iodo-1H-indazole (Parent) [11]8.12 ppm (s)7.37 ppm (dd)7.91 ppm (s)N/A~13.3 ppmH-5 and H-7 show different patterns due to coupling with H-4.

Note: Chemical shifts are predictions based on known substituent effects and data from related compounds.[11][12][13] The N-H proton shift is highly dependent on solvent and concentration.

The Decisive Factor: The key differentiator is the aromatic region. For the target molecule, This compound , the two remaining aromatic protons (H-5 and H-7) are separated by two quaternary carbons (C-4 and C-6). This spatial separation means they will not exhibit the large ortho coupling (~7-9 Hz) typically seen between adjacent protons. They will appear as two distinct singlets or narrow doublets (due to small 4-bond meta-coupling, J < 1 Hz). In contrast, an isomer like 5-Iodo-4-methyl-1H-indazole would show two aromatic protons (H-6 and H-7) that are adjacent, resulting in two clear doublets with a large ortho coupling constant.

G Start Analyze ¹H NMR Aromatic Region Decision How many signals? What is the coupling? Start->Decision Result1 Two singlets (or narrow doublets) J < 1 Hz Decision->Result1 Two Signals Result2 Two doublets J ≈ 7-9 Hz Decision->Result2 Two Signals ID1 Structure is likely This compound Result1->ID1 ID2 Structure is likely 5-Iodo-4-methyl-1H-indazole Result2->ID2

Caption: Decision workflow for differentiating isomers using ¹H NMR coupling patterns.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Scientist's Note: DMSO-d₆ is preferred over CDCl₃ as it reliably allows for the observation of the N-H proton signal.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure the spectral width covers the range of -1 to 14 ppm.

    • Integrate all signals and determine multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expect to see 8 distinct carbon signals (1 for CH₃, 4 for aromatic CH, and 3 for quaternary carbons). The C-I signal will be significantly shifted upfield.

  • 2D NMR (if necessary):

    • If any ambiguity remains, acquire a ¹H-¹³C HSQC experiment to correlate each proton to its directly attached carbon.

    • Acquire a ¹H-¹³C HMBC experiment to observe 2- and 3-bond correlations. This is invaluable for confirming the assignment of quaternary carbons by observing correlations from the methyl protons (4-CH₃) to C-3, C-4, and C-5, and from H-5 to C-4 and C-7.

Conclusion

The characterization of this compound derivatives demands a rigorous and systematic analytical approach. While MS and IR provide essential preliminary data on molecular formula and functional group composition, they are insufficient for the critical task of isomer differentiation. Unambiguous structural assignment relies heavily on NMR spectroscopy, where the coupling patterns of the aromatic protons serve as a definitive fingerprint. For this compound, the observation of two singlets (or very narrowly coupled doublets) in the aromatic region is the key diagnostic feature that distinguishes it from other positional isomers. By adhering to the detailed protocols and comparative logic outlined in this guide, researchers can ensure the structural integrity of their compounds, paving the way for reliable and reproducible results in drug discovery and development.

References

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link][1][14][15]

  • Anhui Nuoquan Pharmaceutical Co., Ltd. (2019). Synthesis method of 6-iodine-1H-indazole. CN109761904A. [7][16]

  • Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 445-452. [Link][17]

  • Shaikh, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][2]

  • Various Authors. (n.d.). Indazoles Chemistry and Biological Activities. ResearchGate. [Link][18]

  • Reyes-González, I. Y., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 27(19), 6245. [Link][19]

  • ChemSrc. (n.d.). Understanding the Synthesis and Applications of 6-Iodo-1H-indazole. [Link][5]

  • PubChem. (n.d.). 6-iodo-1H-indazole. National Center for Biotechnology Information. [Link][20]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993-16004. [Link][21]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(8), 1667-1671. [Link][3]

  • El-Faham, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14211-14227. [Link]

  • ChemSrc. (2025). 4-Iodo-6-methyl-1H-indazole. [Link]

  • Aoxing Biotechnology Co., Ltd. (n.d.). Exploring 6-Iodo-1H-Indazole: Properties, Applications, and Manufacturing. [Link][22]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5646-5660. [Link][10][13]

  • Kumar, A., & Kumar, V. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link][6]

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A Researcher's Guide to the Spectroscopic Analysis of 6-Iodo-4-methyl-1H-indazole: A Comparative NMR Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. The indazole scaffold is a privileged motif in medicinal chemistry, with substitutions on its bicyclic ring system giving rise to a vast chemical space with diverse pharmacological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 6-Iodo-4-methyl-1H-indazole, a compound of interest in synthetic and medicinal chemistry.

In the absence of a complete, publicly available experimental dataset for this compound, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to predict its spectral characteristics. We will then compare these predicted features with the known NMR data of a constitutional isomer, providing a framework for the spectroscopic differentiation of these closely related molecules. This approach is designed to empower researchers with the analytical tools to confidently identify and characterize substituted indazoles.

The Indazole Core and the Influence of Substituents on NMR Spectra

The 1H-indazole ring system, a fusion of benzene and pyrazole rings, presents a unique electronic environment that is reflected in its NMR spectra.[1] The chemical shifts of the protons and carbons are sensitive to the nature and position of substituents. Electron-donating groups, such as a methyl group, will typically shield nearby nuclei, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups, like iodine, will deshield adjacent nuclei, shifting their resonances to a higher chemical shift (downfield).[2]

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The structure of this compound is presented below, with the standard IUPAC numbering for the indazole ring.

Caption: Molecular structure of this compound.

Based on the analysis of substituent effects and data from related compounds such as 6-iodo-1H-indazole and various methyl-substituted indazoles, we can predict the following NMR spectral features for this compound.[3][4]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH~13.5br s-The N-H proton of the indazole ring typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature.
H-3~8.1s-The H-3 proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen atoms.
H-7~7.8s~1.0 (long-range)The H-7 proton is expected to be a singlet or a narrow doublet due to long-range coupling with H-5. The deshielding effect of the adjacent nitrogen and the iodine at position 6 will shift it downfield.
H-5~7.5s~1.0 (long-range)The H-5 proton will be a singlet or a narrow doublet due to long-range coupling with H-7. The presence of the adjacent iodine atom will cause a significant downfield shift.
CH₃~2.5s-The methyl protons will appear as a singlet, with a chemical shift typical for an aromatic methyl group.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-7a~141This is a quaternary carbon at the ring junction, its chemical shift is influenced by the adjacent nitrogen.
C-3a~138Another quaternary carbon at the ring junction, adjacent to a nitrogen atom.
C-3~135The chemical shift of this carbon is influenced by the two adjacent nitrogen atoms.
C-4~130The methyl-substituted carbon will be shifted downfield.
C-5~125This carbon is ortho to the iodine atom and will be deshielded.
C-7~122This carbon is influenced by the adjacent pyrazole ring.
C-6~95The carbon bearing the iodine atom will be significantly shielded due to the heavy atom effect.
CH₃~18A typical chemical shift for a methyl group attached to an aromatic ring.

Comparative Analysis with a Structural Isomer

To illustrate how NMR spectroscopy can be used to differentiate between isomers, we will compare the predicted data for this compound with available data for a related, though not identical, isomer. This comparative approach is a powerful tool in structural elucidation.[5]

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire high-quality NMR data for substituted indazoles, the following protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the indazole sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Solubility: Ensure complete dissolution. If the sample has poor solubility, gentle warming or sonication may be employed. For quantitative experiments, ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0 ppm.[6]

¹H NMR Acquisition Parameters
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: A spectral width of -2 to 16 ppm is typically sufficient.

¹³C NMR Acquisition Parameters
  • Spectrometer: A 100 MHz or higher frequency for ¹³C is recommended.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans are often necessary due to the low natural abundance of ¹³C.

  • Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic molecules.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Indazole in Deuterated Solvent) B 1H NMR Acquisition (400 MHz) A->B Analyze Protons C 13C NMR Acquisition (100 MHz) A->C Analyze Carbons D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Chemical Shift, Multiplicity, Integration) D->E F Structural Elucidation & Comparison E->F

Caption: A generalized workflow for the NMR analysis of substituted indazoles.

Conclusion

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A Comparative Guide to the X-ray Crystal Structure of 6-Iodo-4-methyl-1H-indazole and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the X-ray crystal structure of 6-Iodo-4-methyl-1H-indazole, a molecule of significant interest in medicinal chemistry. By comparing its structural features with those of parent indazole and other halogenated analogs, we aim to provide researchers, scientists, and drug development professionals with critical insights into how atomic-level substitutions influence molecular geometry and intermolecular interactions, ultimately guiding rational drug design.

Introduction: The Indazole Scaffold in Modern Drug Discovery

Indazole derivatives are a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a wide array of biologically active compounds.[1][2] These nitrogen-containing heterocyclic molecules, composed of a benzene ring fused to a pyrazole ring, form the structural basis for drugs with anticancer, anti-inflammatory, anti-HIV, and neuroprotective properties.[1][2][3][4][5] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and their ability to form specific interactions with biological targets.

Structure-based drug design relies on a precise understanding of a molecule's conformation and its packing in the solid state. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this information at the atomic level. This guide details the experimental workflow for determining the crystal structure of substituted indazoles and presents a comparative analysis of this compound against key structural analogs. We will explore how the introduction of iodine and methyl groups modifies the indazole core, impacting both intramolecular geometry and the landscape of intermolecular forces that govern crystal packing.

Part 1: Experimental Workflow for Crystal Structure Determination

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision at every stage. The quality of the final structural model is entirely dependent on the quality of the initial crystals.[6]

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Syn Chemical Synthesis Pur Purification (e.g., Column Chromatography) Syn->Pur Dissolve Dissolve in Suitable Solvent System Pur->Dissolve Grow Slow Evaporation / Vapor Diffusion / Cooling Dissolve->Grow Mount Select & Mount Single Crystal Grow->Mount Collect Data Collection (Diffractometer) Mount->Collect Solve Structure Solution (Phase Problem) Collect->Solve Refine Model Refinement Solve->Refine Validate Validation & CIF Generation Refine->Validate G cluster_Hbond Hydrogen Bonding in 1H-Indazole cluster_HalogenBond Halogen Bonding in this compound Indazole1 1H-Indazole Indazole2 1H-Indazole Indazole1->Indazole2 N-H···N (Strong, Directional) IodoIndazole1 6-Iodo-4-methyl- 1H-indazole IodoIndazole2 6-Iodo-4-methyl- 1H-indazole IodoIndazole1->IodoIndazole2 C-I···N/π (σ-hole Interaction)

Sources

A Comparative Guide to the Reactivity of 6-Iodo- vs. 6-Bromo-4-methyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The Decisive Role of the Halogen: A Theoretical Framework

The enhanced reactivity of aryl iodides over their corresponding bromides in palladium-catalyzed cross-coupling reactions is a well-established principle, primarily governed by the difference in the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is inherently weaker and more polarizable than the C-Br bond. This translates to a lower activation energy for the rate-determining oxidative addition step of the catalytic cycle, where the palladium(0) catalyst inserts into the C-X bond.

The general trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

Ar-I > Ar-Br > Ar-Cl > Ar-F

This reactivity trend is a direct consequence of the decreasing C-X bond strength down the halogen group.[1]

G cluster_0 Catalytic Cycle cluster_1 Reactivity Comparison Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Rate-determining step Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Organometallic Reagent Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Aryl_Iodide Aryl_Iodide Aryl_Bromide Aryl_Bromide Aryl_Iodide->Aryl_Bromide Lower Activation Energy for Oxidative Addition

This fundamental difference in reactivity has significant practical implications for reaction design. Reactions with 6-iodo-4-methyl-1H-indazole can often be conducted under milder conditions (e.g., lower temperatures, lower catalyst loadings) and may proceed at a faster rate compared to those with 6-bromo-4-methyl-1H-indazole.

Comparative Performance in Key Cross-Coupling Reactions

While direct comparative data for 6-iodo- and 6-bromo-4-methyl-1H-indazole is not available, we can extrapolate from studies on structurally similar halo-indazoles and other aryl halides to predict their relative performance in common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Given the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling more readily than its bromo counterpart. This would likely translate to higher yields in shorter reaction times or the possibility of using less reactive boronic esters.

Aryl Halide (Analogous System)Coupling PartnerCatalyst SystemConditionsYield (%)Reference
6-Bromo-1H-indazole(1H-indazol-6-yl)boronic acidPd(dppf)Cl₂K₂CO₃, DMF/H₂O, 85 °C, 12 h85[2]
3-Iodo-1H-indazoleVarious boronic acidsPd(PPh₃)₄K₂CO₃, DMF, 80 °C, 2-4 h75-92[3]

Table 1: Representative Suzuki-Miyaura couplings of halo-indazoles. Note that these are not direct comparisons but illustrate the successful coupling of both bromo- and iodo-indazoles.

It is important to note a potential nuance: some studies have observed that with certain catalyst systems, such as Pd(PPh₃)₄, aryl iodides can exhibit unexpectedly poor reactivity at lower temperatures compared to aryl bromides.[4] This is attributed to the stability of the resulting trans-[Pd(PPh₃)₂(Ar)(I)] intermediate. Therefore, reaction optimization is crucial.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The oxidative addition step is also critical in this reaction. Consequently, this compound is anticipated to be the more reactive substrate, allowing for a broader scope of amine coupling partners and potentially milder reaction conditions.

Aryl Halide (Analogous System)AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-1H-indazoleMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF65492[5]
4-Iodo-1H-indazoleVarious aminesPd₂(dba)₃ / XPhosK₃PO₄Toluene1001280-95[6]

Table 2: Buchwald-Hartwig amination of analogous halo-indazoles. These examples suggest that both substrates are viable, but the iodo-analogue may be more versatile.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of Ar-I > Ar-Br is particularly pronounced in this reaction.[7] It is highly probable that this compound will undergo Sonogashira coupling under significantly milder conditions than 6-bromo-4-methyl-1H-indazole. Copper-free conditions, which are often desirable to avoid the formation of alkyne homocoupling byproducts, are more readily achieved with aryl iodides.

Aryl Halide (Analogous System)AlkyneCatalyst SystemConditionsYield (%)Reference
6-Bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)ClTMP, DMSO, 60 °C, 6 h87[4]
Aryl IodidesVarious alkynesPdCl₂(PPh₃)₂ / CuIEt₃N, rt, 1.5 hHigh[8]

Table 3: Sonogashira couplings of an analogous bromo-indole and general conditions for aryl iodides, highlighting the milder conditions for the latter.

Heck Reaction

In the Heck reaction, an aryl halide is coupled with an alkene. The initial oxidative addition of the aryl halide to the palladium(0) catalyst is the first step in the catalytic cycle. Therefore, this compound is expected to be more reactive than 6-bromo-4-methyl-1H-indazole in Heck reactions. This increased reactivity can be advantageous in preventing side reactions such as β-hydride elimination from the alkyl-palladium intermediate.

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions. These protocols are adapted from literature procedures for structurally similar substrates and should serve as a robust starting point for the optimization of reactions with 6-iodo- and 6-bromo-4-methyl-1H-indazole.

Suzuki-Miyaura Coupling of 6-Halo-4-methyl-1H-indazole

G Start Start Setup Setup Start->Setup Degas Degas Setup->Degas Solvent Solvent Degas->Solvent React React Solvent->React Monitor Monitor React->Monitor Workup Workup Monitor->Workup Purify Purify Workup->Purify End End Purify->End

Materials:

  • This compound or 6-Bromo-4-methyl-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add 6-halo-4-methyl-1H-indazole, the arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note on Reactivity: For 6-bromo-4-methyl-1H-indazole, a more active catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos) and higher temperatures may be required to achieve comparable reaction rates and yields to the iodo-analogue.

Buchwald-Hartwig Amination of 6-Halo-4-methyl-1H-indazole

Materials:

  • This compound or 6-Bromo-4-methyl-1H-indazole (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄ or LiHMDS, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the 6-halo-4-methyl-1H-indazole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Note on Reactivity: The use of a strong base like LiHMDS may be more critical for the less reactive 6-bromo-4-methyl-1H-indazole. The choice of ligand is also crucial and may require screening for optimal results with the bromo-substrate.

Conclusion

In the comparative analysis of 6-iodo- and 6-bromo-4-methyl-1H-indazole, the fundamental principles of C-X bond reactivity in palladium-catalyzed cross-coupling reactions strongly favor the iodo-substituted analogue. The weaker C-I bond facilitates the rate-determining oxidative addition step, leading to faster reaction rates and enabling the use of milder conditions. This generally translates to a more efficient and versatile synthetic handle for the elaboration of the 4-methyl-1H-indazole core.

However, the choice between these two building blocks is not always straightforward and may depend on factors such as cost, availability, and the specific requirements of the synthetic route. While 6-bromo-4-methyl-1H-indazole is a viable substrate, it will likely necessitate more forcing conditions and careful optimization of the catalyst system to achieve comparable results to its iodo counterpart. This guide provides the theoretical foundation and practical starting points for researchers to make informed decisions in their synthetic endeavors.

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  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem. 2021, 86, 24, 17945–17956.
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The 6-Iodo-4-methyl-1H-indazole Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved kinase inhibitors.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Iodo-4-methyl-1H-indazole analogs, a promising class of compounds for the development of novel kinase inhibitors. By examining the roles of key structural motifs and comparing their performance with established drugs, this document serves as a technical resource for the rational design of next-generation targeted therapies.

The Strategic Importance of the this compound Core

The this compound scaffold combines several features that make it a compelling starting point for kinase inhibitor design. The indazole ring system itself is a versatile bioisostere for other aromatic systems like indole and phenol, offering a unique combination of hydrogen bond donor and acceptor capabilities that are crucial for interaction with the hinge region of the kinase ATP-binding site.[1]

The substituents at the 4 and 6 positions play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of these analogs.

  • The 6-Iodo Substituent: The iodine atom at the 6-position is a key feature. Halogens in this position are common in potent kinase inhibitors. The iodo group can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to the kinase active site. Furthermore, the iodine atom serves as a convenient synthetic handle for introducing further diversity through cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the exploration of a wide range of chemical space.[2] The well-known VEGFR/PDGFR inhibitor, Axitinib, utilizes a 6-iodo-1H-indazole core in its synthesis, underscoring the importance of this substitution.[3][4]

  • The 4-Methyl Group: While less explored in combination with a 6-iodo substituent, the 4-methyl group is strategically positioned to probe a hydrophobic pocket within the ATP-binding site of many kinases. The introduction of a small alkyl group at this position can enhance van der Waals interactions and improve binding affinity. Moreover, the methyl group can influence the overall conformation of the molecule, potentially pre-organizing it for a more favorable binding pose. The presence of methyl groups on the indazole ring has been shown to significantly increase the activity of some kinase inhibitors.[5]

Comparative Analysis of Inhibitory Activity

While a comprehensive head-to-head comparison of a full series of this compound analogs is not yet available in the public domain, we can infer their potential by comparing the activity of structurally related indazole-based inhibitors against key oncology targets like VEGFR-2.

Compound/DrugCore ScaffoldR1 (at C4)R2 (at C6)Target KinaseIC50 (nM)
Hypothetical Analog A 1H-indazole-CH3-IVEGFR-2-
Axitinib 1H-indazole-H-SCH2CH=CH-PyVEGFR-1, 2, 30.1, 0.2, 0.1-0.3
Pazopanib 1H-indazole-H-SO2NH-ArylVEGFR-1, 2, 310, 30, 47
6-Bromo-indazole Deriv. W4 1H-indazole-H-BrVEGFR-2< 5[6]
6-Bromo-indazole Deriv. W12 1H-indazole-H-BrVEGFR-2< 5[6]
Sorafenib ---VEGFR-290[5]

Data for Axitinib and Pazopanib are from various public sources. Data for 6-Bromo-indazole derivatives are from patent literature and should be interpreted with caution.[6]

This comparison highlights that indazole-based compounds, particularly those substituted at the 6-position with a halogen, can exhibit potent inhibition of VEGFR-2, often superior to multi-kinase inhibitors like Sorafenib. The development of this compound analogs is therefore a rational strategy to potentially achieve high potency and selectivity.

Key Structure-Activity Relationship Insights

Based on the broader landscape of indazole-based kinase inhibitors, we can extrapolate several key SAR principles relevant to the this compound scaffold:

  • Substituents at the 3-position: This position is a primary site for introducing diversity to target the solvent-exposed region of the ATP-binding site. Large, flexible side chains, often containing basic nitrogen atoms (e.g., piperazine, pyridine), can significantly enhance potency and modulate pharmacokinetic properties.[7]

  • N1 vs. N2 Alkylation: The regioselectivity of N-alkylation of the indazole core can have a profound impact on biological activity. The N1 and N2 isomers often exhibit different binding modes and potencies. For example, Pazopanib is an N2-substituted indazole, while Axitinib is derived from an N1-substituted precursor.[1][8] The steric and electronic nature of substituents on the indazole ring can influence the N1/N2 alkylation ratio.[9]

  • Impact of the 4-Methyl Group on Selectivity: The presence of the 4-methyl group may provide an opportunity to achieve selectivity against kinases that have a corresponding hydrophobic pocket. By fine-tuning the size and nature of the substituent at this position, it may be possible to design inhibitors that spare closely related kinases lacking this feature.

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route to the this compound core, adapted from known procedures for related analogs, is outlined below.[2][3][10]

Synthesis_Workflow A Starting Material (e.g., 4-methyl-6-bromo-1H-indazole) B Iodination Reaction A->B KI, CuI, ligand 1,4-dioxane, reflux C Purification B->C Work-up & Chromatography D This compound C->D E Characterization (NMR, MS) D->E

Caption: General workflow for the synthesis of the this compound core.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the starting material (e.g., 4-methyl-6-bromo-1H-indazole) in a suitable solvent such as 1,4-dioxane, add potassium iodide (KI), a copper(I) iodide (CuI) catalyst, and a ligand (e.g., N,N'-dimethylethylenediamine).[3][10]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of ammonia. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Final Product: Purify the crude product by recrystallization or column chromatography to yield the desired this compound.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Serial Dilution of Test Compound C Add Compound to Plate A->C B Prepare Kinase/ Substrate/ATP Mix D Add Kinase Mix B->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • Target kinase (e.g., VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound analogs)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add a small volume of each concentration of the test compound or DMSO as a control.

    • Add the target kinase to each well and incubate briefly to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel and selective kinase inhibitors. The strategic placement of the iodo and methyl groups provides opportunities for enhanced potency and targeted interactions within the kinase ATP-binding site. Future research should focus on the systematic exploration of substituents at the 3-position and the N1/N2 positions of the indazole core to build a comprehensive SAR profile for this class of compounds. Comparative studies against a broad panel of kinases will be essential to determine their selectivity profiles and identify lead candidates for further preclinical development.

References

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A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 6-Iodo-4-methyl-1H-indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Strategic Role of Halogenation

The 1H-indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine base and serve as a versatile hinge-binding motif in numerous protein kinase inhibitors.[1][2] Its derivatives are foundational to several FDA-approved drugs, including Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[3][4] The specific compound class of interest, 6-Iodo-4-methyl-1H-indazoles, combines this established scaffold with two key substitutions. The 4-methyl group can provide beneficial steric interactions or improve metabolic stability, while the 6-iodo substitution is of particular strategic importance. The iodine atom can form potent halogen bonds with backbone carbonyls in an ATP-binding pocket, significantly enhancing binding affinity and selectivity.[5] Furthermore, its presence offers a synthetic handle for further chemical modifications.

This guide provides a comprehensive framework for the preclinical evaluation of novel 6-Iodo-4-methyl-1H-indazole compounds, hereafter referred to as "IMIs" (Iodo-Methyl-Indazoles). We will proceed from initial in vitro characterization to complex in vivo efficacy models, explaining the causality behind experimental choices to ensure a robust and translatable dataset.

Section 1: In Vitro Evaluation – From Target Affinity to Cellular Function

The initial phase of evaluation aims to answer two fundamental questions: "Does the compound bind to its intended target with high affinity and selectivity?" and "Does this binding translate into a functional effect in a cellular context?"

Primary Target Engagement: Kinase Binding & Inhibition Assays

Given the prevalence of the indazole scaffold in kinase inhibitors, the primary evaluation should focus on quantifying the compound's interaction with a panel of therapeutically relevant kinases, such as VEGFR, AXL, PLK4, or FGFR.[4][6][7]

Rationale for Assay Choice: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen® Eu Kinase Binding Assay, is an excellent choice for the primary screen. It is a high-throughput, sensitive, and direct measure of binding affinity (reported as the dissociation constant, Kd) or inhibition (IC50). The assay relies on the competition between an Alexa Fluor™ 647-labeled tracer (which binds to the ATP pocket) and the test compound for binding to a europium-labeled kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the IMI compound in 100% DMSO.

    • Create a serial dilution series of the IMI compound in assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.003% Brij-35).[8]

    • Prepare the kinase/Eu-antibody mix and the tracer/detection buffer mix according to the manufacturer's protocol.

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of the IMI compound serial dilutions to the appropriate wells.

    • Add 2.5 µL of the Kinase/Eu-antibody mix to all wells.

    • Add 5 µL of the Tracer/Detection buffer mix to all wells.

    • Self-Validation Control: Include "no kinase" wells to measure background fluorescence and "no compound" (DMSO only) wells for the maximum signal.

  • Incubation & Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the 665/615 nm emission ratio.

    • Normalize the data to the "no compound" controls.

    • Plot the normalized data against the log of the IMI compound concentration and fit to a four-parameter logistic model to determine the IC50 value.

Cellular Activity: Proliferation and Target Engagement Assays

Demonstrating that a compound can inhibit cell growth is a critical next step. This is typically performed on cancer cell lines known to be dependent on the target kinase.

Rationale for Cell Line Selection: The choice of cell line is paramount. For a putative VEGFR inhibitor, a cell line like HUVEC (Human Umbilical Vein Endothelial Cells) would be appropriate. For an AXL inhibitor, a cell line with high AXL expression and dependency, such as MDA-MB-231 breast cancer cells, should be used.[9]

  • Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the IMI compound for 72 hours.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative In Vitro Data

The performance of a new IMI compound should be benchmarked against a known standard. The following table presents hypothetical but representative data for a new compound, IMI-001 , compared to Axitinib, a known indazole-based VEGFR inhibitor.

AnalyteIMI-001 (Hypothetical)Axitinib (Reference)Assay Type
VEGFR2 Binding IC50 5.2 nM1.3 nM[9]TR-FRET
AXL Binding IC50 850 nM7 nM[9]TR-FRET
PDGFRβ Binding IC50 25 nM1.6 nMTR-FRET
HUVEC Cell GI50 15 nM5 nMCellTiter-Glo®
MDA-MB-231 Cell GI50 >1 µM20 nM[9]CellTiter-Glo®

This table illustrates that IMI-001 is a potent VEGFR2 inhibitor with good selectivity against AXL, though less potent than the multi-kinase inhibitor Axitinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS PLCg->RAS AKT AKT PI3K->AKT IMI IMI Compound IMI->VEGFR2 Inhibits ATP Binding ATP ATP ATP->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes

VEGFR2 signaling pathway and point of IMI inhibition.

Section 2: In Vivo Evaluation – Pharmacokinetics, Efficacy, and Tolerability

Positive in vitro data provides the justification for advancing a compound to in vivo studies. These experiments assess the compound's behavior in a complex biological system, focusing on its Absorption, Distribution, Metabolism, and Excretion (ADME/PK), efficacy in a disease model, and overall safety.

Pharmacokinetic (PK) Profiling

A compound is only useful if it can reach its target in the body at a sufficient concentration and for a sufficient duration. A preliminary PK study in mice or rats is essential.

Rationale for Study Design: A single-dose study using both intravenous (IV) and oral (PO) administration allows for the determination of key parameters like clearance, volume of distribution, half-life (T½), and, critically, oral bioavailability (%F).[10][11]

  • Animal Acclimation: Acclimate male BALB/c mice (8 weeks old) for one week.

  • Group Allocation:

    • Group 1 (IV): n=3 mice, dose = 2 mg/kg.

    • Group 2 (PO): n=3 mice, dose = 10 mg/kg.

  • Dosing:

    • Administer the IMI compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) via tail vein injection (IV) or oral gavage (PO).[12]

  • Blood Sampling: Collect sparse blood samples (approx. 30 µL) from the saphenous vein at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing & Analysis:

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of the IMI compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate PK parameters.

In Vivo Efficacy: Xenograft Tumor Model

The definitive test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. A subcutaneous xenograft model is a standard and robust method for this evaluation.[13]

Rationale for Model Choice: A human cancer cell line that was shown to be sensitive to the IMI compound in vitro is implanted into immunodeficient mice. This allows the tumor to grow without being rejected by the mouse's immune system, providing a clean window to assess the compound's direct anti-tumor activity.

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ cancer cells (e.g., a VEGFR-dependent line like K562) in a slurry with Matrigel into the flank of female athymic nude mice.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, IMI compound at 30 mg/kg, Positive control).

  • Treatment: Administer the compound daily via oral gavage for 21 days.

  • Monitoring: Measure tumor volume with digital calipers and mouse body weight twice weekly. Body weight is a key indicator of tolerability.

  • Endpoint: At the end of the study (or if tumors exceed a predetermined size), euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

cluster_treatment 21-Day Dosing Cycle start Start implant Implant Cancer Cells (e.g., K562) into Nude Mice start->implant monitor_growth Monitor Tumor Growth (Target: 150-200 mm³) implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat_vehicle Group 1: Administer Vehicle (Daily, PO) randomize->treat_vehicle treat_IMI Group 2: Administer IMI Cmpd (e.g., 30 mg/kg, Daily, PO) randomize->treat_IMI treat_positive Group 3: Administer Positive Ctrl (e.g., Axitinib, Daily, PO) randomize->treat_positive monitor_efficacy Measure Tumor Volume & Body Weight (Twice Weekly) treat_vehicle->monitor_efficacy treat_IMI->monitor_efficacy treat_positive->monitor_efficacy endpoint Study Endpoint: Euthanize & Excise Tumors monitor_efficacy->endpoint analysis Data Analysis: Calculate % TGI endpoint->analysis

Sources

A Comparative Guide to Computational Docking of Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents, including potent kinase inhibitors used in oncology.[1][2][3] The strategic introduction of substituents, such as the iodo group at the 6-position and a methyl group at the 4-position of the 1H-indazole core, offers a powerful approach to modulate the pharmacological profile of these molecules. Computational docking has become an indispensable tool in the rational design of these derivatives, allowing for the prediction of binding affinities and interaction patterns with biological targets before their synthesis, thereby accelerating the drug discovery pipeline.

This guide provides an in-depth comparison of computational docking studies performed on various indazole derivatives, offering insights into the methodologies, target-specific interactions, and the interpretation of results. While direct studies on 6-iodo-4-methyl-1H-indazole derivatives are not extensively covered in the available literature, we will explore closely related substituted indazoles to provide a robust comparative framework for researchers in the field.

Comparative Analysis of Docking Studies

To illustrate the application and comparative outcomes of computational docking for indazole derivatives, we will examine three distinct case studies where these scaffolds have been evaluated against different therapeutic targets.

Case Study 1: N-Alkylated Indazole Carboxamides as Inhibitors of a Renal Cancer-Associated Protein

In a study aimed at developing novel treatments for renal cancer, a series of 26 N-alkylated indazole-3-carboxamide derivatives were synthesized and evaluated for their interaction with a protein implicated in renal cancer (PDB ID: 6FEW).[4][5] The computational analysis was performed using AutoDock 4, a widely used molecular docking software.

The primary objective of this study was to identify derivatives with the highest binding affinity, which is indicative of potent inhibitory activity. The docking results highlighted three compounds—8v, 8w, and 8y—as having the most favorable binding energies, suggesting a strong interaction with the target protein.[4][5][6]

CompoundBinding Energy (kcal/mol)Key Interactions
8v -9.0Hydrogen bonding, Covalent hydrogen bonding, Alkyl interactions[4]
8w -8.5Hydrogen bonding, Covalent hydrogen bonding, Alkyl interactions[4]
8y -8.2Hydrogen bonding, Covalent hydrogen bonding, Alkyl interactions[4]

The strong performance of these derivatives was attributed to their ability to form multiple favorable interactions with amino acid residues within the binding pocket of the protein.[4] This study underscores the utility of docking in identifying promising lead compounds from a library of synthesized derivatives for further biological evaluation.

Case Study 2: Aryl Indazoles as Potential Anticancer and Antibacterial Agents

Another investigation focused on a novel series of indazole analogs bearing aryl substituents, which were assessed for their cytotoxic effects against HT-29 and MDA-MB-231 cancer cell lines, as well as their antibacterial properties.[7] Molecular docking studies were conducted to elucidate the binding mechanism of these compounds with a target protein identified by the PDB ID: 2ZCS.

The study revealed that compounds 3j and 3c exhibited the highest binding affinities, with calculated binding energies of -7.45 kcal/mol and -6.80 kcal/mol, respectively.[7] These interactions were stabilized by bonds with key amino acid residues including Tyr248, Lys273, Val268, and Arg171.[7] The computational results correlated with the experimental findings, suggesting that the synthesized compounds could serve as a foundation for developing new anticancer and antibacterial agents.[7]

CompoundBinding Energy (kcal/mol)Interacting Residues
3j -7.45Tyr248, Lys273, Val268, Arg171[7]
3c -6.80Tyr248, Lys273, Val268, Arg171[7]
Case Study 3: Substituted Indazoles as Aromatase Inhibitors for Breast Cancer Therapy

In the quest for new treatments for hormone-dependent breast cancer, a series of new substituted indazole derivatives were synthesized and their potential to inhibit the aromatase enzyme (PDB ID: 3EQM) was evaluated through computational docking using AutoDock Vina.[8] Aromatase is a critical enzyme in estrogen biosynthesis and a key target in breast cancer therapy.

The docking analysis demonstrated that all the synthesized compounds exhibited good binding energies towards the aromatase enzyme.[8] Notably, compound 5f displayed the highest binding energy of -8.0 kcal/mol.[8] Its potent interaction was characterized by the formation of hydrogen bonds with the NH1 and NH2 atoms of the Arginine 115 residue.[8] A majority of the other synthesized compounds also showed interactions with the active site residues Arg115 and Met374.[8]

CompoundBinding Energy (kcal/mol)Key Interactions
5f -8.0Hydrogen bonds with Arg115[8]
5g -7.7Interactions with Arg115, Thr310, Leu372, Leu477[8]
5n -7.7Interactions with Arg115, Thr310, Leu372, Leu477[8]

A Detailed Protocol for Computational Docking of Indazole Derivatives

To ensure scientific integrity and reproducibility, a well-defined protocol is essential. The following is a representative step-by-step methodology for performing a computational docking study with an indazole derivative, synthesized from the procedures described in the referenced literature.

1. Preparation of the Ligand (Indazole Derivative)

  • Step 1.1: Draw the 2D structure of the indazole derivative using a chemical drawing software like ChemDraw.

  • Step 1.2: Convert the 2D structure to a 3D structure.

  • Step 1.3: Perform energy minimization of the 3D structure using a force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Step 1.4: Save the optimized ligand structure in a suitable format (e.g., .pdb or .mol2) for use in the docking software. For AutoDock, it is necessary to convert this file to the .pdbqt format, which includes atomic charges and torsional degrees of freedom.

2. Preparation of the Protein Target

  • Step 2.1: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., 6FEW, 2ZCS, 3EQM).

  • Step 2.2: Prepare the protein for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning atomic charges (e.g., Kollman charges).

  • Step 2.3: Save the prepared protein structure in the .pdbqt format for use with AutoDock.

3. Definition of the Binding Site (Grid Box Generation)

  • Step 3.1: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature analysis.

  • Step 3.2: Define a 3D grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm. The size and center of the grid should be carefully chosen to ensure that the ligand can freely rotate and translate within the binding pocket.[4][6]

4. Execution of the Docking Simulation

  • Step 4.1: Load the prepared ligand and protein files into the docking software (e.g., AutoDock Vina).

  • Step 4.2: Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Step 4.3: Launch the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.

5. Analysis of Docking Results

  • Step 5.1: The docking software will output a series of ligand poses ranked by their binding energy. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Step 5.2: Visualize the predicted binding pose of the indazole derivative within the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).[4]

  • Step 5.3: Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis provides insights into the key determinants of binding affinity and selectivity.

Visualizing the Docking Workflow

To better illustrate the process, the following diagrams outline the key stages of a computational docking experiment.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein_prep->grid_gen docking_run Run Docking Simulation (AutoDock / Vina) grid_gen->docking_run pose_analysis Pose & Energy Analysis (Rank by Binding Affinity) docking_run->pose_analysis interaction_viz Interaction Visualization (Hydrogen Bonds, etc.) pose_analysis->interaction_viz

Caption: A generalized workflow for computational molecular docking.

G protein Protein Active Site Residue A Residue B Residue C ligand Indazole Derivative ligand->protein:f0 H-Bond ligand->protein:f1 Hydrophobic Interaction ligand->protein:f2 π-π Stacking

Caption: Key intermolecular interactions in protein-ligand binding.

Conclusion

Computational docking is a powerful and cost-effective strategy in the early stages of drug discovery for identifying and optimizing lead compounds. The comparative analysis of docking studies on various indazole derivatives reveals a common thread: the binding affinity is dictated by a combination of factors including the specific substitutions on the indazole core and the topology of the target protein's binding site. By understanding these interactions, medicinal chemists can rationally design novel this compound derivatives and other analogs with enhanced potency and selectivity, ultimately paving the way for the development of next-generation therapeutics.

References

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (2024-04-23). Available from: [Link]

  • Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents - ResearchGate. (2019-01-21). Available from: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Publishing. Available from: [Link]

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity - Der Pharma Chemica. Available from: [Link]

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies - ResearchGate. (2024-03-06). Available from: [Link]

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024-03-06). Available from: [Link]

  • Exploring 6-Iodo-1H-Indazole: Properties, Applications, and Manufacturing. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021-04-27). Available from: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025-09-12). Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023-05-12). Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]

  • 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem - NIH. Available from: [Link]

  • Different biological activities reported with Indazole derivatives - ResearchGate. Available from: [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. Available from: [Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC - NIH. (2023-11-16). Available from: [Link]

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents.

Sources

A Comparative Guide to Catalytic Syntheses of 6-Iodo-4-methyl-1H-indazole: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 6-Iodo-4-methyl-1H-indazole stands out as a pivotal intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[1][2] The efficient and regioselective construction of this molecule is of paramount importance for pharmaceutical development and manufacturing. This guide provides a comprehensive comparative analysis of different catalytic and synthetic strategies for the preparation of this compound, offering researchers and drug development professionals the insights needed to select the most suitable methodology for their specific requirements. We will delve into the mechanistic intricacies of key catalytic systems, present detailed experimental protocols, and provide a quantitative comparison of their performance.

Synthetic Strategies: A Fork in the Road

The synthesis of this compound is not a single-step process but rather a multi-step sequence. The two most logical synthetic disconnections involve either the introduction of the iodine atom at the 6-position of a pre-existing 4-methyl-1H-indazole core (Pathway A) or the methylation of a 6-iodo-1H-indazole precursor at the 4-position (Pathway B). The choice between these pathways is often dictated by the availability and cost of the starting materials, as well as the efficiency and regioselectivity of the key catalytic steps.

cluster_path_a Pathway A cluster_path_b Pathway B 4-methyl-1H-indazole 4-methyl-1H-indazole 6-Amino-4-methyl-1H-indazole 6-Amino-4-methyl-1H-indazole 4-methyl-1H-indazole->6-Amino-4-methyl-1H-indazole Nitration & Reduction This compound This compound 6-Amino-4-methyl-1H-indazole->this compound Sandmeyer Iodination 6-bromo-1H-indazole 6-bromo-1H-indazole 6-iodo-1H-indazole 6-iodo-1H-indazole 6-bromo-1H-indazole->6-iodo-1H-indazole Cu-catalyzed Halogen Exchange 6-iodo-1H-indazole->this compound Directed C-H Methylation Start Start Start->4-methyl-1H-indazole Start->6-bromo-1H-indazole

Caption: Overview of the two primary synthetic pathways to this compound.

Pathway A: C6-Iodination of 4-methyl-1H-indazole

This approach commences with the readily available 4-methyl-1H-indazole. The primary challenge lies in the regioselective introduction of the iodine atom at the C6 position. Direct electrophilic iodination of the indazole ring typically occurs at the more electron-rich C3 position. Therefore, a more strategic approach is required.

Sandmeyer Reaction: A Classic and Reliable Method

The most established and reliable method for the regioselective introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction. This involves the diazotization of a primary aromatic amine followed by treatment with an iodide salt. For this pathway, 4-methyl-1H-indazole would first need to be nitrated at the 6-position, followed by reduction of the nitro group to an amine, and finally, the Sandmeyer iodination. While this is a multi-step process, each transformation is generally high-yielding and predictable. The Sandmeyer reaction itself does not typically require a transition metal catalyst for iodination.[3]

Workflow for Pathway A (Sandmeyer Route)

start 4-methyl-1H-indazole nitration C6-Nitration (HNO₃/H₂SO₄) start->nitration reduction Reduction (e.g., SnCl₂/HCl) nitration->reduction diazotization Diazotization (NaNO₂/HCl) reduction->diazotization iodination Iodination (KI) diazotization->iodination product This compound iodination->product

Caption: Step-wise workflow for the synthesis of this compound via Pathway A.

Pathway B: C4-Methylation of 6-iodo-1H-indazole

This pathway begins with the synthesis of 6-iodo-1H-indazole, for which well-documented catalytic methods exist. The subsequent challenge is the regioselective methylation at the C4 position.

Synthesis of 6-iodo-1H-indazole: A Comparative Analysis

Two primary methods for the synthesis of 6-iodo-1H-indazole are prevalent: a copper-catalyzed halogen exchange reaction and the aforementioned Sandmeyer reaction starting from 6-aminoindazole.

1. Copper-Catalyzed Halogen Exchange (Finkelstein Reaction)

This method utilizes the more readily available and less expensive 6-bromo-1H-indazole as the starting material. The reaction is catalyzed by copper(I) iodide in the presence of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), and an iodide salt like potassium iodide.[4][5] This approach is attractive due to its operational simplicity and the use of a relatively inexpensive and abundant metal catalyst.[6][7]

Catalytic Cycle for Copper-Catalyzed Iodination

Cu(I)I Cu(I)I Oxidative_Addition Oxidative Addition (6-bromo-1H-indazole) Cu(I)I->Oxidative_Addition Ligand_Exchange Ligand Exchange (KI) Cu(I)I->Ligand_Exchange Cu(III)_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination (6-iodo-1H-indazole) Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)I Ligand_Exchange->Cu(I)I

Caption: Proposed catalytic cycle for the copper-catalyzed synthesis of 6-iodo-1H-indazole.

2. Sandmeyer Reaction from 6-aminoindazole

As previously discussed, the Sandmeyer reaction provides a non-catalytic but highly effective route. Starting from 6-aminoindazole, diazotization followed by treatment with potassium iodide affords 6-iodo-1H-indazole in good yields.[1]

Comparative Analysis of 6-iodo-1H-indazole Synthesis

ParameterCopper-Catalyzed Halogen ExchangeSandmeyer Reaction
Starting Material 6-bromo-1H-indazole6-aminoindazole
Key Reagents CuI, N,N'-dimethylethylenediamine, KINaNO₂, HCl, KI
Catalyst Copper(I) iodide[4][5]None
Typical Yield ~85%[1]Good to excellent
Reaction Conditions Reflux in 1,4-dioxane[4]0°C to 40°C in water/DCM[1]
Advantages Utilizes a more accessible starting material, operational simplicity.High regioselectivity, well-established, avoids transition metal contamination.
Disadvantages Requires a transition metal catalyst, potential for metal contamination.Requires handling of potentially unstable diazonium salts.
Regioselective C4-Methylation

The introduction of a methyl group at the C4 position of 6-iodo-1H-indazole is a significant challenge due to the multiple potential sites for reaction (N1, N2, C3, C4, C5, C7). Directed C-H activation strategies using transition metal catalysts, particularly palladium, have emerged as powerful tools for regioselective functionalization of heterocycles.[8][9] A Catellani-type reaction, for instance, has been reported for the distal C4-methylation of 3-iodoindoles, suggesting a potential avenue for the C4-methylation of 6-iodo-1H-indazole.[9][10] This would involve a palladium catalyst, a norbornene-type mediator, and a methylating agent. However, such methods are often complex and require careful optimization.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 6-iodo-1H-indazole[1][5][6]
  • To a reaction vessel, add 6-bromo-1H-indazole (5.0 g), potassium iodide (13.38 g), and 1,4-dioxane (50 mL).

  • Add tetrabutylammonium iodide (0.2 g).

  • To the mixture, add copper(I) iodide (0.51 g) and N,N'-dimethylethylenediamine (0.47 g, 0.2 equiv.).

  • Heat the reaction mixture to reflux and maintain for 48 hours.

  • After completion, cool the mixture to room temperature and filter.

  • Wash the filter cake with 1,4-dioxane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 13% aqueous ammonia solution.

  • Separate the organic layer, concentrate, and recrystallize the crude product from acetonitrile to afford 6-iodo-1H-indazole.

Protocol 2: Sandmeyer Synthesis of 6-iodo-1H-indazole[1]
  • Prepare a suspension of 6-aminoindazole (10.4 g, 78 mmol) in water (30 mL) and cool to 0°C.

  • With stirring, add a solution of concentrated hydrochloric acid (35 mL, 420 mmol) followed by a solution of sodium nitrite (6.64 g, 96 mmol) in water (30 mL) at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of potassium iodide (15.91 g, 96 mmol) in water (30 mL) at room temperature and stir for 30 minutes.

  • Add dichloromethane (80 mL) and stir the mixture at 40°C for 2 hours.

  • Cool the reaction mixture to 0°C and adjust the pH to 14 with a 3N sodium hydroxide solution.

  • Filter the precipitate to isolate the crude 6-iodo-1H-indazole.

Conclusion and Recommendations

The synthesis of this compound is a multi-step endeavor that requires careful consideration of synthetic strategy and catalytic methodology.

  • Pathway A (Iodination of 4-methyl-1H-indazole) , particularly via a Sandmeyer reaction, offers a highly reliable and regioselective route, although it involves several synthetic transformations. This pathway is recommended when control over the iodine position is critical and the multi-step nature is not a significant drawback.

  • Pathway B (Methylation of 6-iodo-1H-indazole) presents a compelling alternative, especially given the efficient copper-catalyzed synthesis of the 6-iodo-1H-indazole intermediate from the more accessible 6-bromo precursor. The key challenge in this pathway is the subsequent regioselective C4-methylation, which likely requires advanced catalytic methods such as directed C-H activation. This pathway is promising for researchers with expertise in modern catalytic methods and access to the necessary reagents and catalysts.

For the synthesis of the key 6-iodo-1H-indazole intermediate, the copper-catalyzed halogen exchange offers a scalable and operationally simpler process compared to the Sandmeyer reaction, with the caveat of potential metal contamination which must be addressed in a pharmaceutical context. The Sandmeyer reaction, while involving more hazardous intermediates, remains a robust and metal-free alternative.

Ultimately, the optimal choice of catalyst and synthetic route will depend on a careful evaluation of starting material availability, process scalability, cost-effectiveness, and the specific expertise and resources of the research or development team.

References

  • Google Patents.
  • Patsnap. Synthesis method of 6-iodine-1H-indazole - Eureka. [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • ChemRxiv. Thio-Cycloolefin Ligand Enabled Distal Methylation in the Catellani- Type Reaction via a Six-Membered Palladacycle. [Link]

  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

  • Google Patents.
  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • RSC Publishing. Palladium-catalysed direct C-2 methylation of indoles. [Link]

  • ResearchGate. Iodination reaction of commercial indazole. [Link]

  • ResearchGate. Thio-Cycloolefin Ligand Enabled Distal Methylation in the Catellani-Type Reaction via a Six-Membered Palladacycle | Request PDF. [Link]

  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Beilstein Journals. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 6-Iodo-4-methyl-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of molecular isomers is a cornerstone of robust chemical synthesis and pharmacological studies. The indazole scaffold is a privileged motif in medicinal chemistry, and subtle changes in substituent placement can drastically alter a compound's biological activity and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of 6-iodo-4-methyl-1H-indazole and its closely related positional isomers, offering a practical framework for their differentiation using common laboratory techniques.

The introduction of iodo- and methyl- groups to the indazole core gives rise to a number of potential isomers, each presenting a unique spectroscopic fingerprint.[1] In a drug discovery context, ensuring the correct isomeric form of a molecule is synthesized and tested is of paramount importance. This guide will focus on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to distinguish between these isomers.

The Isomeric Landscape

The primary isomers of concern alongside this compound include those where the iodine and methyl groups are located at different positions on the indazole ring. For the purpose of this guide, we will consider the following representative isomers:

  • This compound (Target)

  • 5-Iodo-4-methyl-1H-indazole

  • 7-Iodo-4-methyl-1H-indazole

  • 4-Iodo-6-methyl-1H-indazole

The differentiation of these isomers relies on the distinct electronic environments of the protons and carbon atoms within each molecule, which in turn govern their spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and is particularly well-suited for distinguishing between isomers.[1] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) of the aromatic protons on the indazole ring are highly sensitive to the electronic effects of the substituents. The iodine atom, being electron-withdrawing and having a significant anisotropic effect, will cause notable changes in the chemical shifts of nearby protons. The methyl group, being electron-donating, will have a lesser but still discernible effect.

Herein, we present predicted ¹H NMR chemical shifts for the isomers in a typical deuterated solvent like DMSO-d₆. These predictions are based on established substituent effects on the indazole scaffold and data from related compounds.[2][3]

Proton This compound (Predicted) 5-Iodo-4-methyl-1H-indazole (Predicted) 7-Iodo-4-methyl-1H-indazole (Predicted) 4-Iodo-6-methyl-1H-indazole (Predicted)
H-3 ~8.1 ppm (s)~8.2 ppm (s)~8.0 ppm (s)~8.3 ppm (s)
H-5 ~7.8 ppm (s)-~7.2 ppm (d)~7.4 ppm (d)
H-7 ~7.5 ppm (s)~7.6 ppm (d)-~7.1 ppm (d)
-CH₃ ~2.5 ppm (s)~2.6 ppm (s)~2.4 ppm (s)~2.5 ppm (s)
N-H ~13.0 ppm (br s)~13.1 ppm (br s)~12.9 ppm (br s)~13.2 ppm (br s)

Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration. The key is the relative difference in shifts and coupling patterns.

The most telling differentiators in the ¹H NMR will be the multiplicity and coupling constants of the aromatic protons. For instance, in this compound, H-5 and H-7 are expected to be singlets due to the substitution pattern, whereas in other isomers, doublet splitting would be observed.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra will also show distinct differences, particularly for the carbons directly attached to the iodine and methyl groups, as well as the other carbons in the aromatic ring.

Carbon This compound (Predicted) 5-Iodo-4-methyl-1H-indazole (Predicted) 7-Iodo-4-methyl-1H-indazole (Predicted) 4-Iodo-6-methyl-1H-indazole (Predicted)
C-3 ~135 ppm~136 ppm~134 ppm~138 ppm
C-3a ~122 ppm~124 ppm~120 ppm~125 ppm
C-4 ~138 ppm~139 ppm~115 ppm~95 ppm
C-5 ~125 ppm~90 ppm~128 ppm~130 ppm
C-6 ~92 ppm~130 ppm~120 ppm~140 ppm
C-7 ~118 ppm~112 ppm~93 ppm~110 ppm
C-7a ~141 ppm~140 ppm~142 ppm~139 ppm
-CH₃ ~20 ppm~22 ppm~18 ppm~21 ppm

The carbon attached to the iodine (C-I) will exhibit a significantly upfield chemical shift due to the heavy atom effect. This provides a clear diagnostic peak for identifying the position of the iodine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All the considered isomers of iodo-methyl-1H-indazole will have the same molecular weight.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

While the parent molecular ion peak will be identical for all isomers, subtle differences may be observed in the fragmentation patterns upon electron impact (EI) or other ionization techniques. The relative abundances of fragment ions resulting from the loss of iodine, methyl, or other neutral fragments might vary depending on the stability of the resulting carbocations, which is influenced by the substituent positions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.[1] All the iodo-methyl-1H-indazole isomers will exhibit characteristic peaks for:

  • N-H stretch: A broad peak around 3100-3300 cm⁻¹

  • C-H stretch (aromatic and methyl): Around 2900-3100 cm⁻¹

  • C=C and C=N stretches (aromatic ring): In the 1400-1600 cm⁻¹ region

  • C-I stretch: A weaker peak in the fingerprint region, typically below 600 cm⁻¹

While the overall IR spectra will be similar, minor shifts in the positions and intensities of the peaks in the fingerprint region (below 1500 cm⁻¹) can be used to differentiate between the isomers, although this is often less definitive than NMR.

Experimental Protocols

NMR Spectroscopy[1]
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment.

Mass Spectrometry[1]
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system. Acquire data in both low-resolution and high-resolution modes.

  • Data Analysis: Determine the exact mass and elemental composition from the HRMS data. Analyze the fragmentation pattern to identify characteristic losses.

Infrared (IR) Spectroscopy[1]
  • Sample Preparation: For solid samples, use the KBr pellet method or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present and compare the fingerprint regions of the different isomers.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of this compound isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison cluster_3 Structural Elucidation Sample Synthesized Iodo-methyl-1H-indazole (Potential Isomer Mixture) NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy Sample->IR CompareNMR Compare Chemical Shifts, Coupling Patterns, and NOE NMR->CompareNMR CompareMS Confirm Molecular Formula and Analyze Fragmentation MS->CompareMS CompareIR Compare Fingerprint Regions IR->CompareIR Structure Unambiguous Identification of This compound Isomer CompareNMR->Structure CompareMS->Structure CompareIR->Structure

Caption: Workflow for the spectroscopic differentiation of this compound isomers.

The following diagram illustrates the key structural differences leading to distinct NMR signals.

G cluster_6I4M This compound cluster_5I4M 5-Iodo-4-methyl-1H-indazole cluster_7I4M 7-Iodo-4-methyl-1H-indazole cluster_4I6M 4-Iodo-6-methyl-1H-indazole label_6I4M H-5 and H-7 are singlets C-6 is significantly upfield label_5I4M H-7 is a doublet C-5 is significantly upfield label_7I4M H-5 is a doublet C-7 is significantly upfield label_4I6M H-5 and H-7 are doublets C-4 is significantly upfield

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Iodo-4-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Iodo-4-methyl-1H-indazole, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and adheres to best practices.

Hazard Identification and Essential Precautions

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound, like its parent compound 6-Iodo-1H-indazole, is an organic molecule that requires careful handling. Based on data from analogous compounds, it should be treated as a hazardous substance.

Key hazards include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Effects: May cause respiratory irritation.[1][2]

This risk profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to, chemical safety goggles, nitrile gloves, and a lab coat. All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Hazard Identification Summary for 6-Iodo-indazole Analogs
Hazard ClassGHS Hazard StatementGHS Precautionary Statement
Acute toxicity, oralH302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
Skin corrosion/irritationH315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of water.[1]
Serious eye damage/irritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicityH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Disposal-P501: Dispose of contents/ container to an approved waste disposal plant.[3]

The Core Principle: Segregation of Halogenated Waste

The single most important factor governing the disposal of this compound is its chemical structure. The presence of an iodine atom classifies it as a halogenated organic compound .[4][5] This classification is not merely academic; it has significant practical implications for waste management.

Causality Behind Segregation: Halogenated and non-halogenated waste streams are treated via different disposal methods.[6] Non-halogenated solvents can often be recycled as fuel additives.[6] In contrast, halogenated wastes must undergo high-temperature incineration with specialized "scrubbers" to neutralize the resulting acidic gases (e.g., hydrogen iodide).[4][6]

Failure to segregate properly leads to cross-contamination of the non-halogenated waste stream. This elevates the entire volume of waste to a more hazardous and expensive disposal category, increasing both the environmental footprint and operational costs.[6][7]

Standard Operating Procedure (SOP) for Disposal

This protocol applies to the disposal of pure, unused this compound as well as materials lightly contaminated with it (e.g., weighing paper, gloves, TLC plates).

Step 1: Prepare the Waste Container
  • Select the Correct Container: Obtain a designated hazardous waste container specifically for "Halogenated Organic Solids." This container must be made of a material compatible with the chemical and be in good condition with a secure, vapor-tight lid.[8][9]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[7][8] Fill in the generator's name, lab location, and the container's start date.

Step 2: Waste Collection
  • Don PPE: Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Work in a Fume Hood: Conduct all transfers of the solid chemical inside a chemical fume hood to minimize inhalation exposure.[10]

  • Transfer Waste: Carefully place the this compound waste into the prepared container. This includes any contaminated consumables such as weighing boats, contaminated paper towels, or used gloves.

  • Update Container Log: On the hazardous waste label, list "this compound" and estimate the quantity added. Maintain a running list of all components in the container.[8]

Step 3: Secure and Store the Container
  • Close Tightly: Securely close the lid of the waste container immediately after adding waste. Containers must remain closed at all times except when actively adding material.[7][8]

  • Satellite Accumulation Area (SAA): Store the container in a designated and properly marked SAA within your laboratory. This area should be away from drains, heat sources, and incompatible chemicals.[11]

Step 4: Final Disposal
  • Do Not Overfill: Do not fill the container beyond 80% of its capacity to allow for expansion and prevent spills during transport.

  • Schedule Pickup: Once the container is full or has been in use for a specified period (typically 6-12 months, per institutional policy), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • Documentation: Ensure all paperwork, such as manifests, is completed as required by the EPA's Resource Conservation and Recovery Act (RCRA) and your institution.[12][13][14] This creates a "cradle-to-grave" record of the waste's journey.[12]

Emergency Procedures for Spills

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the fume hood is operating correctly.

  • Contain the Spill: Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[11] Use a scoop or brush and dustpan.

  • Collect Debris: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into the designated "Halogenated Organic Solids" waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), and place the cleaning materials into the same waste container.

  • Report: Report the spill to your laboratory supervisor or Chemical Hygiene Officer, as required by your institution's Chemical Hygiene Plan.[15][16]

Disposal Workflow Diagram

The following diagram outlines the critical decision-making and procedural flow for the proper disposal of this compound.

G Start Disposal of This compound Assess 1. Hazard Assessment (Review SDS) Start->Assess PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate 3. Identify Waste Stream Is it a Halogenated Organic? PPE->Segregate Halogenated 4. Place in 'Halogenated Organic Solid Waste' Container Segregate->Halogenated Yes Label 5. Label Container Clearly 'Hazardous Waste' & Contents Halogenated->Label Store 6. Store in Satellite Accumulation Area Label->Store EHS 7. Arrange Pickup by EHS or Licensed Contractor Store->EHS End Proper Disposal Complete EHS->End

Caption: Disposal workflow for this compound.

References

  • 6-iodo-1H-indazole | C7H5IN2 | CID 12991241. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison, Office of Chemical Safety. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information, NIH. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Navigating the Safe Disposal of Chemicals: A Guide for Everyone. (2026, January 21). Oreate AI Blog. Retrieved from [Link]

  • 6-iodo (1H)indazole. (2024, April 10). ChemBK. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia, Safety & Risk Services. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate. (2024, April 21). Angene Chemical. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 1H-Indazole | C7H6N2 | CID 9221. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 6-Iodo-4-methyl-1h-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Iodo-4-methyl-1h-indazole. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive risk mitigation in the laboratory.

Understanding the Risks: Hazard Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the analogous compound 6-Iodo-1H-indazole is associated with the following hazard statements[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.

Core Principles of Protection: A Multi-layered Approach

The selection of appropriate PPE is not merely a procedural step but a critical component of a comprehensive safety system. The following recommendations are based on a thorough risk assessment for handling this compound and similar chemical compounds.

Dermal Protection: Beyond the Lab Coat

Standard laboratory coats are the first line of defense, protecting clothing and skin from minor splashes and spills[3]. However, due to the skin irritation potential of iodo-indazole derivatives, a more robust approach is warranted.

  • Primary Protection: A clean, buttoned, fire-resistant laboratory coat should be worn at all times within the laboratory.

  • Secondary Protection (for high-risk procedures): For tasks involving larger quantities or a higher risk of splashing, consider the use of chemically resistant aprons or smocks over the lab coat[4].

Gloves: Hand protection is critical. Disposable nitrile gloves are the minimum requirement for handling this compound[5].

  • Selection: Choose gloves that have been tested for resistance to a broad range of chemicals.

  • Technique: Always inspect gloves for visible defects before use. Employ the proper glove removal technique to avoid contaminating your skin[6]. Never touch common surfaces like doorknobs, phones, or keyboards with gloved hands. Contaminated gloves should be removed immediately, and hands should be washed thoroughly. For extended operations or when handling larger quantities, consider double-gloving.

Eye and Face Protection: An Impenetrable Shield

Given the serious eye irritation warning, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory[5].

  • Enhanced Protection: Due to the high risk of serious eye irritation, it is strongly recommended to use chemical splash goggles, which provide a tighter seal around the eyes[4][5].

  • Maximum Protection: When there is a significant risk of splashing, such as during transfers of solutions or when working with larger volumes, a full-face shield should be worn in addition to safety goggles[3][4][5].

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory tract irritation necessitates careful control of airborne particulates and fumes.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the inhalation of dust.

  • Personal Protective Equipment: In situations where engineering controls may not be sufficient or during a spill cleanup, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is recommended for handling the solid compound[3]. The specific type of respirator should be chosen based on a thorough risk assessment of the procedure.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, well-defined protocol is essential for minimizing risk and ensuring the safety of all laboratory personnel.

Safe Handling Protocol
  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.

  • Personal Attire: Wear long pants and closed-toe shoes[5]. Tie back long hair.

  • Donning PPE: Put on your lab coat, followed by safety goggles and any additional face protection. Finally, don your gloves.

  • Handling: Conduct all weighing and transfers of solid this compound within the chemical fume hood.

  • Post-Handling: After completing the work, decontaminate any surfaces. Remove gloves using the proper technique and dispose of them in the designated waste container. Wash your hands thoroughly with soap and water. Remove your eye and face protection and lab coat before leaving the laboratory.

Waste Disposal Plan
  • Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour any waste down the drain[6].

Quantitative Data Summary

Hazard StatementGHS Classification (for 6-Iodo-1H-indazole)Recommended PPE
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Standard laboratory PPE, no eating or drinking in the lab[2][7].
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Lab coat, nitrile gloves[1][2].
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Chemical splash goggles, face shield for splash risk[1][2][7].
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)Chemical fume hood, respirator if needed[1][2].

Visualizing the Workflow

The following diagram illustrates the essential steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Handling Procedure cluster_post Post-Handling cluster_disposal Waste Disposal Prep Verify Fume Hood Functionality GatherPPE Assemble All Necessary PPE Prep->GatherPPE GatherMaterials Prepare Spill Kit and Waste Containers GatherPPE->GatherMaterials WorkInHood Conduct All Work in Chemical Fume Hood GatherMaterials->WorkInHood DonCoat Wear Lab Coat DonGoggles Wear Safety Goggles (and Face Shield if needed) DonCoat->DonGoggles DonGloves Wear Nitrile Gloves DonGoggles->DonGloves DonGloves->WorkInHood Decontaminate Decontaminate Work Surfaces WorkInHood->Decontaminate SegregateWaste Segregate Solid and Liquid Hazardous Waste WorkInHood->SegregateWaste DoffGloves Properly Remove and Dispose of Gloves Decontaminate->DoffGloves WashHands Wash Hands Thoroughly DoffGloves->WashHands DoffPPE Remove Goggles and Lab Coat WashHands->DoffPPE LabelWaste Label Waste Containers Properly SegregateWaste->LabelWaste DisposeWaste Dispose via EHS Office LabelWaste->DisposeWaste

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.